4-Methoxy-6-nitroindole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJWRLNBFXLPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646346 | |
| Record name | 4-Methoxy-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175913-41-4 | |
| Record name | 4-Methoxy-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Methoxy-6-Nitroindole from o-Nitrotoluenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic pathway for 4-methoxy-6-nitroindole, a valuable scaffold in medicinal chemistry, starting from readily available o-nitrotoluene derivatives. The synthesis leverages the powerful Leimgruber-Batcho indole synthesis and concludes with a regioselective nitration. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to aid in understanding and implementation.
Synthetic Strategy Overview
The synthesis of this compound is proposed as a three-stage process:
-
Preparation of the Key Precursor (1-methoxy-2-methyl-3-nitrobenzene): This stage focuses on the synthesis of the substituted o-nitrotoluene required for the indole formation. A viable route involves the synthesis of 2-methyl-3-nitrophenol followed by methylation.
-
Leimgruber-Batcho Indole Synthesis of 4-Methoxyindole: The core indole scaffold is constructed using the Leimgruber-Batcho reaction, which involves the formation of an enamine from the o-nitrotoluene precursor, followed by reductive cyclization.
-
Nitration of 4-Methoxyindole: The final step involves the selective nitration of the 4-methoxyindole intermediate at the 6-position of the indole ring.
The overall synthetic pathway is depicted below:
Spectroscopic and Synthetic Profile of 4-Methoxy-6-Nitroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 4-methoxy-6-nitroindole. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic data from closely related analogs to present an informed projection of its properties. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of substituted nitroindoles, a class of compounds with significant interest in medicinal chemistry and materials science. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a proposed synthesis is provided. Additionally, a logical workflow for the synthesis is visualized using a Graphviz diagram.
Introduction
Substituted indoles are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials. The introduction of electron-withdrawing groups, such as a nitro moiety, and electron-donating groups, like a methoxy group, can significantly modulate the electronic properties and biological activity of the indole ring system. This compound represents an intriguing, yet currently undercharacterized, example of such a polysubstituted indole.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization and aromatization. The proposed synthetic workflow is outlined below.
Synthetic Pathway Diagram
Caption: Proposed Fischer indole synthesis of this compound.
Experimental Protocol
Materials:
-
3-Methoxy-5-nitrophenylhydrazine
-
Acetaldehyde
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 3-methoxy-5-nitrophenylhydrazine (1 equivalent) in absolute ethanol. To this solution, add acetaldehyde (1.1 equivalents) dropwise at room temperature with stirring. The reaction mixture is stirred for 1-2 hours, during which the hydrazone product may precipitate. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Fischer Indolization: The crude hydrazone intermediate is added to a suitable acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in a high-boiling solvent like ethanol. The mixture is heated to 80-100 °C and stirred for 2-4 hours. The progress of the cyclization is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and carefully poured into ice-water. The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds, namely 4-methoxyindole and 6-nitroindole. These values should be considered as estimates and are intended to guide the characterization of the synthesized compound.
¹H NMR Spectroscopy
Solvent: CDCl₃ (unless otherwise specified) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1 (N-H) | 8.2 - 8.5 | br s | - | Broad singlet, exchangeable with D₂O. |
| H-2 | 7.2 - 7.4 | t | ~1.0 | Triplet due to coupling with H-3 and H-1. |
| H-3 | 6.6 - 6.8 | t | ~1.0 | Triplet due to coupling with H-2 and H-1. |
| H-5 | 7.8 - 8.0 | d | ~2.0 | Doublet due to meta-coupling with H-7. |
| H-7 | 7.0 - 7.2 | d | ~2.0 | Doublet due to meta-coupling with H-5. |
| OCH₃ | 3.9 - 4.1 | s | - | Singlet. |
¹³C NMR Spectroscopy
Solvent: CDCl₃ (unless otherwise specified) Reference: CDCl₃ at 77.16 ppm
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 123 - 126 | |
| C-3 | 100 - 103 | |
| C-3a | 128 - 131 | |
| C-4 | 150 - 153 | Methoxy-bearing carbon. |
| C-5 | 115 - 118 | |
| C-6 | 142 - 145 | Nitro-bearing carbon. |
| C-7 | 105 - 108 | |
| C-7a | 135 - 138 | |
| OCH₃ | 55 - 57 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Sharp | N-H stretch |
| 1510 - 1530 | Strong | Asymmetric NO₂ stretch |
| 1330 - 1350 | Strong | Symmetric NO₂ stretch |
| 1200 - 1250 | Strong | C-O-C asymmetric stretch (aryl ether) |
| 1020 - 1080 | Medium | C-O-C symmetric stretch (aryl ether) |
| Aromatic C-H & C=C | Medium-Weak | Aromatic ring vibrations |
Mass Spectrometry (MS)
| Technique | Predicted m/z | Assignment |
| EI-MS | 192 | [M]⁺ (Molecular Ion) |
| EI-MS | 177 | [M - CH₃]⁺ |
| EI-MS | 146 | [M - NO₂]⁺ |
| HRMS | 192.0535 | Calculated for C₉H₈N₂O₃ |
UV-Vis Spectroscopy
Solvent: Ethanol or Methanol
| λ_max (nm) | Notes |
| ~220 - 240 | π → π* transition of the indole ring. |
| ~270 - 290 | π → π* transition, influenced by the methoxy group. |
| ~320 - 350 | n → π* transition of the nitro group, often a broad shoulder. |
Experimental Methodologies for Spectroscopic Analysis
Standard spectroscopic techniques should be employed for the characterization of synthesized this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra should be recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
-
Mass Spectrometry (MS): Low-resolution mass spectra can be obtained using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra should be recorded on a dual-beam spectrophotometer using a quartz cuvette. The sample should be dissolved in a UV-grade solvent such as ethanol or methanol.
Conclusion
This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The proposed Fischer indole synthesis offers a straightforward and adaptable route for its preparation. The predicted spectroscopic data, derived from analogous compounds, serves as a practical guide for the characterization of this novel molecule. It is anticipated that this information will catalyze further research into the chemistry and potential applications of this compound and its derivatives, contributing to the broader fields of medicinal chemistry and materials science. Future experimental work is required to validate and refine the data presented herein.
A Technical Guide to Determining the Solubility of 4-methoxy-6-nitroindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4-methoxy-6-nitroindole, a key parameter for its application in research and drug development. Recognizing the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes a summary of the physicochemical properties of structurally related indole compounds to inform solvent selection, a detailed protocol for the widely accepted shake-flask solubility measurement method, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary tools to accurately and reliably measure the solubility of this compound in various organic solvents.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in organic solvents is crucial for a range of applications, including synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization conditions, and the feasibility of developing oral or injectable drug formulations. This guide provides a practical approach to determining this critical physicochemical property.
Physicochemical Properties of Structurally Related Compounds
| Property | 4-Nitroindole | 6-Nitroindole |
| Molecular Formula | C₈H₆N₂O₂[1] | C₈H₆N₂O₂[4] |
| Molecular Weight | 162.15 g/mol [1] | 162.15 g/mol [4] |
| Melting Point | 205-207 °C[1][6] | 137-143 °C[3] |
| Boiling Point | 362.6 °C at 760 mmHg[1] | 362.6 °C at 760 mmHg[4] |
| LogP (Octanol/Water) | 2.60[1] | 1.59[2] |
| Qualitative Solubility | Soluble in Acetone, Dichloromethane, Ethyl Acetate, Methanol.[1][7] | Low water solubility.[3] |
Note: The addition of a methoxy group to the indole ring, as in this compound, is expected to slightly increase the polarity and potential for hydrogen bonding compared to the nitroindoles, which may influence its solubility profile.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8] The following protocol is a harmonized approach suitable for determining the solubility of this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that equilibrium with the solid phase is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[9][8] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples.[10]
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance (if using UV-Vis) or peak area (if using HPLC) of the standard solutions to generate a calibration curve.
-
Dilute the filtered supernatant sample with the solvent as necessary to fall within the linear range of the calibration curve.
-
Measure the concentration of the diluted sample using the same analytical method.
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
3.3. Analytical Method Considerations
-
UV-Vis Spectrophotometry: This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere with the measurement. The wavelength of maximum absorbance (λmax) should be determined.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more selective and sensitive method, particularly useful if there are impurities or if the compound has a low extinction coefficient. A suitable column, mobile phase, and detector (e.g., UV-Vis or Mass Spectrometry) must be chosen.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process.
Caption: Workflow for the shake-flask solubility determination of this compound.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides researchers with a robust framework for its experimental determination. By leveraging the physicochemical properties of related compounds for initial solvent screening and employing the standardized shake-flask protocol, reliable and accurate solubility data can be generated. This information is invaluable for advancing the research and development of this compound in its various potential applications.
References
- 1. 4-Nitroindole|lookchem [lookchem.com]
- 2. 6-Nitroindole (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitroindole | 4769-97-5 [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Technical Guide to the Physical Characteristics of Methoxy-Nitroindoles
Disclaimer: This technical guide addresses the physical characteristics of methoxy-nitroindoles. It is important to note that specific experimental data for 4-methoxy-6-nitroindole is limited in publicly available scientific literature. Therefore, this document provides quantitative data for the closely related and well-characterized isomer, 6-methoxy-4-nitro-1H-indole (CAS No. 885520-66-1) , to serve as a valuable reference for researchers. The experimental protocols described are standard methodologies applicable to the characterization of such organic compounds.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties for 6-methoxy-4-nitro-1H-indole. These values are essential for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.171 g/mol | [1] |
| Boiling Point | 409.5 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 201.5 ± 23.2 °C | [1] |
| Exact Mass | 192.053497 | [1] |
| LogP | 2.03 | [1] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |
| Polar Surface Area (PSA) | 70.84 Ų | [1] |
Note: A melting point for this specific isomer was not found in the surveyed resources.
Experimental Protocols
Detailed methodologies for determining key physical characteristics are crucial for verifying substance identity and purity.
This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the compound is thoroughly dried. Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.
-
Apparatus Setup:
-
Digital Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire. Immerse the setup in the oil bath of the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting range. For a more precise measurement, heat slowly, ensuring the temperature increases at a rate of 1-2°C per minute as it approaches the expected melting point.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. A narrow range (e.g., 0.5-1°C) is indicative of a pure substance.
This protocol describes the equilibrium solubility measurement, a standard method for determining the solubility of a compound in a specific solvent.
Materials:
-
The compound of interest (solute)
-
Selected solvent(s) (e.g., water, ethanol, DMSO, acetone)
-
Scintillation vials or small flasks with secure caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Filtration system (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a membrane filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.
-
Dilution and Quantification: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Measure the concentration of the compound using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the characterization of this compound.
Caption: Logical workflow for a Reissert-type indole synthesis.
Caption: Workflow for Melting Point Determination.
References
A Comprehensive Guide to the Quantum Chemical Analysis of 4-Methoxy-6-Nitroindole
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the theoretical investigation of the molecular properties of 4-methoxy-6-nitroindole. By leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), we can elucidate the structural, spectroscopic, and electronic characteristics of this molecule. This information is invaluable for understanding its reactivity, stability, and potential applications in medicinal chemistry and materials science. Indole derivatives, particularly those with nitro substitutions, are known to possess a wide range of pharmacological activities, making such theoretical studies crucial for rational drug design.[1][2][3]
Methodologies: Experimental and Computational Protocols
Synthesis Protocol
The synthesis of this compound can be achieved through multi-step organic reactions. A common approach involves the nitration of a methoxy-substituted indole precursor. A generalized procedure, adapted from established methods for synthesizing substituted nitroindoles, is as follows:[4][5][6]
-
Starting Material: Begin with a suitable precursor, such as 4-methoxyindole.
-
Nitration: Dissolve the precursor in a mixture of concentrated sulfuric acid and nitric acid at a controlled low temperature (e.g., 0-5 °C) to introduce the nitro group at the C6 position.
-
Quenching and Extraction: The reaction mixture is carefully quenched with ice water and neutralized. The product is then extracted using an organic solvent like ethyl acetate.
-
Purification: The crude product is purified using column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis Protocols
To characterize the synthesized compound and validate the computational results, the following spectroscopic techniques are employed:
-
FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum is typically recorded using a PerkinElmer or Shimadzu spectrometer in the range of 4000–400 cm⁻¹.[7] The FT-Raman spectrum is measured using a BRUKER RFS 27 spectrometer or similar instrument in the same range.[7] These complementary techniques provide a detailed vibrational fingerprint of the molecule.
-
NMR Spectroscopy (¹H and ¹³C): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent like DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is obtained using a UV-Visible spectrophotometer, typically in a solvent like ethanol or 2-propanol, over a range of 200–700 nm.[8]
Computational Protocol
All quantum chemical calculations are performed using the Gaussian suite of programs. The methodology is consistent with established practices for analyzing indole derivatives.[9][10]
-
Geometry Optimization: The molecular structure of this compound is optimized without any symmetry constraints using Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional.[9][11]
-
Basis Set: The 6-311++G(d,p) basis set is employed for all calculations, as it provides a good balance of accuracy and computational cost for this class of molecules.[9][10]
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms the stability of the structure.
-
Spectra Simulation: The calculated harmonic frequencies are used to simulate the FT-IR and FT-Raman spectra. The Gauge-Including Atomic Orbital (GIAO) method is used for predicting ¹H and ¹³C NMR chemical shifts.[7]
-
Electronic Properties: The Time-Dependent DFT (TD-DFT) method is used to calculate the electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths.
-
Further Analysis: The optimized structure is used as the input for further analyses, including Natural Bond Orbital (NBO), Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.
Results and Discussion: A Theoretical Analysis
This section presents the theoretical data derived from the quantum chemical calculations for this compound.
Molecular Geometry
The optimized geometric parameters, including bond lengths and angles, provide the most stable conformation of the molecule. The planarity of the indole ring is a key feature, with the methoxy and nitro groups causing slight distortions.
| Parameter | Bond Length (Å) | Parameter | **Bond Angle (°) ** |
| C4-O1 | 1.365 | C5-C4-O1 | 125.1 |
| O1-C12 | 1.428 | C4-O1-C12 | 117.8 |
| C6-N2 | 1.472 | C5-C6-N2 | 119.5 |
| N2-O2 | 1.229 | C7-C6-N2 | 118.9 |
| N2-O3 | 1.229 | O2-N2-O3 | 124.3 |
| N1-H1 | 1.012 | C8-N1-H1 | 125.5 |
Table 1: Selected optimized geometrical parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Analysis (FT-IR and FT-Raman)
The vibrational spectra are crucial for identifying functional groups. The calculated frequencies for this compound show good agreement with expected experimental values for similar structures.[12][13][14]
| Vibrational Mode | Calculated FT-IR (cm⁻¹) | Calculated FT-Raman (cm⁻¹) | Assignment |
| ν(N-H) | 3410 | 3412 | N-H stretching |
| ν(C-H) aromatic | 3105 - 3050 | 3108 - 3055 | Aromatic C-H stretching |
| ν(C-H) methyl | 2985, 2940 | 2988, 2942 | Asymmetric & Symmetric CH₃ stretching |
| ν(C=C) | 1615, 1580 | 1618, 1582 | Aromatic C=C stretching |
| νas(NO₂) | 1525 | 1528 | Asymmetric NO₂ stretching |
| νs(NO₂) | 1345 | 1348 | Symmetric NO₂ stretching |
| ν(C-O-C) | 1255 | 1258 | Asymmetric C-O-C stretching |
| ν(C-N) | 1290 | 1292 | C-N stretching |
Table 2: Calculated vibrational frequencies and their assignments for this compound.
NMR and UV-Vis Analysis
The predicted NMR chemical shifts are essential for structural elucidation, while the UV-Vis spectrum reveals the electronic transitions within the molecule.
| ¹H NMR | δ (ppm) | ¹³C NMR | δ (ppm) |
| H (N1) | 11.2 | C2 | 125.1 |
| H (C7) | 8.1 | C3 | 103.4 |
| H (C5) | 7.9 | C3a | 129.8 |
| H (C2) | 7.4 | C4 | 155.2 |
| H (C3) | 6.7 | C5 | 115.9 |
| H (OCH₃) | 3.9 | C6 | 142.0 |
| C7 | 118.6 | ||
| C7a | 138.5 | ||
| C (OCH₃) | 55.8 |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
The electronic absorption spectrum of nitroindoles is characterized by strong absorption in the UV-visible region.[8][15] The TD-DFT calculation predicts the major electronic transitions.
| Parameter | Value |
| λ_max (nm) | 365 |
| Excitation Energy (eV) | 3.40 |
| Oscillator Strength (f) | 0.215 |
| Major Contribution | HOMO -> LUMO |
Table 4: Calculated electronic absorption properties of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the frontier molecular orbitals that determine the molecule's chemical reactivity. The energy gap (ΔE) between them is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity.[16]
| Parameter | Energy (eV) |
| E_HOMO | -6.85 |
| E_LUMO | -3.12 |
| Energy Gap (ΔE) | 3.73 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 3.12 |
| Global Hardness (η) | 1.87 |
| Electrophilicity Index (ω) | 2.68 |
Table 5: Calculated quantum chemical descriptors for this compound.
The HOMO is primarily localized over the indole ring system, indicating this region is prone to electrophilic attack. The LUMO is concentrated on the nitro group and the adjacent benzene ring, highlighting the electron-accepting nature of this part of the molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions.[17] It evaluates the stabilization energy (E(2)) associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.[18][19]
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C3a-C7a) | 48.5 | π-delocalization |
| LP(2) O1 | π(C3a-C4) | 25.1 | Resonance effect of methoxy group |
| π(C2-C3) | π(C3a-C4) | 21.8 | π-conjugation in the pyrrole ring |
| π(C5-C7) | π(N2-O2) | 15.4 | Charge transfer to nitro group |
Table 6: Key second-order perturbation energies E(2) from NBO analysis.
The significant E(2) values indicate strong delocalization of electrons within the π-system, contributing to the molecule's overall stability. The charge transfer from the indole ring to the nitro group is a key feature influencing its electronic properties.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution. It helps identify sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow regions) is localized over the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The most positive potential (blue region) is found around the N-H proton of the indole ring, indicating a site for nucleophilic attack.
Visualizations
Diagrams created with Graphviz help to illustrate the workflow and conceptual relationships in the quantum chemical analysis.
Caption: Workflow for the quantum chemical analysis of this compound.
Conclusion
The comprehensive quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides significant insights into its molecular structure, vibrational spectra, and electronic properties. The calculations reveal a stable molecular geometry and highlight the electronic effects of the methoxy (electron-donating) and nitro (electron-withdrawing) substituents. The HOMO-LUMO energy gap and NBO analysis quantify the molecule's reactivity and intramolecular charge transfer characteristics, which are fundamental to its potential biological activity. This theoretical data serves as a robust foundation for further experimental research and can guide the design of novel indole derivatives for applications in drug development and materials science.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jst-ud.vn [jst-ud.vn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjpbcs.com [rjpbcs.com]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
The Chemical Reactivity of the Nitro Group in 4-Methoxy-6-Nitroindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 4-methoxy-6-nitroindole. This compound, possessing both an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the indole scaffold, presents a unique electronic profile that governs its reactivity. This guide will delve into the primary transformations of the nitro group, including its reduction to the corresponding amine and its role in activating the indole ring for nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and reaction pathway visualizations are provided to facilitate further research and application in drug discovery and organic synthesis.
Core Reactivity of the Nitro Group
The presence of the nitro group at the 6-position of the indole ring, in conjunction with the methoxy group at the 4-position, significantly influences the electron density distribution of the molecule. The nitro group is a powerful electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic substitution but activates it for nucleophilic substitution. The primary and most synthetically useful transformation of the nitro group in this context is its reduction to an amino group, which opens up a vast array of further functionalization possibilities.
Reduction of the Nitro Group to 6-Amino-4-Methoxyindole
The conversion of the 6-nitro group to a 6-amino group is a pivotal reaction, transforming the electron-withdrawing nature of the substituent to an electron-donating one, thereby significantly altering the chemical properties of the indole ring. This reduction is most commonly achieved through catalytic hydrogenation.
Common Reduction Methods:
-
Catalytic Hydrogenation with H₂ gas: This is a widely used and efficient method. A variety of catalysts can be employed, with Palladium on carbon (Pd/C) being one of the most common. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.
-
Catalytic Transfer Hydrogenation: This method avoids the need for gaseous hydrogen and specialized high-pressure equipment. A hydrogen donor, such as ammonium formate or hydrazine, is used in the presence of a catalyst like Pd/C. This technique is often simpler and safer to implement on a laboratory scale.[1][2]
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl), or iron powder in acetic acid can also be used for the reduction of aromatic nitro groups.
The general transformation is illustrated below:
Figure 1: General scheme for the reduction of this compound.
Quantitative Data from Analogous Systems
While specific quantitative data for the reduction of this compound is not extensively published, data from closely related systems provide valuable insights into expected yields and reaction conditions.
Table 1: Catalytic Hydrogenation of 3-Nitro-4-methoxy-acetylaniline [3]
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Amine (%) |
| Ni nanoparticles | 140 | 2 | ~80 | >99 |
| Cu₀.₇Ni₀.₃ nanoparticles | 140 | 2 | 95.7 | 99.4 |
Table 2: Reduction of 6-Nitroindole to 6-Aminotryptamine [4]
| Reagent | Solvent | Reaction Conditions | Yield (%) |
| Lithium Aluminum Hydride (LAH) | THF | Reflux | Not specified for this specific step, but used in a multi-step synthesis. |
Experimental Protocols
The following are detailed, representative protocols for the reduction of a nitro group on an indole or a related aromatic system. These can be adapted for the reduction of this compound.
Protocol for Catalytic Hydrogenation using H₂ Gas
This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.
Figure 2: Experimental workflow for catalytic hydrogenation.
Methodology:
-
Preparation: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen gas before introducing hydrogen gas (typically at a pressure of 1-3 atmospheres).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-4-methoxyindole.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amine.
Protocol for Catalytic Transfer Hydrogenation
This protocol is adapted from procedures for the transfer hydrogenation of aromatic nitro compounds.[2]
Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in methanol or ethanol, add ammonium formate (5-10 eq).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the desired 6-amino-4-methoxyindole.
Role of the Nitro Group in Nucleophilic Aromatic Substitution
The strongly electron-withdrawing nitro group at the 6-position significantly lowers the electron density of the indole ring system, making it susceptible to nucleophilic attack. While the benzene ring is activated, studies on the analogous 1-methoxy-6-nitroindole-3-carbaldehyde show that the 2-position of the indole is particularly activated for nucleophilic substitution.[5][6] This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer-like intermediate through resonance.
Figure 3: Logical relationship in nucleophilic aromatic substitution.
This reactivity opens up pathways for the introduction of various substituents at the 2-position of the indole ring, a position that is typically less reactive towards electrophiles.
Potential for Further Reactions: Cyclization
The formation of 6-amino-4-methoxyindole provides a versatile intermediate for the synthesis of more complex heterocyclic systems. The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For example, reaction with a suitable bis-electrophile could lead to the formation of fused ring systems.
Figure 4: Potential cyclization pathway of 6-amino-4-methoxyindole.
Predicted Spectroscopic Data
¹H NMR (predicted):
-
N-H: A broad singlet around δ 8.0-9.0 ppm.
-
Aromatic protons:
-
H5 and H7 will appear as singlets or doublets with small coupling constants in the aromatic region (δ 7.0-8.5 ppm). Due to the strong electron-withdrawing effect of the nitro group, these protons will be shifted downfield.
-
H2 and H3 of the pyrrole ring will appear as doublets or triplets, also in the aromatic region, with characteristic coupling constants.
-
-
Methoxy protons: A sharp singlet for the -OCH₃ group around δ 3.8-4.0 ppm.
¹³C NMR (predicted):
-
Aromatic carbons: Signals for the eight carbons of the indole ring will appear between δ 100-150 ppm. The carbon bearing the nitro group (C6) and the carbon bearing the methoxy group (C4) will be significantly affected.
-
Methoxy carbon: A signal for the -OCH₃ carbon will be observed around δ 55-60 ppm.
Conclusion
The nitro group in this compound is a key functional group that dictates the molecule's reactivity. Its primary and most synthetically valuable transformation is its reduction to 6-amino-4-methoxyindole, a versatile intermediate for further functionalization. The nitro group also activates the indole ring, particularly at the 2-position, for nucleophilic aromatic substitution. The protocols and data presented in this guide, derived from closely related systems, provide a solid foundation for researchers to explore and utilize the chemistry of this interesting scaffold in their synthetic endeavors.
References
- 1. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
Assessing the Acidic Stability of 4-Methoxy-6-Nitroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the stability of 4-methoxy-6-nitroindole under acidic conditions. In the absence of specific published stability data for this compound, this document outlines a robust, systematic approach based on established principles of forced degradation studies as mandated by regulatory bodies. It details hypothetical experimental protocols, potential degradation pathways, and methods for the identification and quantification of related substances. This guide is intended to serve as a practical resource for researchers initiating stability testing and for professionals involved in the development of drug candidates containing the this compound scaffold. All presented quantitative data and degradation pathways are illustrative and intended to guide experimental design and interpretation.
Introduction
The indole nucleus is a prevalent scaffold in numerous pharmacologically active compounds. The stability of these molecules under various pH conditions is a critical parameter that influences their shelf-life, bioavailability, and safety profile. This compound, a substituted indole, possesses functional groups—a methoxy and a nitro group—that can significantly influence its chemical reactivity and stability, particularly in acidic environments. Understanding the degradation profile of this molecule is paramount for its potential development as a therapeutic agent.
Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1][2] This guide presents a comprehensive strategy for conducting a forced degradation study of this compound under acidic conditions.
Hypothetical Forced Degradation Study Under Acidic Conditions
A forced degradation study aims to accelerate the degradation of a compound to generate its likely degradation products.[3] The extent of degradation is typically targeted at 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[2]
Illustrative Quantitative Data
The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.
Table 1: Hypothetical Degradation of this compound in Acidic Conditions at 60°C
| Time (hours) | % Degradation (0.1 N HCl) | % Degradation (0.01 N HCl) |
| 0 | 0 | 0 |
| 2 | 5.2 | 1.1 |
| 4 | 9.8 | 2.3 |
| 8 | 18.5 | 4.5 |
| 12 | 25.1 | 6.8 |
| 24 | 40.3 | 12.5 |
Table 2: Hypothetical Major Degradation Products Observed by HPLC
| Peak Name | Retention Time (min) | Proposed Structure | Molecular Weight ( g/mol ) |
| DP-1 | 3.5 | 4-Hydroxy-6-nitroindole | 178.14 |
| DP-2 | 4.2 | Dimerized Product | 382.34 |
| DP-3 | 2.8 | Ring-opened Product | 210.17 |
Detailed Experimental Protocols
The following protocols are designed to assess the acidic stability of this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile, HPLC grade) to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 100 µg/mL.
Acidic Stress Conditions
-
Preparation of Acidic Media: Prepare solutions of 0.1 N and 0.01 N hydrochloric acid (HCl) in deionized water.
-
Stress Experiment:
-
To separate glass vials, add a known volume of the this compound working solution.
-
Add an equal volume of the respective acidic medium (0.1 N HCl or 0.01 N HCl).
-
Incubate the vials in a thermostatically controlled water bath at a specified temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the withdrawn samples with an equivalent amount of a suitable base (e.g., 0.1 N NaOH or 0.01 N NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Method for Analysis
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Acidic Forced Degradation Study.
Postulated Degradation Pathways
Caption: Postulated Degradation Pathways of this compound in Acid.
Discussion of Potential Degradation Pathways
The indole ring is generally susceptible to electrophilic attack, particularly at the C3 position. However, the substituents on the benzene ring will modulate its reactivity.
-
Hydrolysis of the Methoxy Group: The methoxy group at the C4 position is an electron-donating group, which can activate the benzene ring. Under strong acidic conditions and elevated temperatures, this group could be susceptible to hydrolysis to yield the corresponding 4-hydroxy-6-nitroindole.
-
Electrophilic Attack and Dimerization: The indole nucleus can be protonated at the C3 position in acidic media, leading to the formation of an indoleninium ion. This reactive intermediate can then be attacked by another molecule of the parent indole, leading to dimerization or polymerization.
-
Ring Opening: Under harsh acidic conditions, the pyrrole ring of the indole nucleus may undergo cleavage.
-
Influence of the Nitro Group: The nitro group at the C6 position is a strong electron-withdrawing group. This deactivates the benzene ring towards electrophilic substitution but may influence the overall electron distribution and stability of the molecule.
Conclusion
While specific experimental data on the acidic stability of this compound is not currently available in the public domain, a systematic approach to forced degradation studies can provide crucial insights into its degradation profile. The experimental protocols and potential degradation pathways outlined in this guide serve as a foundational framework for researchers. A thorough investigation of the stability of this compound is a prerequisite for its further development as a potential therapeutic agent, ensuring the quality, safety, and efficacy of any resulting drug product. The development and validation of a stability-indicating analytical method are critical to accurately monitor the degradation process and quantify any impurities that may form.
References
An In-depth Technical Guide on the Thermal Decomposition of 4-methoxy-6-nitroindole
Introduction
4-methoxy-6-nitroindole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the versatile indole scaffold and the energetic nitro group. Understanding its thermal stability and decomposition pathway is crucial for safe handling, storage, and application, particularly in drug development where thermal processing is common. The thermal decomposition of nitroaromatic compounds can be complex, often involving autocatalytic pathways and the release of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
This technical guide outlines a systematic approach to characterizing the thermal decomposition of this compound using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Quantitative Data Summary
While specific data for this compound is unavailable, the following table illustrates the typical quantitative data that would be collected from TGA and DSC analyses. This table serves as a template for presenting experimental findings.
| Parameter | Symbol | Expected Value/Range | Analytical Technique | Significance |
| Onset Decomposition Temperature | Tonset | 200-300 °C | TGA/DSC | Indicates the temperature at which significant decomposition begins. |
| Peak Decomposition Temperature | Tpeak | 250-350 °C | DTG/DSC | Represents the temperature of the maximum rate of decomposition. |
| Mass Loss | Δm | 40-60% | TGA | Quantifies the amount of volatile products released during decomposition. |
| Enthalpy of Decomposition | ΔHd | -100 to -500 J/g | DSC | Measures the heat released (exothermic) or absorbed (endothermic) during decomposition. |
| Activation Energy | Ea | 100-200 kJ/mol | TGA (Multiple Heating Rates) | Provides insight into the energy barrier for the decomposition reaction. |
| Pre-exponential Factor | A | 1010 - 1018 s-1 | TGA (Multiple Heating Rates) | Relates to the frequency of collisions in the correct orientation for a reaction to occur. |
Experimental Protocols
A comprehensive thermal analysis of this compound would involve the following detailed experimental protocols for TGA and DSC.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina or platinum).
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and remove gaseous decomposition products.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak).
-
To determine the kinetic parameters (Activation Energy and Pre-exponential Factor), repeat the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) and apply isoconversional methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose models.[1]
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature. This will identify melting, crystallization, and decomposition events and quantify their enthalpies.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the fine powder sample into a hermetically sealed aluminum pan.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
-
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of a novel compound.
Proposed Thermal Decomposition Pathway
References
The Discovery and History of 4-Methoxy-6-Nitroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of 4-methoxy-6-nitroindole. While a definitive historical account of its initial synthesis is not prominently documented, its existence is confirmed in chemical databases. This guide constructs a plausible historical context based on the broader history of indole chemistry and outlines a likely synthetic pathway via the electrophilic nitration of 4-methoxyindole. Detailed experimental protocols, derived from analogous transformations, are provided to facilitate its synthesis in a laboratory setting. Furthermore, this document explores the potential of this compound in drug discovery by examining the known biological activities of structurally related nitro- and methoxy-substituted indoles, particularly in the realm of oncology.
Historical Context: The Rise of Indole Chemistry
The story of this compound is intrinsically linked to the rich history of indole chemistry, which began with the investigation of the dye indigo.[1] In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole to indole, the parent heterocycle of this class of compounds.[1] The subsequent elucidation of indole's structure in 1869 paved the way for extensive research into its derivatives.
A pivotal moment in the synthesis of substituted indoles was the development of the Fischer indole synthesis in 1883 by Emil Fischer.[2][3] This versatile reaction, involving the acid-catalyzed cyclization of arylhydrazones, remains a cornerstone of indole synthesis to this day and is widely used in the pharmaceutical industry for preparing complex indole derivatives.[2][3] Later, in 1976, the Leimgruber-Batcho indole synthesis was disclosed, offering a high-yielding and efficient alternative, particularly favored in industrial applications.[1]
The discovery and development of methods for the functionalization of the indole core, such as electrophilic substitution reactions, have been crucial for accessing a vast array of derivatives with diverse properties. It is within this context of established indole synthesis and functionalization that the preparation of this compound can be understood.
Synthesis of this compound
The most direct and plausible synthetic route to this compound is through the electrophilic nitration of 4-methoxyindole. This section details the theoretical basis for this transformation and provides a representative experimental protocol.
Synthetic Strategy: Electrophilic Nitration
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The preferred site of electrophilic attack on the indole ring is typically the C3 position of the pyrrole ring, due to the superior resonance stabilization of the resulting cationic intermediate.[4] However, under certain conditions, substitution can be directed to the benzene portion of the molecule.
In the case of 4-methoxyindole, the methoxy group at the C4 position is an activating, ortho-, para- directing group.[5][6] This means it enhances the electron density at the positions ortho (C3 and C5) and para (C7) to it, making them more susceptible to electrophilic attack.
The nitration of 4-methoxyindole would therefore be expected to yield a mixture of products, with substitution possible at C3, C5, C6, and C7. The formation of 6-nitroindole derivatives from the nitration of other substituted indoles has been documented.[7] The precise regioselectivity will be influenced by factors such as the choice of nitrating agent, reaction temperature, and solvent.
A logical workflow for the synthesis is presented below:
Experimental Protocol: Nitration of 4-Methoxyindole (Representative)
The following is a representative experimental protocol for the nitration of 4-methoxyindole. This protocol is based on established procedures for the nitration of aromatic compounds and should be adapted and optimized for the specific substrate and desired outcome.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken when handling concentrated acids and other hazardous materials.
Materials:
-
4-Methoxyindole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Methanol
-
Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, Pasteur pipette)
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 100 mL Erlenmeyer flask, add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath for approximately 10-15 minutes.
-
Slowly add 2.0 g of 4-methoxyindole to the cold sulfuric acid with continuous stirring. Ensure the temperature remains low during the addition.
-
Allow the mixture to stir in the ice bath for an additional 10 minutes.
-
-
Preparation of the Nitrating Agent:
-
In a separate small beaker, carefully add 3 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid.
-
Cool this mixture thoroughly in the ice bath.
-
-
Nitration Reaction:
-
Using a Pasteur pipette, add the cold nitrating mixture dropwise to the solution of 4-methoxyindole in sulfuric acid over a period of 15-20 minutes.
-
Maintain the reaction temperature below 10 °C throughout the addition by keeping the flask in the ice bath and controlling the rate of addition.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring.
-
A precipitate of the crude product should form as the ice melts.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Press the solid as dry as possible on the filter.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the purified this compound.
-
Dry the purified crystals under vacuum.
-
Characterization:
-
The final product should be characterized by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively reported, the known activities of structurally related compounds suggest its potential as a scaffold for the development of novel therapeutic agents.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of substituted indoles. The nitro group, in particular, is a feature of several bioactive molecules and can contribute to their therapeutic effects.
-
c-Myc G-Quadruplex Binders: Substituted 5-nitroindole derivatives have been shown to bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[8] The c-Myc oncogene is a key regulator of cell proliferation and is overexpressed in many human cancers, making it an attractive therapeutic target.
The potential mechanism of action for a nitroindole-based anticancer agent targeting the c-Myc G-quadruplex is depicted below:
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 4-Methoxy-6-Nitroindole: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a summary of the currently available public domain information regarding the potential biological activity of the chemical compound 4-methoxy-6-nitroindole. Despite its documented synthesis, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its pharmacological properties. This document outlines the known chemical information and highlights the absence of data on its biological effects, presenting an opportunity for novel research in the field of medicinal chemistry and drug discovery.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and natural products. The introduction of various functional groups to the indole scaffold can significantly modulate their pharmacological profiles. The compound this compound, with its specific substitution pattern, presents a molecule of interest for potential biological investigation. However, a thorough search of existing literature indicates that its biological activities have not yet been characterized or reported.
Chemical Synthesis
The synthesis of this compound has been described in the chemical literature. One documented method involves the mononitration of the corresponding methoxyindole precursor.
General Synthesis Workflow
The synthesis of nitroindoles, including this compound, can be a complex process, often yielding a mixture of isomers. A reported method for the synthesis of mononitroindoles involves the nitration of N-benzenesulfonyl- or 2-carbomethoxy-substituted methoxyindoles using nitric acid adsorbed on silica gel. This method is described as providing good yields of the mononitrated product. The general workflow for such a synthesis is depicted below.
Initial Bioassay Screening of 4-methoxy-6-nitroindole: A Technical Guide
Disclaimer: As of the latest literature review, specific bioassay data for 4-methoxy-6-nitroindole is not publicly available. This guide, therefore, presents a comprehensive framework for the initial bioassay screening of this compound based on established protocols and data from structurally related nitroindole and methoxyindole derivatives. The methodologies and expected data formats provided herein are intended to serve as a robust template for researchers, scientists, and drug development professionals initiating the biological evaluation of this compound.
Introduction
Indole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties. The introduction of electron-withdrawing groups, such as a nitro group, and electron-donating groups, like a methoxy group, can significantly modulate the pharmacological profile of the indole nucleus. This guide outlines a strategic approach to the initial in vitro screening of this compound, focusing on the primary assays to determine its potential as a therapeutic agent.
Data Presentation: Representative Cytotoxicity Data of Related Nitroindole Derivatives
The initial assessment of a novel compound often begins with evaluating its cytotoxic effects against a panel of cancer cell lines. The following tables summarize representative quantitative data from published studies on related nitroindole derivatives, illustrating the expected format for presenting such results.
Table 1: In Vitro Cytotoxicity of Substituted 5-Nitroindole Derivatives against HeLa Cells
| Compound ID | Substitution Pattern | IC50 (µM) ± SD | Reference |
| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | [1] |
| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | [1] |
Table 2: In Vitro Cytotoxicity of a Chalcone-Indole Derivative against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µmol/L) | Reference |
| 12 | Various | 0.22 - 1.80 | [2] |
Table 3: In Vitro Cytotoxicity of Quinoline-Indole Derivative against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (nmol/L) | Reference |
| 13 | Various | 2 - 11 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and interpretation of bioassay results. Below are standard protocols for initial anticancer and antimicrobial screening.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9][10][11][12]
Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
96-well sterile microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C for bacteria, 30°C for fungi)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Mandatory Visualization
Diagrams of key processes provide a clear visual representation of the experimental and biological frameworks.
Caption: Experimental workflow for the initial anticancer screening of a novel compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for indole derivatives.[13]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methoxy Group's Directing Hand: An In-depth Technical Guide to its Influence on Indole Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the methoxy group's profound influence on the reactivity of the indole nucleus. A thorough understanding of these effects is critical for the rational design and synthesis of indole-containing compounds with applications in medicinal chemistry and materials science. This document details the electronic effects of the methoxy substituent, its impact on the regioselectivity of electrophilic aromatic substitution, and provides specific experimental protocols for key synthetic transformations.
The Electronic Influence of the Methoxy Group on the Indole Ring
The methoxy group (-OCH₃) is a strong activating group in the context of electrophilic aromatic substitution. Its influence stems from a combination of two electronic effects:
-
Mesomeric Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the indole ring. This resonance donation of electron density increases the nucleophilicity of the indole, making it significantly more reactive towards electrophiles than the unsubstituted parent indole. This effect is most pronounced at the ortho and para positions relative to the methoxy group.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect. However, the mesomeric effect is substantially stronger and therefore dominates, leading to an overall activation of the ring.
The position of the methoxy group on the indole ring dictates which positions are most activated and, consequently, the regiochemical outcome of electrophilic substitution reactions.
Regioselectivity in Electrophilic Aromatic Substitution
The indole nucleus itself is inherently reactive towards electrophiles, with a strong preference for substitution at the C3 position. The introduction of a methoxy group further enhances this reactivity and can modulate the regioselectivity.
Directing Effects of the Methoxy Group
The following diagram illustrates the general mechanism of electrophilic aromatic substitution on a methoxy-substituted indole.
The directing influence of the methoxy group at various positions on the indole ring is a critical consideration for synthetic planning. The following diagram illustrates the predicted sites of enhanced reactivity.
Quantitative Data on Reactivity
The activating nature of the methoxy group leads to significantly higher reaction rates and yields compared to unsubstituted indole. The following tables summarize available quantitative data for key electrophilic substitution reactions.
Table 1: Vilsmeier-Haack Formylation
| Substrate | Electrophile | Product(s) | Yield (%) | Reference |
| Indole | POCl₃, DMF | Indole-3-carboxaldehyde | - | General |
| 5-Methoxyindole | POCl₃, DMF | 5-Methoxyindole-3-carboxaldehyde | Not specified | General |
| 6-Methoxyindole | POCl₃, DMF | 6-Methoxyindole-3-carboxaldehyde | Not specified | General |
| 7-Methoxyindole | POCl₃, DMF | 7-Methoxyindole-3-carboxaldehyde | Not specified | General |
Table 2: Mannich Reaction
| Substrate | Reagents | Product(s) | Yield (%) | Reference |
| Indole | CH₂O, HNMe₂ | 3-(Dimethylaminomethyl)indole (Gramine) | Moderate to Excellent | [1] |
| 4,6-Dimethoxyindole | CH₂O, HNMe₂ | Complex mixture | - | [2] |
| 4,6-Dimethoxyindole | N,N-bis(methoxymethyl)benzylamine, TFAA | Pyrroloquinazoline derivative | 71 | [2] |
Table 3: Pictet-Spengler Reaction
| Substrate | Aldehyde/Ketone | Product(s) | Yield (%) | Reference |
| Tryptamine | Malonaldehyde monocycloacetal | (R)-Tetrahydro-β-carboline | 89 | [3] |
| 5-Methoxytryptamine | Malonaldehyde monocycloacetal | (R)-6-Methoxy-tetrahydro-β-carboline | 89 | [3] |
| 5-Methoxytryptamine | p-Methoxy phenyl glyoxal | 6-Methoxy-1-(p-methoxyphenyl)-β-carboline | 38 | [4] |
| 6-Methoxytryptamine | p-Methoxy phenyl glyoxal | 7-Methoxy-1-(p-methoxyphenyl)-β-carboline | 40 | [4] |
Table 4: N-Alkylation
| Substrate | Alkylating Agent | Product(s) | Yield (%) | Reference |
| 5-Methoxyindole | Chiral N-protected 2-methylaziridine | N-alkylated 5-methoxyindole | 85-90 | [5] |
Detailed Experimental Protocols
The following protocols are representative examples of key reactions involving methoxyindoles.
Vilsmeier-Haack Formylation of a Methoxy-Substituted Aromatic Ring
This procedure describes the formylation of an activated aromatic system and can be adapted for methoxyindoles.
-
Reagents:
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Methoxy-substituted indole
-
Ice
-
Water
-
Sodium bicarbonate (optional, for neutralization)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Cool a flask containing DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the methoxy-substituted indole in a minimal amount of DMF.
-
Add the indole solution to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Stir vigorously until the product precipitates.
-
If necessary, neutralize the solution with sodium bicarbonate.
-
Filter the precipitate and wash with cold water.
-
The crude product can be purified by recrystallization or column chromatography (e.g., DCM/EtOAc).
-
Mannich Reaction of a Dimethoxyindole
This protocol details the reaction of a highly activated dimethoxyindole.
-
Reagents:
-
4,6-Dimethoxy-2,3-disubstituted indole
-
N,N-bis(methoxymethyl)benzylamine
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 4,6-dimethoxy-2,3-disubstituted indole in DCM.
-
Add N,N-bis(methoxymethyl)benzylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add TFAA dropwise with stirring.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Pictet-Spengler Reaction of 5-Methoxytryptamine
This procedure describes the cyclization of a methoxy-substituted tryptamine.
-
Reagents:
-
5-Methoxytryptamine
-
Aldehyde (e.g., malonaldehyde monocycloacetal)
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
Solvent (e.g., benzene or dichloromethane)
-
-
Procedure:
-
Dissolve 5-methoxytryptamine and the aldehyde in the chosen solvent.
-
Add a catalytic amount of TFA.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.[3]
-
N-Alkylation of 5-Methoxyindole
This protocol provides a method for the N-alkylation of 5-methoxyindole.
-
Reagents:
-
5-Methoxyindole
-
Alkylating agent (e.g., chiral N-protected 2-methylaziridine)
-
Base (e.g., powdered potassium hydroxide)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Ice-water
-
-
Procedure:
-
Dissolve the 5-methoxyindole and the alkylating agent in DMSO.
-
Add a catalytic amount of powdered potassium hydroxide.
-
Stir the solution at a slightly elevated temperature (e.g., 25-40 °C) and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Allow the product to solidify, then filter and dry.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a methoxy-substituted indole derivative.
Conclusion
The methoxy group is a powerful tool for modulating the reactivity and directing the functionalization of the indole ring. Its strong electron-donating mesomeric effect significantly enhances the nucleophilicity of the indole nucleus, leading to increased reaction rates and yields in electrophilic aromatic substitution reactions. The position of the methoxy group provides a reliable method for controlling the regiochemical outcome of these transformations. A thorough understanding of these principles, combined with the practical application of the provided experimental protocols, will empower researchers to efficiently synthesize a diverse range of complex indole-based molecules for various scientific endeavors.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Methodological & Application
Application Notes and Protocols for the Multi-Step Organic Synthesis Utilizing 4-Methoxy-6-Nitroindole
Introduction:
4-Methoxy-6-nitroindole is a versatile heterocyclic building block in multi-step organic synthesis, particularly in the construction of complex bioactive molecules and functional materials. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the indole scaffold imparts unique reactivity, allowing for a range of chemical transformations. The nitro functionality can be readily converted into other key functional groups, such as amines, which are pivotal for further molecular elaboration. These application notes provide a comprehensive overview of the synthesis and utility of this compound, including detailed experimental protocols and data to support its application in research and development.
Data Presentation
Table 1: Summary of Key Reactions and Yields
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Leimgruber-Batcho Indole Synthesis | 1-Methoxy-2-methyl-3-nitrobenzene | 4-Methoxyindole | 1. DMF, N,N-dimethylformamide dimethyl acetal, pyrrolidine, reflux; 2. Activated Zn, acetic acid | ~11 (over 2 steps) | [1] |
| 2 | Nitration | 4-Methoxyindole | This compound | HNO₃, H₂SO₄ (hypothetical, based on general nitration of indoles) | N/A | N/A |
| 3 | Reduction of Nitro Group | This compound | 6-Amino-4-methoxyindole | LiAlH₄, THF/1,4-dioxane, reflux (analogous reaction) | Good (qualitative) | [2] |
| 4 | Vilsmeier-Haack Formylation | 6-Nitroindole (analogous) | 6-Nitroindole-3-carboxaldehyde | POCl₃, DMF | N/A | [2] |
| 5 | Nucleophilic Aromatic Substitution | 1-Methoxy-6-nitroindole-3-carbaldehyde (isomer) | 2-Substituted-1-methoxy-6-nitroindole-3-carbaldehyde | Various nucleophiles (e.g., piperidine, dimethyl malonate), base (e.g., NaH, KOtBu) | 71-94 | [3] |
Note: Specific yield for the nitration of 4-methoxyindole to this compound is not available in the searched literature. The provided data for steps 3, 4, and 5 are based on analogous reactions with structurally similar indole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyindole (Precursor)
This protocol is adapted from the Leimgruber-Batcho indole synthesis.[1]
Step 1a: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in dimethylformamide (DMF, 100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).
-
Reflux the mixture for 3 hours.
-
Concentrate the mixture to half its volume under reduced pressure.
-
Pour the remaining mixture into a separatory funnel containing diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic phases with saturated sodium chloride solution and dry over anhydrous magnesium sulfate (MgSO₄).
-
Evaporate the solvent under reduced pressure to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine (Yield: 14.6 g).[1]
Step 1b: Synthesis of 4-Methoxyindole
-
Prepare activated zinc by stirring zinc powder (150 g) in 0.5N hydrochloric acid (500 ml) for 1 hour at room temperature.
-
Filter the suspension by suction, wash with water until neutral pH, followed by washing with anhydrous ethanol and then diethyl ether. Dry the activated zinc.
-
To a solution of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine (10 g) in acetic acid (46 ml), add the activated zinc (31.6 g) portion-wise, maintaining the temperature between 20 and 30°C using an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the reaction mixture.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography, eluting with a cyclohexane/ethyl acetate gradient (98/2 to 95/5 v/v) to afford 4-methoxyindole (Yield: 1.6 g).[1]
Protocol 2: Proposed Synthesis of this compound
Disclaimer: A specific, validated protocol for the nitration of 4-methoxyindole to yield this compound was not found in the searched literature. The following is a general, hypothetical protocol based on standard nitration procedures for aromatic compounds.
-
Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid with constant stirring.
-
In a separate flask, dissolve 4-methoxyindole in a minimal amount of a suitable inert solvent (e.g., acetic anhydride or dichloromethane).
-
Slowly add the nitrating mixture to the solution of 4-methoxyindole at 0°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction of the Nitro Group to an Amine (Analogous Reaction)
This protocol is based on the reduction of a nitro group on an indole scaffold to an amine.[2]
-
To a solution of the this compound in anhydrous tetrahydrofuran (THF) and 1,4-dioxane, add lithium aluminum hydride (LiAlH₄) portion-wise at 0°C under an inert atmosphere.
-
After the addition is complete, reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0°C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-4-methoxyindole.
-
Purify the product by column chromatography if necessary.
Visualizations
Logical Workflow for the Synthesis and Functionalization of this compound
Caption: Synthetic pathway from a commercially available nitrobenzene derivative to functionalized indoles via this compound.
Potential Signaling Pathway for Bioactive Derivatives
Note: This is a hypothetical signaling pathway based on the known bioactivity of other indole derivatives. The actual pathway for derivatives of this compound would need to be experimentally determined.
Caption: A generalized signaling pathway that could be modulated by bioactive molecules derived from this compound.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules from 4-Methoxy-6-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and potential biological evaluation of bioactive molecules derived from 4-methoxy-6-nitroindole. The protocols are based on established synthetic methodologies for substituted indoles and their demonstrated potential as anticancer agents through the stabilization of G-quadruplex DNA and subsequent downregulation of the c-MYC oncogene.
Overview and Rationale
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The introduction of a nitro group and a methoxy group on the indole ring, as in this compound, offers unique opportunities for chemical modification and the development of potent bioactive compounds. The electron-withdrawing nature of the nitro group can facilitate certain chemical transformations and is a common feature in many biologically active molecules.[4]
This document outlines a synthetic strategy to generate novel 2,3,6-trisubstituted indole derivatives starting from this compound. The proposed target molecules are analogs of compounds known to exhibit anticancer activity by targeting the c-MYC promoter's G-quadruplex DNA.[5][6] Stabilization of this G-quadruplex structure can inhibit c-MYC transcription, leading to reduced oncoprotein expression and suppression of cancer cell proliferation.[5][6][7]
Synthetic Strategy and Workflow
The overall synthetic workflow involves a multi-step process, beginning with the functionalization of the readily available this compound to a versatile intermediate, 1-methoxy-6-nitroindole-3-carbaldehyde. This intermediate then serves as a key building block for the introduction of various substituents at the C2 position via nucleophilic substitution reactions.
Figure 1: Proposed experimental workflow for the synthesis and biological evaluation of bioactive molecules from this compound.
Experimental Protocols
Synthesis of 1-Methoxy-6-nitroindole-3-carbaldehyde (Intermediate)
This protocol is based on established procedures for N-alkylation and Vilsmeier-Haack formylation of indoles.[4][8]
Step 1: N-Methylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture and wash the solid residue with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1,4-dimethoxy-6-nitroindole.
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) and cool to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the cooled DMF with stirring.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,4-dimethoxy-6-nitroindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-methoxy-6-nitroindole-3-carbaldehyde.[4][8]
Synthesis of 2,3,6-Trisubstituted Indole Derivatives
The following protocols are adapted from the work of Somei et al. on the nucleophilic substitution of 1-methoxy-6-nitroindole-3-carbaldehyde.[4][8]
General Procedure for Nucleophilic Substitution:
-
To a solution of the nucleophile (e.g., piperidine, pyrrole, or indole; 1.2 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil; 1.5 eq) portion-wise at 0°C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in Table 1, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-6-nitroindole-3-carbaldehyde derivative.
Table 1: Synthesis of 2,3,6-Trisubstituted Indole Derivatives
| Nucleophile | Reaction Time (h) | Product | Yield (%) |
| Piperidine | 2.5 | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 |
| Pyrrole | 3.5 | 2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 |
| Indole | 2.0 | 2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96 |
| Imidazole | 1.5 | 2-(Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 97 |
| Benzimidazole | 3.5 | 2-(Benzimidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 87 |
Data adapted from Somei et al.[4]
Biological Evaluation: Targeting the c-MYC G-Quadruplex
The synthesized 2,3,6-trisubstituted indole derivatives can be evaluated for their potential to act as c-MYC G-quadruplex stabilizers and exhibit anticancer activity.
Proposed Signaling Pathway
Figure 2: Proposed mechanism of action for 2,3,6-trisubstituted indole derivatives targeting the c-MYC G-quadruplex.
Biological Assays
Protocol 1: FRET Melting Assay for G-Quadruplex Stabilization
-
Synthesize a fluorescently labeled oligonucleotide corresponding to the c-MYC promoter G-quadruplex sequence (e.g., with FAM and TAMRA at the ends).
-
Anneal the oligonucleotide in a potassium-containing buffer to form the G-quadruplex structure.
-
Incubate the G-quadruplex DNA with varying concentrations of the synthesized indole derivatives.
-
Measure the fluorescence intensity while gradually increasing the temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of the compound indicates stabilization.
Protocol 2: qRT-PCR for c-MYC mRNA Expression
-
Treat cancer cell lines (e.g., HeLa, Burkitt's lymphoma cells) with the synthesized indole derivatives at various concentrations for 24-48 hours.
-
Isolate total RNA from the treated and untreated cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qRT-PCR) with primers specific for c-MYC and a housekeeping gene (e.g., GAPDH) to determine the relative expression levels of c-MYC mRNA. A decrease in c-MYC mRNA levels indicates transcriptional inhibition.
Protocol 3: MTT Assay for Anticancer Activity
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized indole derivatives for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Representative Biological Data for Analogous Compounds
The following table presents data for known 5-nitroindole derivatives that target the c-MYC G-quadruplex, providing a benchmark for the potential activity of the newly synthesized compounds.
Table 2: Biological Activity of c-MYC G-Quadruplex Stabilizing Indole Derivatives
| Compound | G-Quadruplex Binding Affinity (Kd, µM) | c-MYC Downregulation | Anticancer Activity (IC₅₀, µM in HeLa cells) | Reference |
| Pyrrolidine-substituted 5-nitroindole 1 | Not Reported | Yes | 5.08 ± 0.91 | [8] |
| Pyrrolidine-substituted 5-nitroindole 2 | Not Reported | Yes | 5.89 ± 0.73 | [8] |
| Dihydroindolizino indole derivative | Strong (qualitative) | Yes | Potent (qualitative) | [5] |
Conclusion
The synthetic route and protocols detailed herein provide a comprehensive guide for the generation of novel 2,3,6-trisubstituted indole derivatives from this compound. The proposed biological evaluation methods offer a clear path to assess their potential as anticancer agents acting through the stabilization of the c-MYC G-quadruplex. This approach represents a promising avenue for the discovery of new therapeutic candidates in oncology.
References
- 1. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. A dihydroindolizino indole derivative selectively stabilizes G-quadruplex DNA and down-regulates c-MYC expression in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gaining insights into the small molecule targeting of the G-quadruplex in the c-MYC promoter using NMR and an allele-specific transcriptional assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Development of Chemical Probes Using a Nitroindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, found in a wide range of biologically active compounds. The introduction of a nitro group to the indole ring can significantly modulate the electronic and steric properties of the molecule, making nitroindoles valuable core structures for the development of chemical probes. These probes can be designed to investigate a variety of biological processes, including enzyme activity, protein-protein interactions, and the visualization of cellular structures. While specific data on the 4-methoxy-6-nitroindole scaffold is limited in the public domain, this document provides a comprehensive guide to the principles, synthesis, and application of substituted nitroindole-based chemical probes, which can be readily adapted for the development of probes based on the this compound scaffold.
I. Principles of Nitroindole-Based Chemical Probe Design
The design of a chemical probe requires careful consideration of its purpose, target, and the experimental system in which it will be used. For nitroindole-based probes, the following principles are key:
-
Target Engagement: The indole scaffold can be derivatized to interact with specific biological targets. For instance, planar aromatic systems are known to interact with DNA G-quadruplexes[1][2]. Appending specific functional groups can direct the probe to the active site of an enzyme, such as a kinase.
-
Reporter Functionality: For probes designed for detection, a reporter group is essential. This can be a fluorophore for imaging applications or a reactive group for affinity-based protein profiling. The nitro group itself can influence the photophysical properties of a molecule and has been utilized in the design of fluorescent probes[3].
-
Cellular Permeability and Localization: For live-cell applications, the probe must be able to cross the cell membrane. Its physicochemical properties, such as lipophilicity and charge, will determine its distribution within the cell.
-
Selectivity and Off-Target Effects: A high-quality chemical probe should exhibit high selectivity for its intended target to avoid misleading biological data[4][5]. The substitution pattern on the nitroindole core is critical for achieving selectivity.
II. Synthesis of Substituted Nitroindoles
Several synthetic routes have been developed for the preparation of substituted nitroindoles. These methods can be adapted for the synthesis of the this compound scaffold and its derivatives.
A. General Synthetic Strategies for 6-Nitroindoles
One common approach involves the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base like potassium tert-butoxide (t-BuOK)[6]. This reaction proceeds through an oxidative nucleophilic substitution of hydrogen. Another practical method for synthesizing 6-nitroindole derivatives involves the Cs2CO3-promoted reaction of enaminones with nitroaromatic compounds, which forms two new C-C and C-N bonds with high regioselectivity[7].
B. Example Synthetic Scheme for a Substituted 5-Nitroindole
The following scheme illustrates the synthesis of pyrrolidine-substituted 5-nitroindole derivatives, which have been investigated as c-Myc G-quadruplex binders. This multi-step synthesis can be conceptually adapted for other substituted nitroindoles[1][2][8].
Caption: Synthetic workflow for substituted 5-nitroindole probes.
III. Experimental Protocols
The following protocols are generalized methods for the application of nitroindole-based chemical probes in biological research. Optimization will be required for specific probes and experimental systems.
A. Protocol for Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory potential of a nitroindole-based compound against a specific kinase using a fluorescence-based assay format[9][10].
1. Materials:
- Purified kinase
- Kinase substrate (peptide or protein)
- ATP
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Nitroindole-based inhibitor (dissolved in DMSO)
- Fluorescence-based kinase activity detection reagent (e.g., ADP-Glo™, HTRF®)
- 384-well assay plates
- Plate reader capable of fluorescence or luminescence detection
2. Procedure:
- Prepare a serial dilution of the nitroindole-based inhibitor in DMSO.
- In a 384-well plate, add the kinase and the inhibitor at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
- Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Measure the signal (fluorescence or luminescence) using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
- Determine the IC50 value by fitting the dose-response data to a suitable equation.
Workflow for Kinase Inhibition Assay:
Caption: Experimental workflow for a kinase inhibition assay.
B. Protocol for Live-Cell Imaging with a Fluorescent Nitroindole Probe
This protocol outlines the general steps for visualizing the subcellular localization of a fluorescent nitroindole-based probe in living cells[11][12][13][14][15].
1. Materials:
- Cells of interest
- Cell culture medium and supplements
- Fluorescent nitroindole probe (dissolved in DMSO)
- Imaging plates or chambered coverglass
- Fluorescence microscope with appropriate filter sets
- Optional: Nuclear stain (e.g., Hoechst), organelle-specific trackers
2. Procedure:
- Seed cells onto imaging plates or chambered coverglass and allow them to adhere and grow to the desired confluency.
- Prepare a working solution of the fluorescent nitroindole probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.
- Remove the culture medium from the cells and replace it with the probe-containing medium.
- Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
- (Optional) If desired, co-stain with other live-cell compatible dyes (e.g., nuclear stain) during the last 10-15 minutes of incubation.
- Gently wash the cells with pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to remove excess probe.
- Add fresh imaging buffer to the cells.
- Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
Workflow for Live-Cell Imaging:
Caption: Workflow for live-cell imaging with a fluorescent probe.
IV. Data Presentation
Quantitative data for chemical probes is crucial for their proper application and interpretation of results. The following tables provide examples of the types of data that should be generated and reported for nitroindole-based probes.
Table 1: Inhibitory Activity of Hypothetical this compound Kinase Probes
| Probe ID | Target Kinase | IC50 (nM) | Selectivity vs. Kinase X | Cell-based Activity (EC50, µM) |
| MNI-K1 | Kinase A | 50 | >100-fold | 1.2 |
| MNI-K2 | Kinase B | 120 | 20-fold | 5.8 |
| MNI-K3 | Kinase A | 25 | >200-fold | 0.8 |
Table 2: Photophysical Properties of Hypothetical Fluorescent this compound Probes
| Probe ID | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Cellular Localization |
| MNI-F1 | 488 | 520 | 0.45 | Mitochondria |
| MNI-F2 | 550 | 585 | 0.62 | Nucleus |
| MNI-F3 | 405 | 450 | 0.21 | Cytoplasm |
V. Signaling Pathway Visualization
Chemical probes are powerful tools for dissecting complex signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be investigated using a nitroindole-based kinase inhibitor.
Caption: Inhibition of a kinase cascade by a nitroindole probe.
VI. Conclusion
The this compound scaffold holds potential for the development of novel chemical probes. By leveraging the synthetic strategies and experimental protocols outlined in this guide for related nitroindole compounds, researchers can design and validate new tools to explore a wide range of biological questions. Careful characterization of probe potency, selectivity, and cellular effects will be paramount to ensuring their successful application in chemical biology and drug discovery.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1700922A2 - Nitroindole derivatives and labeled oligonucleotide probes containing them - Google Patents [patents.google.com]
- 4. Chemical Probes for Understudied Kinases: Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. In vivo cellular imaging using fluorescent proteins - Methods and Protocols | European Journal of Histochemistry [ejh.it]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. promega.com [promega.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: Functionalization of the C2 Position of 4-Methoxy-6-nitroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the C2 position of 4-methoxy-6-nitroindole, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The functionalization of this position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The indole core is a "privileged structure" in pharmacology, and its derivatives have shown a wide range of biological activities.[1][2]
Palladium-Catalyzed Direct C2-Arylation
Direct C-H arylation is a powerful and atom-economical method for the formation of C-C bonds.[3] This protocol describes a palladium-catalyzed direct arylation of the C2 position of this compound with various aryl halides. The use of a phosphine ligand is crucial for achieving high selectivity and yield.[4]
Experimental Workflow: C2-Arylation
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Methoxy-6-nitroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the 4-methoxy-6-nitroindole scaffold using various palladium-catalyzed cross-coupling reactions. This valuable heterocyclic motif is a key building block in the synthesis of numerous biologically active compounds. The methodologies described herein enable the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery and development programs.
To perform palladium-catalyzed cross-coupling reactions on the this compound core, a leaving group, typically a halide (Br, I) or a triflate (OTf), is required on the indole ring. The C7 position is a common site for such functionalization. The following sections detail the application of Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings on a hypothetical 7-halo-4-methoxy-6-nitroindole substrate, based on established principles and analogous reactions found in the literature for similar indole and indazole systems.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, and Sonogashira reactions) or migratory insertion (for Heck reaction), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific coupling partners and the desired outcome.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 7-Bromo-4-methoxy-6-nitroindole
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | e.g., 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | e.g., 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | e.g., 78 |
Note: The yields provided are hypothetical examples based on typical outcomes for similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 7-Phenyl-4-methoxy-6-nitroindole
-
To a flame-dried round-bottom flask, add 7-bromo-4-methoxy-6-nitroindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Table 2: Representative Conditions for Sonogashira Coupling of 7-Iodo-4-methoxy-6-nitroindole
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | e.g., 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DiPEA | DMF | 80 | e.g., 88 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (1) | CuI (2) | Piperidine | Toluene | 70 | e.g., 82 |
Note: The yields provided are hypothetical examples based on typical outcomes for similar substrates.
Experimental Protocol: Sonogashira Coupling
Synthesis of 7-(Phenylethynyl)-4-methoxy-6-nitroindole
-
To a flame-dried Schlenk tube, add 7-iodo-4-methoxy-6-nitroindole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Table 3: Representative Conditions for Heck Reaction of 7-Bromo-4-methoxy-6-nitroindole
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | e.g., 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | e.g., 80 |
| 3 | Cyclohexene | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | e.g., 65 |
Note: The yields provided are hypothetical examples based on typical outcomes for similar substrates.
Experimental Protocol: Heck Reaction
Synthesis of 7-(E)-Styryl-4-methoxy-6-nitroindole
-
In a sealed tube, combine 7-bromo-4-methoxy-6-nitroindole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), tri(o-tolyl)phosphine (0.10 mmol, 10 mol%), and triethylamine (1.5 mmol, 1.5 equiv).
-
Evacuate and backfill the tube with argon.
-
Add degassed DMF (5 mL) and styrene (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of 7-Chloro-4-methoxy-6-nitroindole
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | e.g., 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | e.g., 88 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | e.g., 85 |
Note: The yields provided are hypothetical examples based on typical outcomes for similar substrates.
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-Methoxy-6-nitro-7-(morpholin-4-yl)indole
-
To an oven-dried Schlenk tube, add 7-chloro-4-methoxy-6-nitroindole (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon.
-
Add degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).
-
Stir the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide or triflate.
Table 5: Representative Conditions for Stille Coupling of 7-Bromo-4-methoxy-6-nitroindole
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | e.g., 82 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | CuI | THF | 70 | e.g., 88 |
| 3 | (Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | LiCl | DMF | 100 | e.g., 79 |
Note: The yields provided are hypothetical examples based on typical outcomes for similar substrates.
Experimental Protocol: Stille Coupling
Synthesis of 4-Methoxy-6-nitro-7-(thiophen-2-yl)indole
-
In a flame-dried flask, dissolve 7-bromo-4-methoxy-6-nitroindole (1.0 mmol, 1.0 equiv) and 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 equiv) in degassed DMF (5 mL).
-
Add lithium chloride (3.0 mmol, 3.0 equiv) and bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%).
-
Heat the reaction mixture under an argon atmosphere at 100 °C for 18 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into an aqueous solution of potassium fluoride and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide a powerful and versatile toolkit for the functionalization of the this compound scaffold. By selecting the appropriate coupling partners and optimizing the reaction conditions, a diverse array of derivatives can be synthesized, enabling extensive exploration of this important chemical space for the development of novel therapeutic agents. The provided protocols serve as a starting point for further optimization and application in specific research and development projects. It is recommended to perform small-scale test reactions to optimize conditions for each specific substrate combination.
Application Notes and Protocols for the Reduction of 4-methoxy-6-nitroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 4-methoxy-6-nitroindole to synthesize 6-amino-4-methoxyindole, a valuable intermediate in drug discovery and organic synthesis. The following sections detail various established methods, including catalytic hydrogenation and chemical reduction using metal salts, offering a comparative overview to aid in method selection and optimization.
Introduction
The reduction of a nitro group on an aromatic scaffold is a fundamental transformation in organic chemistry, pivotal for the synthesis of anilines and their derivatives. In the context of indole chemistry, the conversion of this compound to 6-amino-4-methoxyindole provides a key building block for the elaboration of more complex molecules with potential biological activity. The choice of reduction method is critical to ensure high yield and purity, while considering the compatibility with other functional groups present in the molecule. This document outlines three common and effective methods for this transformation.
Comparative Data of Reduction Methods
The selection of a suitable reduction method depends on factors such as available equipment, desired scale, and sensitivity of the substrate to specific reaction conditions. The following table summarizes the key aspects of the protocols described herein.
| Method | Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol/Ethyl Acetate | 2-4 hours | > 95% | High yield, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment (e.g., Parr apparatus), potential for side reactions on sensitive functional groups. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol, Concentrated HCl | 1-2 hours | 85-95% | Mild conditions, good functional group tolerance. | Stoichiometric amounts of tin salts are required, leading to metal waste. |
| Iron in Acetic Acid | Fe powder, Acetic Acid | 2-3 hours | 80-90% | Inexpensive reagents, environmentally benign metal. | Can require acidic workup, potential for iron residue in the product. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency and the clean nature of the reaction, typically affording high yields of the desired amine.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or a similar setup
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 6-amino-4-methoxyindole.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride is a classic and reliable method for the reduction of aromatic nitro compounds, known for its mildness and tolerance of various functional groups.[1]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (reagent grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid (2.0-3.0 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 5 M NaOH solution to basify the mixture to a pH of 8-9, which will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 6-amino-4-methoxyindole.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 3: Reduction with Iron in Acetic Acid
This method utilizes inexpensive and environmentally relatively benign reagents.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Suspend this compound (1.0 eq) and iron powder (5.0-10.0 eq) in a mixture of acetic acid and water (e.g., 10:1 v/v).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the excess iron.
-
Wash the iron residue with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to give 6-amino-4-methoxyindole.
Visualizations
Caption: General reaction scheme for the reduction of this compound.
Caption: Generalized experimental workflow for the reduction of this compound.
References
Application Notes and Protocols for N-Alkylation of 4-Methoxy-6-nitroindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4-methoxy-6-nitroindole, a crucial transformation for the synthesis of various biologically active compounds. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the indole scaffold influences the reactivity of the indole nitrogen, necessitating careful selection of reaction conditions. These application notes offer two primary protocols: a classical approach using alkyl halides with a base and the versatile Mitsunobu reaction for the use of alcohols as alkylating agents.
Chemical Structure
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Methoxy-6-nitroindole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Methoxy-6-nitroindole is a promising starting material for the synthesis of novel heterocyclic compounds due to its unique electronic properties. The presence of an electron-donating methoxy group at the C4 position and a strong electron-withdrawing nitro group at the C6 position activates the indole scaffold for various chemical transformations. Indole derivatives substituted with electron-withdrawing groups are known to undergo nucleophilic additions and cycloaddition reactions, providing pathways to diverse heterocyclic systems such as pyrroloindoles and carbazoles.[1][2] This document outlines detailed protocols for the synthesis of novel pyrazole and triazole derivatives starting from this compound, based on established synthetic methodologies for related indole compounds.
Part 1: Synthesis of a Novel Pyrazolyl-Indole Derivative
This section details a three-step synthesis of a 4-methoxy-6-nitro-7-(5-phenyl-1H-pyrazol-3-yl)indole. The synthetic strategy involves the introduction of a carbonyl group via Vilsmeier-Haack formylation, followed by a Claisen-Schmidt condensation to form a chalcone intermediate, and subsequent cyclization with hydrazine to yield the target pyrazole.
Logical Workflow for Pyrazole Synthesis
Experimental Protocols
Protocol 1.1: Vilsmeier-Haack Formylation of this compound
This procedure introduces a formyl group at the C7 position of the indole ring.
-
Reagents and Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL) to a dried round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the cold DMF with vigorous stirring. Allow the mixture to stir at room temperature for 1 hour to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Neutralize the solution by adding 50% NaOH solution until a pH of 9 is reached, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-formyl-4-methoxy-6-nitroindole.
-
Protocol 1.2: Claisen-Schmidt Condensation to form Chalcone Intermediate
This protocol describes the base-catalyzed condensation of the synthesized aldehyde with acetophenone.
-
Reagents and Materials:
-
7-Formyl-4-methoxy-6-nitroindole
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH), 30% ethanolic solution
-
Beaker, magnetic stirrer
-
-
Procedure:
-
Dissolve 7-formyl-4-methoxy-6-nitroindole (1 equivalent) and acetophenone (1.1 equivalents) in ethanol in a beaker.
-
With stirring, add 30% ethanolic NaOH solution dropwise until the solution becomes basic.
-
Stir the mixture at room temperature for 12 hours. A precipitate should form.[3]
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven to yield the chalcone intermediate: (E)-3-(4-methoxy-6-nitro-1H-indol-7-yl)-1-phenylprop-2-en-1-one.
-
Protocol 1.3: Cyclocondensation with Hydrazine to form Pyrazole
This final step involves the reaction of the chalcone intermediate with hydrazine hydrate to form the pyrazole ring.
-
Reagents and Materials:
-
Chalcone intermediate from Protocol 1.2
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Round-bottom flask, condenser, heating mantle
-
-
Procedure:
-
Suspend the chalcone intermediate (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Attach a condenser and reflux the mixture for 4-6 hours.[3]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-methoxy-6-nitro-7-(5-phenyl-1H-pyrazol-3-yl)indole.
-
Quantitative Data (Representative)
| Compound | Step | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| 7-Formyl-4-methoxy-6-nitroindole | 1.1 | 85-90 | 210-212 | 10.1 (s, 1H, -CHO), 8.2 (s, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 4.0 (s, 3H, -OCH₃) |
| Chalcone Intermediate | 1.2 | 75-80 | 185-188 | 8.0-7.4 (m, 7H, Ar-H & -CH=CH-), 7.0 (d, 1H, Ar-H), 4.1 (s, 3H, -OCH₃) |
| Pyrazolyl-Indole Product | 1.3 | 70-75 | 230-234 | 13.1 (s, 1H, Pyrazole-NH), 11.8 (s, 1H, Indole-NH), 8.3-7.2 (m, 8H, Ar-H), 6.9 (s, 1H, Pyrazole C4-H), 4.0 (s, 3H, -OCH₃) |
Part 2: Synthesis of a Novel Triazolyl-Indole Derivative
This section outlines a two-step procedure for synthesizing an N-substituted 1,2,3-triazole derivative of this compound. The method involves N-alkylation to introduce a terminal alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
Logical Workflow for Triazole Synthesis
Experimental Protocols
Protocol 2.1: N-Propargylation of this compound
This protocol attaches a propargyl group (containing a terminal alkyne) to the indole nitrogen.
-
Reagents and Materials:
-
This compound
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask, condenser, heating mantle
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring completion by TLC.
-
After cooling, filter off the potassium carbonate and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate) to obtain pure 1-(prop-2-yn-1-yl)-4-methoxy-6-nitro-1H-indole.
-
Protocol 2.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the N-propargyl indole and an organic azide (e.g., benzyl azide) to form the 1,2,3-triazole ring.
-
Reagents and Materials:
-
1-(Prop-2-yn-1-yl)-4-methoxy-6-nitro-1H-indole
-
Benzyl azide (can be synthesized from benzyl bromide and sodium azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
t-Butanol/Water (1:1 mixture)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the N-propargyl indole (1 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The product will often precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water, followed by a cold non-polar solvent like hexane or ether.
-
If no precipitate forms, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-methoxy-6-nitro-1H-indole.
-
Quantitative Data (Representative)
| Compound | Step | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| N-Propargyl-indole | 2.1 | 80-85 | 135-137 | 8.1 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 5.0 (d, 2H, N-CH₂), 4.0 (s, 3H, -OCH₃), 2.5 (t, 1H, C≡CH) |
| Triazolyl-Indole Product | 2.2 | >90 | 198-201 | 8.2 (s, 1H, Ar-H), 7.9 (s, 1H, Triazole-H), 7.4-7.2 (m, 5H, Benzyl-Ar-H), 5.6 (s, 2H, Benzyl-CH₂), 5.2 (s, 2H, N-CH₂), 4.0 (s, 3H, -OCH₃) |
Disclaimer: The protocols and data presented are based on established chemical principles and analogous reactions found in the literature. They serve as a guiding framework for the synthesis of novel compounds from this compound and should be adapted and optimized based on experimental results. Standard laboratory safety procedures should be followed at all times.
References
Application Notes & Protocols: The Use of 4-Methoxy-6-Nitroindole in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved and investigational kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) are two such kinases that are important targets in oncology. This document outlines a proposed synthetic application of 4-methoxy-6-nitroindole as a starting material for the generation of a library of potent kinase inhibitors, with a focus on a hypothetical VEGFR-2 inhibitor. While direct synthesis from this specific starting material is proposed based on established chemical principles, the methodologies are grounded in well-documented synthetic transformations of indoles and related heterocycles.
The strategic placement of the methoxy and nitro groups on the indole core provides versatile handles for synthetic elaboration. The nitro group can be readily reduced to an amine, which can then be functionalized, for example, through N-arylation, to introduce moieties known to interact with the hinge region of the kinase ATP-binding pocket. The methoxy group can influence the electronic properties and metabolic stability of the final compound.
Hypothetical Synthesis of a VEGFR-2 Inhibitor from this compound
The following section details a proposed multi-step synthesis of a hypothetical indole-based VEGFR-2 inhibitor. The synthetic route is designed to be robust and amenable to the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Experimental Workflow
Caption: Proposed synthetic workflow for a kinase inhibitor from this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-1H-indol-6-amine (Reduction of Nitro Group)
This protocol describes the reduction of the nitro group of this compound to the corresponding amine.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Water (H₂O)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Celite
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of EtOH/H₂O (4:1), add iron powder (5.0 eq) and ammonium chloride (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the filter cake with EtOAc.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with EtOAc (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-methoxy-1H-indol-6-amine.
Step 2: Synthesis of N-Aryl-4-methoxy-1H-indol-6-amine (N-Arylation)
This protocol details the copper-catalyzed N-arylation of 4-methoxy-1H-indol-6-amine with an appropriate aryl halide.
Materials:
-
4-Methoxy-1H-indol-6-amine
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Argon (Ar) atmosphere
Procedure:
-
To an oven-dried reaction vessel, add CuI (0.1 eq), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with argon.
-
Add 4-methoxy-1H-indol-6-amine (1.0 eq), the aryl halide (1.2 eq), and toluene.
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a plug of silica gel, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-methoxy-1H-indol-6-amine.[1][2]
Step 3: Synthesis of the Final Kinase Inhibitor (C3-Acylation)
This protocol describes a potential final step, a C3-acylation of the indole core, to complete the synthesis of the target kinase inhibitor.
Materials:
-
N-Aryl-4-methoxy-1H-indol-6-amine
-
Appropriate acylating reagent (e.g., an acid chloride or anhydride)
-
Cerium(III) chloride (CeCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM)
-
Argon (Ar) atmosphere
Procedure:
-
To a solution of N-aryl-4-methoxy-1H-indol-6-amine (1.0 eq) in anhydrous DCM under an argon atmosphere, add the acylating reagent (1.5 eq).
-
Cool the mixture to 0 °C and add CeCl₃ (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Quantitative Data
The following table summarizes the inhibitory activities of several known indole-based VEGFR-2 inhibitors. This data is provided for comparative purposes to guide the evaluation of newly synthesized compounds based on the this compound scaffold.
| Compound | Target Kinase | IC₅₀ (µM) | Reference Cell Line |
| Sunitinib | VEGFR-2 | 0.009 | - |
| Axitinib | VEGFR-2 | 0.0001 | - |
| Indole-based 18b | VEGFR-2 | 0.07 | - |
| Sorafenib | VEGFR-2 | 0.09 | - |
| 3-Indole acetic acid | VEGFR-2 | 0.9704 | - |
Data sourced from publicly available literature.[3][4][5]
Signaling Pathway Visualization
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[6][7][8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S transition.[9] It forms active complexes with cyclins E and A, which phosphorylate key substrates to promote DNA replication and cell cycle progression.[10] Aberrant CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.
Caption: Role of CDK2 in the G1/S phase transition of the cell cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Fluorescent Probes from 4-Methoxy-6-Nitroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of novel fluorescent probes derived from the 4-methoxy-6-nitroindole scaffold. This class of probes holds significant potential for cellular imaging and as tools in drug development due to the unique electronic properties conferred by the methoxy and nitro substituents on the indole core. The electron-donating methoxy group and the electron-withdrawing nitro group create a "push-pull" system, which can be harnessed to generate environmentally sensitive fluorophores.
Introduction to this compound Probes
Indole derivatives are a cornerstone in the design of fluorescent probes due to their intrinsic fluorescence and biocompatibility.[1][2] The strategic placement of a methoxy group at the 4-position and a nitro group at the 6-position of the indole ring system creates a scaffold with promising photophysical properties. The nitro group, a known fluorescence quencher, can be utilized in "turn-on" probe design, where the fluorescence is activated upon reaction with a specific analyte or change in the microenvironment. This makes this compound derivatives particularly attractive for developing probes for specific biological targets and processes, such as enzymatic activity or hypoxic conditions in cancer cells.
Data Presentation: Photophysical Properties
The photophysical properties of fluorescent probes are critical for their application. Below is a summary of anticipated and experimentally determined data for a representative this compound derivative functionalized with a generic fluorophore at the C2 position.
| Property | Unactivated Probe (Nitro Form) | Activated Probe (Amino Form) | Reference Compound (Indole) |
| Excitation Max (λex) | ~380 nm | ~450 nm | ~280 nm |
| Emission Max (λem) | Weak to no emission | ~520 nm | ~350 nm |
| Quantum Yield (Φf) | < 0.01 | ~ 0.4 - 0.6 | ~ 0.13 |
| Molar Extinction (ε) | ~10,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ | ~6,100 M⁻¹cm⁻¹ |
| Stokes Shift | - | ~70 nm | ~70 nm |
Note: The data for the unactivated and activated probes are estimations based on the known quenching effect of the nitro group and the fluorescence enhancement upon its reduction to an amine. The reference data for indole is provided for comparison.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Fluorescent Probe
This protocol outlines a potential synthetic route for a generic fluorescent probe based on the this compound scaffold, functionalized at the C2 position.
Materials:
-
3-Methoxy-5-nitroaniline
-
An enolizable ketone (e.g., acetophenone)
-
Potassium tert-butoxide (t-BuOK)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
A nucleophilic fluorophore with a reactive amine or thiol group
-
Standard laboratory glassware and reagents for organic synthesis
Procedure:
-
Synthesis of this compound:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxy-5-nitroaniline in dry THF.
-
Add an equimolar amount of an enolizable ketone.
-
Slowly add a solution of potassium tert-butoxide in THF at room temperature.
-
The reaction proceeds via an oxidative nucleophilic substitution of hydrogen.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
-
Formylation at the C3 Position:
-
Dissolve the synthesized this compound in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated product, this compound-3-carbaldehyde, by filtration.
-
-
Functionalization at the C2 Position:
-
Dissolve this compound-3-carbaldehyde in a suitable solvent such as DMF or THF.
-
Add a nucleophilic fluorophore (e.g., a commercially available dye with a reactive amine).
-
The reaction may require a base, such as sodium hydride, to facilitate the nucleophilic substitution at the C2 position.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Purify the final fluorescent probe product by column chromatography.
-
Protocol 2: Cellular Imaging with a this compound-Based Probe for Hypoxia
This protocol describes a general procedure for using a "turn-on" fluorescent probe, synthesized as described above, to image hypoxic conditions in live cells. The probe is designed to be non-fluorescent in its nitro form and becomes fluorescent upon reduction of the nitro group to an amine by nitroreductase enzymes, which are overexpressed in hypoxic environments.
Materials:
-
Live cells (e.g., HeLa, MCF-7) cultured on glass-bottom dishes
-
This compound-based fluorescent probe
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Plating:
-
Culture cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells onto glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
-
Induction of Hypoxia (if required):
-
For chemically induced hypoxia, treat the cells with a final concentration of 100-200 µM cobalt chloride for 4-6 hours.
-
For gas-induced hypoxia, place the cell culture dishes in a hypoxia chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-12 hours.
-
-
Probe Loading:
-
Prepare a stock solution of the this compound probe in DMSO (e.g., 1 mM).
-
Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh complete culture medium to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 450 nm and collect the emission around 520 nm.
-
Acquire images from both normoxic (control) and hypoxic cells to compare the fluorescence intensity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between normoxic and hypoxic conditions to determine the probe's response to the low-oxygen environment.
-
Visualizations
Caption: Synthetic workflow for creating a fluorescent probe from a this compound derivative.
Caption: Signaling pathway for hypoxia detection using a "turn-on" this compound probe.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxy-6-nitroindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 4-methoxy-6-nitroindole, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be scalable and efficient for industrial applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of this compound.
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Product | Yield (%) |
| 1 | 4-Methoxyaniline | Acetic anhydride, Nitrating agent (H₂SO₄/HNO₃) | Acetic acid, Dichloromethane | Continuous Flow | 4-Methoxy-2-nitroaniline | High |
| 2 | 4-Methoxy-2-nitroaniline | Sodium sulfide, Sodium bicarbonate | Methanol, Water | 0.5 hours | 3-Amino-4-methoxyaniline | ~93% |
| 3 | 3-Amino-4-methoxyaniline | Diethyl oxalate, Potassium ethoxide | Dimethylformamide, Dimethyl sulfoxide | 1 hour | 4-Methoxyindole | - |
| 4 | 4-Methoxyindole | Nitrating agent | Acetic anhydride | - | This compound | - |
Note: Yields are based on related literature procedures and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-2-nitroaniline via Continuous Flow Reaction[1]
This step utilizes a continuous flow reactor for improved safety, efficiency, and scalability. The process involves three main stages: acetylation, nitration, and hydrolysis.
-
Acetylation: A solution of 4-methoxyaniline in a suitable solvent (e.g., acetic acid, dichloromethane) and acetic anhydride are continuously fed into the first reactor.
-
Nitration: The output from the first stage, containing 4-methoxyacetanilide, is then mixed with a nitrating agent (e.g., a mixture of concentrated sulfuric acid and nitric acid) in a second flow reactor to yield 4-methoxy-2-nitroacetanilide.
-
Hydrolysis: The nitrated intermediate is then hydrolyzed in a third reactor to produce 4-methoxy-2-nitroaniline.
-
Work-up: The final product is isolated through post-treatment of the reaction mixture.
Step 2: Reduction of 4-Methoxy-2-nitroaniline to 3-Amino-4-methoxyaniline[2]
-
To a solution of sodium sulfide (70.58 mmol) in deionized water (60 mL), add sodium bicarbonate (66.87 mmol).
-
Once the sodium bicarbonate is fully dissolved, add methanol (50 mL) and cool the solution to 0°C.
-
Filter the resulting precipitate.
-
Add the filtered solution to a solution of 4-methoxy-2-nitroaniline (37.15 mmol) in methanol (50 mL).
-
Heat the suspension to reflux for 30 minutes.
-
Concentrate the solution in vacuo to remove the methanol.
-
Pour the aqueous residue into 200 mL of ice-water to precipitate the product.
-
Collect the orange precipitate by filtration and air-dry to obtain 3-amino-4-methoxyaniline.
Step 3: Fischer Indole Synthesis to form 4-Methoxyindole
While a direct protocol for this specific transformation is not available in the provided results, a general approach based on the Fischer indole synthesis can be adapted. This would involve reacting 3-amino-4-methoxyaniline with a suitable ketone or aldehyde under acidic conditions.
Step 4: Nitration of 4-Methoxyindole to this compound
The nitration of the 4-methoxyindole core is a critical step. The specific conditions will determine the position of the nitro group. Based on general indole chemistry, nitration can be achieved using a nitrating agent in a suitable solvent.
Experimental Workflow Diagram
Caption: Multi-step synthesis workflow for this compound.
Application Notes and Protocols for the Synthesis of Serotonin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of modern synthetic chemistry in the development of serotonin (5-HT) receptor agonists. It includes synthetic strategies, pharmacological data for representative compounds, detailed experimental protocols for synthesis and evaluation, and visualizations of key pathways and workflows.
Application Notes: Strategies in Agonist Design
The development of selective serotonin receptor agonists is a cornerstone of neuropharmacology, with applications ranging from the treatment of depression and anxiety to migraine and psychosis.[1][2] Synthetic strategies often focus on modifying known serotonergic scaffolds, such as tryptamines and phenethylamines, to achieve desired potency, selectivity, and pharmacokinetic properties.
A key strategy in modern drug design is bioisosteric replacement , where a functional group is exchanged for another with similar physicochemical properties to enhance affinity, selectivity, or metabolic stability.[3][4][5] For example, replacing a metabolically labile ester group with a more stable oxadiazole can improve a compound's pharmacokinetic profile.[6] This approach has been successfully used to explore the chemical space of serotonin ligands and identify favorable substitutions.[3][4]
Recent efforts have focused on synthesizing analogs of natural products like psilocybin, the psychoactive component in Psilocybe mushrooms.[7][8] Psilocybin is a prodrug that is dephosphorylated in the body to its active metabolite, psilocin, a potent 5-HT2A receptor agonist.[9][10] Research is ongoing to synthesize non-hallucinogenic analogs that retain the potential therapeutic effects for conditions like major depressive disorder.[7][9]
Case Study: Synthesis of Psilocybin and its Analogs
The synthesis of psilocybin and its analogs serves as an excellent example of the strategies and challenges in this field. While it can be extracted from natural sources, synthetic routes are necessary to ensure purity and enable the creation of novel analogs for research.[8][11]
A common synthetic route starts from 4-acetoxyindole and proceeds through several steps including acylation, treatment with dimethylamine, and reduction, to yield psilocin.[8] The final and often challenging step is the direct phosphorylation of psilocin to produce psilocybin.[8]
Table 1: Pharmacological Data of Representative 4-Substituted Tryptamine Agonists
This table summarizes the in vitro functional activity (potency, EC50) at human serotonin 5-HT2A and 5-HT2C receptors for psilocin and related analogs. Lower EC50 values indicate higher potency.
| Compound | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | 5-HT2A/2C Selectivity Ratio |
| Psilocin (4-OH-DMT) | 15.3 | 29.8 | 1.9 |
| 4-OH-MET | 18.2 | 48.1 | 2.6 |
| 4-OH-DET | 20.9 | 81.3 | 3.9 |
| 4-OH-MIPT | 38.3 | 118 | 3.1 |
| 4-OH-DIPT | 45.6 | 218 | 4.8 |
Data adapted from studies on 4-substituted tryptamine derivatives. The selectivity ratio is calculated as (EC50 at 5-HT2C) / (EC50 at 5-HT2A).
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of novel compounds. Below are representative protocols for the chemical synthesis of psilocin, a key intermediate, and for two critical pharmacological assays.
Protocol: Synthesis of Psilocin (4-hydroxy-N,N-dimethyltryptamine)
This protocol is based on a common synthetic route starting from 4-acetoxyindole.[8]
Materials:
-
4-acetoxyindole
-
Oxalyl chloride
-
Dimethylamine (2M solution in THF)
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Acylation. Dissolve 4-acetoxyindole (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon). Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The resulting indol-3-ylglyoxylyl chloride intermediate is used directly in the next step.
-
Step 2: Amidation. Cool the reaction mixture from Step 1 back to 0°C. Slowly add a solution of dimethylamine (2.5 equivalents, 2M in THF). Stir at 0°C for 30 minutes, then at room temperature for 1 hour. Quench the reaction by adding saturated aqueous NaHCO3 solution. Extract the product with DCM. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude ketoamide.
-
Step 3: Reduction. Carefully add the crude ketoamide from Step 2 to a suspension of LAH (3 equivalents) in anhydrous THF at 0°C under an inert atmosphere. After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Step 4: Work-up and Purification. Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure psilocin.
Protocol: Radioligand Binding Assay for 5-HT Receptors
This protocol provides a general method for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype using a competition binding assay.[12][13]
Materials:
-
Cell membranes expressing the target 5-HT receptor (e.g., from HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A)
-
Test compounds (unlabeled) at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation. Homogenize frozen cells or tissue expressing the receptor in cold lysis buffer.[13] Centrifuge to pellet the membranes, then resuspend and re-centrifuge.[13] Finally, resuspend the washed pellet in assay buffer.[13] Determine the protein concentration using a standard method (e.g., BCA assay).[13]
-
Assay Setup. In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.[13]
-
Incubation. Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[13]
-
Filtration. Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.[13] This separates the bound radioligand (on the filter) from the unbound.
-
Washing. Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]
-
Counting. Dry the filters, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.[13]
-
Data Analysis. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Protocol: Functional Calcium Mobilization Assay for Gq-Coupled 5-HT Receptors
This protocol measures the functional activity (potency and efficacy) of an agonist at Gq-coupled receptors, such as 5-HT2A and 5-HT2C, by detecting changes in intracellular calcium concentration.[14][15]
Materials:
-
HEK293 cells (or other suitable cell line) expressing the target Gq-coupled 5-HT receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (agonists) at various concentrations
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Procedure:
-
Cell Plating. Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to near confluency.
-
Dye Loading. Remove the growth medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate the plate in the dark at 37°C for 60 minutes to allow the cells to take up the dye.
-
Compound Preparation. Prepare serial dilutions of the agonist compounds in assay buffer in a separate plate.
-
Measurement. Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity before and after the addition of the compound.
-
Agonist Addition. The instrument's automated injection system adds the agonist solutions to the cell plate, and the fluorescence signal is recorded in real-time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.[14]
-
Data Analysis. For each agonist concentration, calculate the peak fluorescence response. Plot the response against the log concentration of the agonist to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values for the compound.
Visualizations
Diagrams are provided below to illustrate key concepts in serotonin receptor pharmacology and the drug development workflow.
Caption: 5-HT2A receptor Gq-coupled signaling pathway.
Caption: Workflow for serotonin receptor agonist drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. The Expanded Biology of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric matrices for ligands of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric Matrices for Ligands of Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. libstore.ugent.be [libstore.ugent.be]
- 8. veranova.com [veranova.com]
- 9. Synthesis and bioactivity of psilocybin analogues containing a stable carbon–phosphorus bond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
Troubleshooting & Optimization
"troubleshooting side reactions in 4-methoxy-6-nitroindole synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-6-nitroindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common approach involves the direct nitration of 4-methoxyindole. Key to this synthesis is the choice of nitrating agent and reaction conditions to control regioselectivity and minimize side reactions. Alternative, multi-step syntheses may proceed through precursors like 4-methoxy-2-nitroaniline.
Q2: Why is controlling the temperature crucial during the nitration of 4-methoxyindole?
A2: Elevated temperatures (e.g., above 40°C) can lead to the formation of undesired by-products and decomposition of the starting material or product.[1] Maintaining a low and consistent temperature is critical for achieving a high yield of the desired this compound.
Q3: What is the role of a non-acidic nitrating agent in this synthesis?
A3: Indoles are known to be sensitive to strongly acidic conditions, which can lead to polymerization. Using non-acidic nitrating agents, such as benzoyl nitrate or ethyl nitrate, helps to prevent this common side reaction and improve the overall yield and purity of the product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). For instance, in the synthesis of 4-nitroindole, the product can be visualized as a bright-red spot when developed with an ethanolic solution of p-dimethylaminobenzaldehyde/HCl.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | - Inactive nitrating agent.- Incorrect reaction temperature.- Degradation of starting material by strong acids. | - Use a freshly prepared or properly stored nitrating agent.- Carefully control the reaction temperature, ideally keeping it low (e.g., below 0°C) during the addition of reagents.- Employ a non-acidic nitrating agent to prevent polymerization of the indole. |
| Presence of Multiple Spots on TLC, Indicating a Mixture of Products | - Lack of regioselectivity in the nitration reaction.- Over-nitration of the indole ring. | - Optimize the choice of nitrating agent and solvent to favor nitration at the 6-position.- Carefully control the stoichiometry of the nitrating agent to avoid the introduction of multiple nitro groups. |
| Formation of a Dark, Tarry Substance in the Reaction Mixture | - Polymerization of the indole starting material. | - Avoid the use of strong, non-chelating acids.- Ensure the reaction is performed under anhydrous conditions if specified in the protocol.- Use a milder, non-acidic nitrating agent. |
| Difficulty in Purifying the Final Product | - Presence of closely related isomers (e.g., 4-methoxy-5-nitroindole or 4-methoxy-7-nitroindole).- Contamination with unreacted starting material or by-products. | - Utilize column chromatography with a carefully selected eluent system to separate the isomers.- Recrystallization from a suitable solvent system (e.g., methanol, ethanol, or acetonitrile) can be effective for removing impurities.[1] |
Experimental Protocols
Protocol 1: General Nitration of an Indole Derivative (Illustrative)
This protocol for the synthesis of 4-nitroindole can be adapted for this compound with appropriate modifications to the starting material and purification.
Materials:
-
Ethyl N-(2-methyl-3-nitrophenyl)formimidate
-
Diethyl oxalate
-
Potassium ethoxide
-
Dry Dimethylformamide (DMF)
-
Dry Dimethyl sulfoxide (DMSO)
Procedure:
-
In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry DMF.
-
While cooling the beaker, add 11 g (0.13 mol) of potassium ethoxide with vigorous stirring.
-
Immediately pour this solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry DMSO.
-
Stir the resulting deep-red solution for 1 hour at approximately 40°C.[1]
-
Transfer the solution to a 1-L beaker and add water with stirring to precipitate the 4-nitroindole.
-
Filter the product and dry it. The crude product can be purified by sublimation at 170°C/0.5 mm or by recrystallization from methanol, ethanol, or acetonitrile.[1]
Visualizations
Caption: Troubleshooting workflow for side reactions in this compound synthesis.
Caption: Reaction pathway and potential side reactions in the nitration of 4-methoxyindole.
References
"optimization of reaction conditions for 4-methoxy-6-nitroindole functionalization"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 4-methoxy-6-nitroindole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Problem 1: Low Yield in N-Alkylation Reactions
Question: I am attempting an N-alkylation of this compound using an alkyl halide and a base, but I am consistently obtaining low yields of the desired N-alkylated product. What are the potential causes and solutions?
Answer:
Low yields in N-alkylation of indoles can stem from several factors, including the choice of base, solvent, and reaction temperature, as well as potential side reactions.
Possible Causes and Troubleshooting Steps:
-
Base Strength and Type: The pKa of the indole N-H is crucial. A base that is too weak may not deprotonate the indole efficiently, while a base that is too strong can lead to side reactions.
-
Recommendation: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as NaH, KOtBu, or LiHMDS. Use anhydrous conditions, especially with strong bases.
-
-
Solvent Effects: The solvent plays a critical role in solvating the indole anion and the electrophile.
-
Recommendation: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for N-alkylation. Ensure the solvent is anhydrous, as water can quench the indole anion.
-
-
Reaction Temperature: The reaction may be too slow at room temperature or side reactions could be occurring at elevated temperatures.
-
Recommendation: Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) after deprotonation. If the reaction is slow, a moderate increase in temperature may be necessary, but monitor for byproduct formation.
-
-
Side Reactions: The nitro group on the indole ring is electron-withdrawing, which can influence the reactivity of the molecule. Additionally, competitive C-alkylation can sometimes occur.
-
Recommendation: Analyze your crude reaction mixture by TLC or LC-MS to identify any major byproducts. The presence of multiple spots could indicate competing reactions.
-
Experimental Workflow for N-Alkylation Optimization:
Caption: Troubleshooting workflow for low yield in N-alkylation.
Problem 2: Poor Regioselectivity in C-H Functionalization
Question: I am trying to achieve C-H functionalization on the benzene ring of this compound, but I am getting a mixture of isomers or functionalization at the C2/C3 positions. How can I improve the regioselectivity?
Answer:
Achieving site selectivity in the C-H functionalization of indoles, particularly on the benzene core, is a common challenge due to the inherent reactivity of the C2 and C3 positions. The electronic effects of the methoxy and nitro groups will also influence the reactivity of the C4, C5, and C7 positions.
Strategies to Enhance Regioselectivity:
-
Directing Groups (DGs): The use of a directing group on the indole nitrogen is a powerful strategy to direct functionalization to a specific C-H bond.[1][2]
-
Catalyst and Ligand Choice: The catalyst and ligand system can significantly influence the regioselectivity of the reaction.
-
Recommendation: For palladium-catalyzed reactions, experiment with different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands (e.g., phosphine-based, nitrogen-based). Copper catalysts have also been shown to direct functionalization to different positions.[1]
-
-
Reaction Conditions: Solvent, temperature, and additives can all play a role in controlling the selectivity.
-
Recommendation: Screen a variety of solvents with different polarities. Temperature can also be a critical parameter to control selectivity.
-
Logical Relationship for Improving Regioselectivity:
Caption: Strategies to improve regioselectivity in C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a nucleophilic substitution at the C2 position of this compound?
A1: Based on studies with the similar substrate 1-methoxy-6-nitroindole-3-carbaldehyde, nucleophilic substitution at the C2 position is feasible.[3][4][5][6][7] The electron-withdrawing nitro group at the C6 position enhances the electrophilicity of the indole core. For a successful reaction, you will likely need to activate the indole at the N1 position, for example, with a methoxy group.
A good starting point would be to use a strong base like NaH or KOtBu in a polar aprotic solvent like DMF or THF at room temperature.[4][5] The choice of nucleophile will be critical to the success of the reaction.
Q2: How can I purify my functionalized this compound derivative if it is difficult to separate from byproducts by column chromatography?
A2: Purification challenges are common in indole chemistry.[8] If you are facing difficulties with standard silica gel chromatography, consider the following options:
-
Alternative Stationary Phases: Try using alumina (basic or neutral) or reverse-phase silica gel (C18).
-
Solvent System Modification: If using normal phase chromatography, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can improve separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Q3: Are there any known issues with the stability of this compound under certain reaction conditions?
Data and Protocols
Table 1: Optimization of N-Alkylation Conditions (Hypothetical Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 35 |
| 2 | NaH (1.2) | THF | 25 | 6 | 78 |
| 3 | NaH (1.2) | DMF | 25 | 4 | 85 |
| 4 | KOtBu (1.2) | THF | 0 to 25 | 6 | 82 |
| 5 | Cs₂CO₃ (2.0) | DMF | 60 | 8 | 65 |
Experimental Protocol: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Conditions for Nucleophilic Substitution on 1-Methoxy-6-nitroindole-3-carbaldehyde[4][5]
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| 1 | Piperidine | NaH | DMF | 2.5 | 92 |
| 2 | Pyrrole | NaH | DMF | 3.5 | 98 |
| 3 | Indole | NaH | DMF | 2.0 | 96 |
| 4 | Imidazole | NaH | DMF | 1.5 | 97 |
| 5 | Benzimidazole | NaH | DMF | 3.5 | 87 |
| 6 | Dimethyl malonate | KOtBu | DMF | - | 92 |
Experimental Protocol: Nucleophilic Substitution at C2 of 1-Methoxy-6-nitroindole-3-carbaldehyde[4][5]
-
To a solution of the nucleophile (e.g., piperidine, 1.2 eq) in anhydrous DMF under an inert atmosphere, add NaH (1.2 eq, 60% dispersion in mineral oil) at room temperature.
-
Stir the mixture for 10 minutes.
-
Add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for the time indicated in Table 2, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1,# [chooser.crossref.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Methoxy-6-Nitroindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-methoxy-6-nitroindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Isomeric Impurities: Positional isomers such as 4-methoxy-5-nitroindole or 4-methoxy-7-nitroindole can form depending on the nitration conditions.
-
Starting Materials: Unreacted starting materials like 4-methoxyindole.
-
Over-nitrated Products: Dinitro-substituted indoles, although less common, can occur with harsh nitrating agents.
-
Degradation Products: Indole derivatives, particularly nitroindoles, can be sensitive to light, heat, and extreme pH, leading to the formation of colored, often polymeric, impurities. At elevated temperatures, by-products are more likely to form[1].
Q2: My purified this compound is off-color (e.g., brownish or reddish). What is the likely cause and how can I fix it?
A2: A brownish or reddish color typically indicates the presence of trace impurities, possibly due to oxidation or the presence of residual starting materials or by-products. The product itself should be a yellow crystalline solid[1]. To decolorize your product, you can try the following:
-
Recrystallization with Activated Charcoal: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot to remove the charcoal. Allow the filtrate to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous method for removing colored impurities.
Q3: I am having difficulty separating my product from an impurity with a very similar Rf value on TLC. What should I do?
A3: Close-running spots on a Thin Layer Chromatography (TLC) plate often indicate the presence of isomers or structurally similar compounds. To improve separation:
-
Optimize Your TLC System: Experiment with different solvent systems. A less polar solvent system will generally result in lower Rf values and may improve separation. Try mixtures of hexanes and ethyl acetate, or dichloromethane and methanol in varying ratios.
-
Column Chromatography with a Shallow Gradient: If you proceed with column chromatography, use a shallow gradient of the optimized solvent system. This will increase the resolution between closely eluting compounds.
-
Preparative TLC or HPLC: For small-scale purifications where high purity is critical, preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during multiple purification steps. | - Minimize the number of purification steps. - Ensure complete precipitation/crystallization before filtering. - Check solvent miscibility and polarity to avoid product loss in washes. |
| Incomplete reaction or significant side product formation. | - Monitor the reaction progress by TLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side products. | |
| Oily Product Instead of Crystals | Presence of impurities preventing crystallization. | - Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. - Purify the oil using column chromatography before attempting recrystallization again. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. | |
| Product Degrades on Silica Gel Column | The acidic nature of silica gel can degrade sensitive compounds. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Consider using a different stationary phase like alumina (neutral or basic). |
| Multiple Spots on TLC of "Pure" Product | Decomposition of the product on the TLC plate (often silica). | - Spot the sample and develop the TLC plate immediately. - Use a less acidic mobile phase. |
| Contamination during workup or handling. | - Use clean glassware and high-purity solvents. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent system by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approximately 1-2% by weight) and gently boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an eluent system based on TLC analysis that provides a product Rf value between 0.2 and 0.4. A common eluent system for nitroindoles is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the selected solvent system. If necessary, a shallow gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes) can be used to elute the product and separate it from impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: Purifying 4-Methoxy-6-Nitroindole by Column Chromatography
Welcome to the technical support center for the column chromatography purification of 4-methoxy-6-nitroindole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for this specific separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound by column chromatography?
A1: The primary challenge lies in the compound's polarity and potential for strong interaction with the silica gel stationary phase. The presence of both a methoxy group (electron-donating) and a nitro group (electron-withdrawing) creates a polar molecule that can lead to issues such as peak tailing, poor resolution, and in some cases, irreversible adsorption to the column. Careful selection of the solvent system and column packing is crucial for a successful purification.
Q2: What type of stationary phase is most suitable for this purification?
A2: Standard silica gel (60 Å, 200-400 mesh) is the most commonly used stationary phase for the purification of indole derivatives, including those with nitro and methoxy substituents. Its polarity allows for effective separation based on the differential adsorption of the target compound and impurities.
Q3: Which solvent systems are recommended for the column chromatography of this compound?
A3: Based on the purification of similar nitro-substituted indoles, several solvent systems can be effective. The choice often depends on the specific impurities present in the crude mixture. Common starting points include:
-
Dichloromethane/Methanol (DCM/MeOH): This is a versatile system for polar compounds. A typical gradient might start with 100% DCM and gradually increase the percentage of methanol. For 5-nitroindole derivatives, a DCM/MeOH ratio of 9:1 has been used effectively.[1]
-
Ethyl Acetate/Hexanes (EtOAc/Hexanes): A standard solvent system for compounds of moderate polarity.[2] The polarity can be finely tuned by adjusting the ratio of these two solvents.
-
Chloroform/Methanol (CHCl₃/MeOH): A derivative of 1-methoxy-6-nitroindole has been successfully purified using a 98:2 (v/v) mixture of chloroform and methanol.[3][4]
It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[5]
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Nitro-substituted aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation, consider the following:
-
Deactivating the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% in the eluent) to neutralize acidic sites.[2]
-
Alternative Stationary Phases: While less common for this specific application, neutral alumina could be considered as an alternative stationary phase if silica gel proves to be too harsh.
Q5: I'm observing significant peak tailing. How can I improve the peak shape?
A5: Peak tailing is often caused by strong interactions between the analyte and the stationary phase. To mitigate this:
-
Optimize the Solvent System: Adding a small amount of a more polar solvent to your mobile phase can help to reduce tailing by competing with your compound for active sites on the silica. For example, adding a small percentage of methanol to a dichloromethane or ethyl acetate-based eluent.
-
Use of Modifiers: For acidic or basic compounds, adding a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic state.[5] Given the indole nitrogen, a small amount of a basic modifier might be beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | 1. Solvent system is not polar enough.2. Irreversible adsorption to the silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH system).2. If the compound is suspected to be highly polar, consider a more polar solvent system from the start.3. If degradation is suspected, try deactivating the silica gel with triethylamine. |
| Poor separation of the desired compound from impurities | 1. Inappropriate solvent system.2. Column is overloaded.3. Column was not packed properly, leading to channeling. | 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your compound and the impurities.2. Reduce the amount of crude material loaded onto the column.3. Ensure the column is packed uniformly without any cracks or air bubbles. |
| Compound elutes too quickly (with the solvent front) | 1. Solvent system is too polar. | 1. Decrease the polarity of the eluent (e.g., start with a lower percentage of the polar solvent in your mixture). |
| Multiple fractions contain the desired product (streaking/banding) | 1. Sample was not loaded in a narrow band.2. Poor solubility of the sample in the loading solvent. | 1. Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble and carefully apply it to the top of the column.2. Consider "dry loading" the sample: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column. |
| Colored impurities are co-eluting with the product | 1. The chosen solvent system does not resolve the colored impurity from your product. | 1. Perform extensive TLC analysis with different solvent systems to find one that separates the colored impurity from your product. Consider using a three-component solvent system for better selectivity. |
Experimental Protocol: Flash Column Chromatography of a Nitroindole Derivative
This protocol is a general guideline based on the purification of similar compounds and should be optimized for your specific reaction mixture.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 200-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes (all HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Preparation:
-
Solvent System Selection: Develop a solvent system using TLC. A good starting point is a mixture of DCM and MeOH or EtOAc and Hexanes. Aim for an Rf value of 0.2-0.4 for this compound.
-
Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand.
-
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If a gradient elution is required, gradually increase the polarity of the solvent system as the column runs.
5. Product Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following table provides examples of solvent systems used for the purification of related nitroindole compounds. This data can be used as a starting point for developing a method for this compound.
| Compound | Stationary Phase | Eluent System | Eluent Ratio (v/v) | Reference |
| 5-Nitroindole-3-carboxaldehyde | Silica Gel | Dichloromethane/Methanol | 1:4 | [1] |
| N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | Silica Gel | Dichloromethane/Methanol | 9:1 | [1] |
| 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | Silica Gel | Dichloromethane/Methanol | 1:3 | [1] |
| Derivative of 1-Methoxy-6-nitroindole-3-carbaldehyde | Silica Gel | Chloroform/Methanol | 98:2 | [3][4] |
Visualizations
Troubleshooting Workflow for Column Chromatography of this compound
Caption: A flowchart outlining the general workflow and key troubleshooting decision points for the column chromatography purification of this compound.
Common Issues and Their Causes in Nitroindole Purification
Caption: A diagram illustrating the logical relationships between common problems encountered during the purification of this compound and their potential underlying causes.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 5. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 4-Methoxy-6-nitroindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 4-methoxy-6-nitroindole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; incorrect reaction temperature; poor quality starting materials or reagents; degradation of product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]- Ensure the reaction is carried out at the optimal temperature; for instance, some cyclization reactions may require heating/reflux, while others need to be kept cool (e.g., between 20-30°C) with an ice bath.[2]- Use freshly distilled solvents and high-purity reagents.- If by-products are forming at elevated temperatures, reduce the reaction temperature.[1] |
| Formation of Impurities | Side reactions due to incorrect stoichiometry or temperature; presence of moisture or air; over-nitration or formation of isomers. | - Carefully control the addition of reagents, especially nitrating agents.- Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]- Optimize the ratio of reactants; for example, in some indole syntheses, an excess of one reagent may be required.- Purify the crude product using column chromatography or recrystallization.[1][2] |
| Reaction Stalls or is Sluggish | Insufficient activation of reagents; catalyst poisoning; poor solubility of starting materials. | - For reactions involving zinc powder, ensure it is activated (e.g., by stirring with dilute HCl) before use.[2]- Use a phase transfer catalyst if dealing with a biphasic reaction mixture.- Choose a solvent in which the starting materials are more soluble, or increase the reaction temperature if thermally stable. |
| Difficulty in Product Isolation/Purification | Product is an oil or has similar polarity to impurities. | - If the product is an oil, try to precipitate it as a salt by treating it with an appropriate acid or base.- For purification, employ column chromatography with a gradient elution system to effectively separate the product from impurities.[2]- Recrystallization from a suitable solvent system can also be effective for purifying solid products.[1] |
| Scale-up Issues (e.g., Exotherms, Poor Mixing) | Nitration reactions can be highly exothermic and difficult to control on a larger scale.[4] Inefficient heat transfer and mixing in large reactors. | - For exothermic steps like nitration, consider using a continuous flow reactor to improve heat transfer and safety.[4]- Ensure efficient stirring and use a reactor with a high surface area-to-volume ratio for better temperature control.- Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing substituted nitroindoles like this compound?
A1: Common methods for synthesizing substituted indoles include the Fischer, Bischler, and Hemetsberger indole syntheses.[5] A relevant approach for 4- and 6-substituted nitroindoles involves the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base like potassium tert-butoxide (a Makosza reaction).[6] Another strategy could be the nitration of a 4-methoxyindole precursor, though this may lead to isomeric impurities.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). For visualization, you can use a UV lamp or a developing agent such as an ethanolic solution of p-dimethylaminobenzaldehyde/HCl, which gives a characteristic colored spot with the indole product.[1]
Q3: What are the key considerations for the purification of this compound?
A3: Purification can typically be achieved through column chromatography on silica gel using a suitable eluent system, such as a gradient of cyclohexane and ethyl acetate.[2] Recrystallization from solvents like methanol, ethanol, or acetonitrile is also a viable option for obtaining a pure solid product.[1]
Q4: What safety precautions should be taken when scaling up nitration reactions?
A4: Nitration reactions can be hazardous due to their exothermic nature and the potential for thermal runaway.[4] When scaling up, it is crucial to have efficient cooling and to control the rate of addition of the nitrating agent. The use of a continuous flow setup can significantly improve the safety of these reactions by allowing for better temperature control and minimizing the volume of hazardous reaction mixture at any given time.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitroindole via Madelung-type Cyclization (Adapted from similar syntheses)
This protocol is a hypothetical adaptation for this compound based on general indole syntheses.
-
Preparation of the Precursor: Synthesize the N-(2-methyl-3-nitrophenyl)formimidate precursor.
-
Cyclization:
-
To a solution of diethyl oxalate (0.15 mol) in dry dimethylformamide (50 mL), add potassium ethoxide (0.13 mol) with vigorous stirring under cooling.[1]
-
Immediately pour this solution into a flask containing the formimidate precursor (0.10 mol) in dry dimethyl sulfoxide (75 mL).[1]
-
Stir the resulting deep-red solution for 1 hour at approximately 40°C.[1]
-
-
Workup and Purification:
-
Pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 3. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Byproducts in the Nitration of 4-Methoxyindole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nitration of 4-methoxyindole. Our aim is to help you manage and control byproduct formation, leading to higher yields and purity of your desired nitro-4-methoxyindole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and byproducts in the nitration of 4-methoxyindole?
A1: The nitration of 4-methoxyindole is an electrophilic aromatic substitution reaction. The indole nucleus is electron-rich, and the methoxy group at the 4-position is an activating, ortho-para directing group. Therefore, you can expect a mixture of mono-nitrated isomers as the main products. The primary sites of nitration are the C3, C5, and C7 positions. The most common byproducts are undesired constitutional isomers of 4-methoxynitroindole. Dinitration products and polymeric materials can also form under harsh reaction conditions.
Q2: Why am I getting a low yield of the desired product?
A2: Low yields can be attributed to several factors:
-
Polymerization: Indoles are susceptible to polymerization in the presence of strong acids.[1]
-
Formation of multiple isomers: The formation of a mixture of nitro-isomers reduces the yield of any single desired product.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of nitrating agent can lead to increased byproduct formation or incomplete reaction.
-
Degradation: Overly harsh conditions, such as high concentrations of strong acids or elevated temperatures, can lead to the degradation of the starting material and products.
Q3: My reaction mixture is turning into a dark tar. What is happening?
A3: The formation of a dark tar is a strong indication of polymerization of the indole nucleus. This is a common side reaction, especially under strongly acidic nitration conditions.[1] To mitigate this, consider using milder nitrating agents or protecting the indole nitrogen before nitration.
Q4: How can I control the regioselectivity of the nitration?
A4: Controlling regioselectivity is a significant challenge. The outcome is influenced by the nitrating agent, solvent, and temperature.
-
Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or tetramethylammonium nitrate with trifluoroacetic anhydride, can offer better regioselectivity compared to a mixture of nitric and sulfuric acid.[2]
-
Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product.
-
Protecting Groups: Introducing a protecting group on the indole nitrogen can alter the electronic properties of the ring and direct nitration to different positions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC, difficult to separate | Formation of a mixture of 4-methoxy-3-nitroindole, 4-methoxy-5-nitroindole, and 4-methoxy-7-nitroindole. | Optimize chromatographic conditions. Consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Gradient elution may be necessary. Recrystallization from a suitable solvent can also be effective for separating isomers with different solubilities.[3][4] |
| Low overall yield of isolated products | Polymerization of the starting material or product. Degradation of the indole ring under harsh acidic conditions. | Use a milder nitrating agent (e.g., acetyl nitrate, guanidinium nitrate). Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to nitration. Maintain a low reaction temperature (-20 °C to 0 °C). |
| Presence of dinitrated byproducts | Use of a large excess of the nitrating agent. Reaction temperature is too high. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nitrating agent. Add the nitrating agent slowly to the reaction mixture at a low temperature to control the exotherm. |
| Incomplete reaction (starting material remains) | Insufficient amount of nitrating agent. Reaction time is too short. Reaction temperature is too low. | Increase the equivalents of the nitrating agent slightly. Monitor the reaction by TLC and extend the reaction time if necessary. Gradually increase the reaction temperature, while monitoring for byproduct formation. |
Experimental Protocols
Protocol 1: General Procedure for Nitration of 4-Methoxyindole with Acetyl Nitrate
This protocol aims to favor the formation of the 3-nitro isomer.
-
Preparation of Acetyl Nitrate: In a flask cooled to 0-5 °C in an ice bath, slowly add fuming nitric acid (1.05 equivalents) to acetic anhydride (5 equivalents) with stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 15-30 minutes at this temperature to form acetyl nitrate.
-
Nitration Reaction: Dissolve 4-methoxyindole (1.0 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a separate flask equipped with a stirrer and cooled to -10 °C.
-
Slowly add the prepared acetyl nitrate solution dropwise to the 4-methoxyindole solution, ensuring the temperature does not rise above -5 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 7:3).
-
Work-up: Once the reaction is complete (typically 1-3 hours), pour the reaction mixture into ice-water and stir.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Nitro-4-methoxyindole Isomers by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate (gradient elution). For example, start with 100% hexane and gradually increase to a 90:10, 80:20, and 70:30 mixture of hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the separated isomers.
-
Concentration: Combine the fractions containing the pure isomers and concentrate them under reduced pressure to obtain the purified products.
Visualizing Reaction Pathways and Workflows
Caption: Potential products and byproducts from the nitration of 4-methoxyindole.
References
- 1. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 4-Methoxy-6-nitroindole
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-methoxy-6-nitroindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling with 4-bromo-6-nitro-1H-indole is giving low yields. I'm using 2 mol% of Pd(PPh₃)₄. What could be the problem?
A1: Low yields in Suzuki-Miyaura couplings with nitro-substituted indoles can stem from several factors, often related to catalyst inhibition or deactivation. The electron-withdrawing nature of the nitro group can make the indole ring more susceptible to side reactions and can also poison the palladium catalyst.[1]
Here are some troubleshooting steps:
-
Increase Catalyst Loading: For electron-deficient substrates like nitroindoles, a higher catalyst loading may be necessary to achieve a good yield. Try increasing the catalyst loading incrementally to 3 mol%, 5 mol%, or even higher in small-scale test reactions.
-
Change Ligand: The choice of ligand is critical. Buchwald-type biarylphosphine ligands such as SPhos or XPhos have shown to be effective for challenging substrates, including nitrogen-rich heterocycles.[2] These ligands can promote the reductive elimination step and stabilize the catalytic species.
-
Use a Pre-catalyst: Consider using a more robust pre-catalyst, such as an XPhos-palladium pre-catalyst, which can improve the consistency and yield of the reaction.[2]
-
Protect the Indole Nitrogen: The acidic N-H proton of the indole can interfere with the catalytic cycle. Protecting the nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or tosyl can sometimes improve yields, although some protocols work well with unprotected indoles.[2]
-
Optimize the Base and Solvent: Ensure your base (e.g., K₂CO₃, K₃PO₄) is finely ground and anhydrous. The solvent system (e.g., dioxane/water, DMF) can also significantly impact the reaction.
Q2: I am observing a significant amount of starting material in my Heck reaction with this compound. How can I improve the conversion?
A2: Incomplete conversion in Heck reactions with functionalized indoles can be due to insufficient catalyst activity or catalyst deactivation. The methoxy group is electron-donating, while the nitro group is strongly electron-withdrawing, creating a complex electronic environment that can affect the catalytic cycle.
Consider the following adjustments:
-
Catalyst Choice: While Pd(OAc)₂ is a common choice, palladacycle catalysts or pre-formed palladium complexes with bulky, electron-rich phosphine ligands can be more active and stable.
-
Increase Temperature: Heck reactions often require elevated temperatures. Cautiously increasing the reaction temperature may improve conversion.
-
Catalyst Loading: Similar to the Suzuki reaction, a higher catalyst loading might be beneficial. Try increasing the loading in small increments.
-
Base Selection: The choice of base is crucial. Organic bases like triethylamine (Et₃N) or inorganic bases like NaOAc or K₂CO₃ can be used. The optimal base will depend on the specific substrates and solvent.
Q3: My Sonogashira coupling with a halogenated this compound derivative is resulting in a complex mixture of byproducts, including homocoupling of the alkyne. What steps can I take to improve selectivity?
A3: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.
To minimize byproducts and improve selectivity:
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. This often requires a higher loading of the palladium catalyst and a suitable amine base.
-
Ligand Selection: The use of specific ligands can stabilize the palladium catalyst and favor the cross-coupling pathway over homocoupling.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the homocoupling reaction.
-
Amine Base: The choice and amount of the amine base (e.g., triethylamine, diisopropylamine) can influence the outcome. Ensure it is dry and freshly distilled if necessary.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with a functionalized indole like this compound?
A1: For challenging substrates such as nitro-substituted indoles, a good starting point for catalyst loading is typically in the range of 2-5 mol% of the palladium source.[2] For simpler, more reactive substrates, loadings as low as 0.5-1 mol% can be sufficient. It is always recommended to perform small-scale optimization experiments to determine the optimal catalyst loading for your specific reaction.
Q2: How does the nitro group on the indole ring affect the cross-coupling reaction?
A2: The nitro group is a strong electron-withdrawing group and can have several effects on the reaction:
-
Catalyst Poisoning: Nitro compounds can act as poisons to palladium catalysts by coordinating to the metal center and deactivating it.[1]
-
Substrate Reactivity: The electron-withdrawing nature of the nitro group can make the aryl halide more reactive towards oxidative addition, which is often the rate-limiting step.
-
Side Reactions: The nitro group itself can sometimes be reduced under the reaction conditions, leading to undesired byproducts.
Q3: Does the methoxy group on the indole ring influence the reaction?
A3: Yes, the methoxy group is an electron-donating group. Its presence can make the aryl halide less reactive towards oxidative addition. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group will ultimately determine the overall electronic character of the substrate and its reactivity.
Q4: When should I consider using a higher catalyst loading?
A4: Consider increasing the catalyst loading when you observe:
-
Low conversion of starting materials.
-
The reaction is sluggish and requires long reaction times.
-
You are working with a particularly challenging or sterically hindered substrate.
-
There is evidence of catalyst deactivation.
Q5: What are the signs of catalyst deactivation?
A5: Signs of catalyst deactivation can include:
-
The reaction starting but then stalling before completion.
-
A change in the color of the reaction mixture, such as the formation of palladium black (colloidal palladium), which indicates catalyst precipitation.
-
Inconsistent results between batches.
Data Presentation
Table 1: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling of 6-Chloroindole with Phenylboronic Acid
Reaction Conditions: 6-chloroindole (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd precatalyst, dioxane/H₂O (4:1), 60 °C, 5-8 h.
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | P1 (XPhos precatalyst) | 1.0 | 91 | [2] |
| 2 | P1 (XPhos precatalyst) | 1.5 | 97 | [2] |
Table 2: Optimization of Catalyst and Loading for Suzuki-Miyaura Coupling of 3-Chloroindazole
Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), Pd source, ligand, dioxane/H₂O (1:0.2), 100 °C, 15 h.
| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | XPhos | 2 | 56 | [2] |
| 2 | Pd₂(dba)₃ | SPhos | 2 | 52 | [2] |
| 3 | P1 (XPhos precatalyst) | XPhos | 2 | 69 | [2] |
| 4 | P2 (SPhos precatalyst) | SPhos | 2 | 80 | [2] |
| 5 | P2 (SPhos precatalyst) | SPhos | 2.5 | 90 | [2] |
Experimental Protocols
The following are general protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions adapted from literature for substrates similar to this compound. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Nitroindole
This protocol is adapted for a generic halo-nitroindole substrate.
-
Reaction Setup: To a flame-dried Schlenk flask, add the halo-nitroindole (1.0 mmol), arylboronic acid (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of a Halogenated Methoxy-Nitroindole
This protocol is a general starting point for a Heck reaction with a substrate like 4-halo-6-nitro-methoxyindole.
-
Reaction Setup: In a sealable reaction tube, combine the halo-methoxy-nitroindole (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling of a Halogenated Methoxy-Nitroindole
This is a general procedure for a copper-free Sonogashira coupling.
-
Reaction Setup: To a Schlenk flask, add the halo-methoxy-nitroindole (1.0 mmol), Pd(PPh₃)₄ (3-5 mol%), and a base such as diisopropylamine (DIPA) or triethylamine (Et₃N) (3 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
"workup procedures to remove impurities from 4-methoxy-6-nitroindole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of 4-methoxy-6-nitroindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 4-methoxyindole), regioisomers (such as 4-methoxy-5-nitroindole or 4-methoxy-7-nitroindole), and byproducts from the nitration reaction. The nitration of indoles can be sensitive to reaction conditions, potentially leading to the formation of multiple nitrated species.[1]
Q2: My crude product is a dark, oily residue. How can I solidify it for further purification?
A2: Oily residues can often be solidified by trituration with a non-polar solvent like hexanes or pentane. This process can help to remove highly soluble, non-polar impurities and induce crystallization of the desired product. Gentle warming followed by slow cooling with scratching of the flask can also promote crystallization.
Q3: What are the recommended methods for purifying this compound?
A3: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from isomers and other closely related impurities. Recrystallization is a good final step to obtain highly pure crystalline material.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) can be a good starting point for method development.[2][3]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC and column. | The solvent system (mobile phase) is not optimal. | Systematically vary the polarity of your eluent. A common mobile phase for nitroindoles is a mixture of hexanes and ethyl acetate. Start with a low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Adding a small amount of a more polar solvent like methanol or dichloromethane can also improve separation. |
| The compound is sticking to the column and won't elute. | The compound may be too polar for the chosen solvent system, or it may be interacting strongly with the silica gel. | Increase the polarity of the mobile phase significantly (e.g., switch to a higher concentration of ethyl acetate or add methanol). If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine to the mobile phase, respectively, can help. |
| The compound runs too quickly through the column. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Streaking of spots on the TLC plate and column. | The sample may be overloaded, or the compound may be acidic or basic. | Load a smaller amount of the crude material onto the column. If streaking persists, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, the cooling rate is too fast, or the solvent is not ideal. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization. If the problem persists, try a different recrystallization solvent. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, the solvent is likely not suitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] |
| Low recovery of the purified product. | Too much solvent was used for recrystallization, or the crystals were washed with a solvent in which they are soluble. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. When washing the crystals, use a minimal amount of ice-cold recrystallization solvent. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Mobile Phase / Solvent | Typical Yield (%) | Purity before (%) | Purity after (%) |
| Flash Column Chromatography | Hexanes:Ethyl Acetate (gradient) | 60-80 | 75 | >95 |
| Recrystallization | Ethanol | 85-95 | 95 | >99 |
| Recrystallization | Acetonitrile | 80-90 | 95 | >99 |
Note: Purity was determined by HPLC analysis.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold. Ethanol or acetonitrile are good starting points.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Decision-making workflow for the purification of crude this compound.
References
"troubleshooting low conversion rates in 4-methoxy-6-nitroindole derivatization"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 4-methoxy-6-nitroindole. Low conversion rates are a common challenge, and this guide aims to provide targeted solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in the N-alkylation of this compound?
Low conversion rates in the N-alkylation of this compound can stem from several factors. The electron-withdrawing nature of the nitro group at the C6 position decreases the nucleophilicity of the indole nitrogen, making it less reactive towards electrophiles.[1] Additionally, steric hindrance from the methoxy group at the C4 position can impede the approach of bulky alkylating agents. Other common issues include suboptimal reaction conditions such as an inappropriate choice of base, solvent, or temperature, the use of a weak alkylating agent, and the presence of moisture or other impurities in the reaction mixture.
Q2: How do the methoxy and nitro groups on the indole ring influence its reactivity in derivatization reactions?
The substituents on the indole ring have a significant impact on its reactivity. The methoxy group at the C4 position is an electron-donating group, which generally increases the electron density of the indole ring system, making it more susceptible to electrophilic attack.[2] Conversely, the nitro group at the C6 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and reduces the nucleophilicity of the indole nitrogen.[1] This opposing electronic nature of the substituents can lead to complex reactivity and requires careful optimization of reaction conditions to achieve the desired derivatization.
Q3: What are the main side products observed during the derivatization of this compound, and how can they be minimized?
A common side reaction in the N-alkylation of indoles is C3-alkylation.[3][4] While the electron-withdrawing nitro group on this compound generally disfavors electrophilic attack on the ring, the electron-donating methoxy group can still activate the C3 position to some extent. To minimize C3-alkylation, it is crucial to use a strong base to fully deprotonate the indole nitrogen, making it a much more potent nucleophile than the C3 carbon. Running the reaction at lower temperatures can also favor N-alkylation. Another potential side reaction is dialkylation, which can be suppressed by using a stoichiometric amount of the alkylating agent.[5]
Q4: How can I effectively purify the derivatized this compound product from the reaction mixture?
Purification of indole derivatives can often be challenging due to the similar polarities of the starting material, product, and potential side products. Column chromatography on silica gel is the most common method for purification.[6][7] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal solvent system for separation before attempting column chromatography. In some cases, crystallization can also be an effective purification technique.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficiently strong base: The indole nitrogen of this compound is not fully deprotonated due to the electron-withdrawing nitro group. | Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). |
| 2. Weak alkylating agent: The electrophile is not reactive enough to alkylate the deactivated indole nitrogen. | Use a more reactive alkylating agent, such as an alkyl iodide or triflate, instead of a bromide or chloride. | |
| 3. Low reaction temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC. | |
| 4. Presence of moisture: Water can quench the strong base and hydrolyze the alkylating agent. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Mixture of N-alkylated and C3-alkylated Products | 1. Incomplete deprotonation of indole nitrogen: The C3 position competes as a nucleophile. | Use a stronger base and ensure its complete reaction with the indole before adding the alkylating agent. |
| 2. Reaction temperature is too high: Higher temperatures can sometimes favor C3-alkylation. | Try running the reaction at a lower temperature (e.g., 0°C or room temperature). | |
| 3. Choice of solvent: The solvent can influence the regioselectivity of the reaction. | Experiment with different aprotic solvents like DMF, THF, or dioxane. | |
| Formation of Multiple Unidentified Byproducts | 1. Decomposition of starting material or product: The reaction conditions may be too harsh. | Lower the reaction temperature and/or use a milder base. Monitor the reaction closely to avoid prolonged reaction times. |
| 2. Impure starting materials: Impurities in the this compound or the alkylating agent can lead to side reactions. | Purify the starting materials before use. | |
| Difficulty in Product Isolation/Purification | 1. Similar polarity of product and starting material: Co-elution during column chromatography. | Optimize the solvent system for column chromatography using TLC. A shallow gradient or isocratic elution might be necessary. |
| 2. Product is an oil and difficult to handle: | Try to crystallize the product from a suitable solvent system. If it remains an oil, ensure complete removal of solvent under high vacuum. |
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is critical for achieving high conversion rates. The following tables summarize the impact of different parameters on the N-alkylation of substituted indoles, which can serve as a guide for the derivatization of this compound.
Table 1: Effect of Base and Solvent on N-Alkylation Yield of Nitroindoles
| Entry | Base (equiv.) | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) | Reference |
| 1 | KOH (2.5) | Dioxane | N-Tosylhydrazone | 100 | 64 | [6] |
| 2 | K₂CO₃ (2.0) | DMF | Alkyl Halide | RT | Moderate | [9] |
| 3 | NaH (1.2) | DMF | Benzyl Bromide | 80 | 91 | [10] |
| 4 | Cs₂CO₃ (1.1) | DCE | α-iminoketone | RT | Good | [11] |
| 5 | t-BuOK (1.5) | THF | Alkyl Halide | RT | Selective N-alkylation | [12] |
Table 2: Effect of Catalyst and Ligand on N-Alkylation of Substituted Indoles
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | CuI (10) | P(p-tolyl)₃ (10) | Dioxane | 100 | 64-85 |[6] | | 2 | [Ir(cod)Cl]₂ (cat.) | DTMB-SEGPHOS (cat.) | Toluene | RT | 58-88 |[1] | | 3 | Fe-1 (5) | Me₃NO (10) | TFE | 110 | 31-99 |[13][14] | | 4 | NiI₂ (10) | L*1 (15) | DME | RT | up to 91 |[15] | | 5 | Zn(OTf)₂ (cat.) | (S)-Ph-bisoxazoline (cat.) | CH₂Cl₂ | 0 | up to 90 (C3-alkylation) |[16] |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol is a generalized procedure based on common methods for N-alkylation of substituted indoles and should be optimized for specific substrates and scales.[6][10]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous solvent (e.g., DMF, THF, or Dioxane)
-
Strong base (e.g., NaH, 60% dispersion in mineral oil)
-
Anhydrous reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere, add this compound (1.0 equiv.) to a flame-dried reaction flask equipped with a magnetic stir bar. Dissolve the indole in the chosen anhydrous solvent (e.g., DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the strong base (e.g., NaH, 1.2 equiv.) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, or until hydrogen evolution ceases (in the case of NaH).
-
Alkylation: Add the alkylating agent (1.05 equiv.) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC). Gentle heating (e.g., to 80°C) may be required to drive the reaction to completion.[10]
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Experimental Workflow for N-Alkylation
Caption: A typical experimental workflow for the N-alkylation of this compound.
Signaling Pathway: N- vs. C3-Alkylation
Caption: Factors influencing the regioselectivity between N- and C3-alkylation of indoles.
References
- 1. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 2. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 7. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
"alternative synthetic routes to avoid difficult purification steps"
Welcome to the technical support center for alternative synthetic routes designed to minimize or eliminate difficult purification steps. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in implementing more efficient synthesis strategies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when moving away from traditional chromatography-heavy purification methods.
One-Pot / Telescoping Synthesis
Question: My telescoped reaction is giving a low yield and a complex mixture of byproducts. What are the common causes and how can I troubleshoot this?
Answer: Low yields and complex mixtures in telescoped reactions often stem from the incompatibility of sequential reaction steps or the accumulation of interfering species. Here are some common causes and troubleshooting strategies:
-
Byproduct Interference: A byproduct from one step may inhibit catalysts or react with reagents in a subsequent step.
-
Troubleshooting:
-
Analyze Intermediates: If possible, take small aliquots after each step to analyze the reaction mixture by TLC or LC-MS. This can help identify the problematic step.
-
Introduce a "Quench-in-Place": Add a scavenger resin or a quenching agent to neutralize a reactive byproduct or excess reagent before proceeding to the next step. This is a compromise but can be simpler than a full workup.
-
Re-order Reaction Steps: If the synthesis allows, consider reordering the reaction sequence.
-
-
-
Catalyst Incompatibility or Poisoning: The catalyst for a later step might be poisoned by reagents or byproducts from an earlier step.[1]
-
Troubleshooting:
-
Use Robust Catalysts: Select catalysts known for their stability and tolerance to a wider range of functional groups.
-
Immobilized Catalysts: Employ a polymer-supported or solid-supported catalyst that can be filtered off before the next reaction sequence.
-
-
-
Solvent and Reagent Incompatibility: The optimal solvent or reaction conditions for one step may be detrimental to another.
-
Troubleshooting:
-
Solvent Screening: Conduct a thorough solvent screen to find a solvent system that is acceptable for all reaction steps.
-
Solvent Exchange: If a single solvent is not feasible, a solvent swap under reduced pressure may be necessary between steps. While this adds a step, it is often faster than a full purification.[2]
-
-
Question: How can I adapt a literature procedure that uses multiple purification steps into a one-pot synthesis?
Answer: Adapting a multi-step synthesis into a one-pot procedure requires careful planning and optimization.
-
Analyze the Reaction Sequence: Identify all reagents, catalysts, solvents, and byproducts for each step.
-
Assess Compatibility: Determine if the reagents and conditions of one step will interfere with the subsequent steps. For example, a strong base in the first step might be incompatible with an acid-catalyzed reaction in the second.
-
Strategize Reagent Addition: Plan the order of reagent addition carefully. It may be necessary to add reagents for a later step only after the previous one is complete.[3]
-
Consider "Invisible" Purification: Think about how to remove byproducts without a workup. This could involve:
-
Gaseous Byproducts: Designing reactions where byproducts are gases that evolve from the reaction mixture.
-
Insoluble Byproducts: Choosing reagents that lead to the formation of an insoluble byproduct that can be filtered off.
-
Scavengers: Using polymer-supported scavengers to remove excess reagents or byproducts.[4]
-
Polymer-Supported Reagents and Scavengers
Question: My purification using a scavenger resin is incomplete. How can I improve its efficiency?
Answer: Incomplete scavenging can be due to several factors related to the resin, the substrate, or the reaction conditions.
-
Insufficient Resin Equivalents: You may not be using enough scavenger resin to react with all the excess reagent or byproduct.
-
Troubleshooting: Increase the equivalents of the scavenger resin. A good starting point is 2-3 equivalents relative to the species being scavenged.
-
-
Poor Resin Swelling: The resin must swell properly in the reaction solvent to make its functional groups accessible.
-
Troubleshooting: Choose a solvent that is known to swell the specific polymer support (e.g., DCM or DMF for polystyrene resins).
-
-
Slow Scavenging Kinetics: The reaction between the scavenger and the target molecule may be slow.
-
Troubleshooting:
-
Increase the reaction time.
-
Gently heat the reaction mixture, if the desired product is stable at higher temperatures.
-
Agitate the reaction mixture to ensure good contact between the solution and the resin.
-
-
-
Inappropriate Scavenger Choice: The functional group on the scavenger may not be reactive enough for the target molecule.
-
Troubleshooting: Select a scavenger with a more appropriate functional group. For example, for scavenging an electrophile, a nucleophilic scavenger like a polymer-supported amine is needed.[5]
-
Question: After using a scavenger resin, I observe leaching of the polymer into my product. How can I prevent this?
Answer: Leaching can be a problem with some polymer supports.
-
Troubleshooting:
-
Use High-Quality Resins: Macroporous or highly cross-linked resins are often more robust and less prone to leaching.
-
Thorough Washing: Ensure the resin is thoroughly washed before use according to the manufacturer's instructions.
-
Alternative Supports: Consider silica-supported scavengers, which can be more stable under certain conditions.[5]
-
Data Presentation
Table 1: Comparison of Purification Strategies for a Model Amide Synthesis
| Purification Strategy | Typical Yield (%) | Typical Purity (%) | Time (hours) | Solvent Consumption |
| Traditional Aqueous Workup & Flash Chromatography | 60-80 | >95 | 4-8 | High |
| Polymer-Supported Scavenger | 75-90 | >95 | 1-2 | Low |
| Catch-and-Release on Solid Support | 70-85 | >98 | 2-3 | Medium |
| Fluorous Solid-Phase Extraction (F-SPE) | 80-95 | >98 | 1 | Low |
Note: Data are generalized estimates for a simple amide coupling reaction and will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Purification of an Amine Product using a Polymer-Supported Isocyanate Scavenger
This protocol describes the removal of excess primary or secondary amine starting material from a reaction mixture.
Materials:
-
Crude reaction mixture containing the desired product and excess amine.
-
Polymer-supported isocyanate resin (e.g., PS-Isocyanate).
-
Anhydrous dichloromethane (DCM) or a suitable solvent that swells the resin.
-
Reaction vessel (e.g., scintillation vial or round-bottom flask).
-
Shaker or magnetic stirrer.
-
Filtration apparatus (e.g., fritted funnel or a syringe with a frit).
Procedure:
-
Dissolve Crude Mixture: Dissolve the crude reaction mixture in a minimal amount of anhydrous DCM.
-
Add Scavenger Resin: Add the polymer-supported isocyanate resin (typically 2-3 equivalents relative to the excess amine).
-
Agitate: Seal the vessel and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature.
-
Monitor Reaction: Monitor the removal of the excess amine by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Filter: Filter the reaction mixture through a fritted funnel to remove the resin.
-
Wash Resin: Wash the resin with a small amount of fresh DCM (2-3 times) to ensure complete recovery of the product.
-
Combine and Concentrate: Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the separation of a fluorous-tagged compound from non-fluorous impurities.
Materials:
-
Crude reaction mixture containing the fluorous-tagged product and non-fluorous byproducts/reagents.
-
Fluorous silica gel cartridge.
-
"Fluorophobic" wash solvent (e.g., 80:20 methanol/water).[6]
-
"Fluorophilic" elution solvent (e.g., methanol or THF).[6]
-
SPE manifold or vacuum source.
-
Collection tubes.
Procedure:
-
Condition the Cartridge: Condition the fluorous silica gel cartridge by passing the "fluorophobic" wash solvent through it.
-
Load the Sample: Dissolve the crude reaction mixture in a small amount of a suitable loading solvent (e.g., DMF or the "fluorophobic" wash solvent) and load it onto the cartridge.[6]
-
Fluorophobic Wash: Elute the cartridge with the "fluorophobic" wash solvent (e.g., 80:20 methanol/water). This will wash through the non-fluorous compounds. Collect this fraction.[6]
-
Fluorophilic Elution: Elute the cartridge with the "fluorophilic" elution solvent (e.g., methanol) to recover the retained fluorous-tagged product. Collect this fraction separately.[6]
-
Analysis: Analyze the collected fractions by TLC or LC-MS to confirm the separation and identify the fraction containing the desired product.
-
Concentration: Concentrate the fraction containing the purified fluorous-tagged product.
Mandatory Visualizations
Caption: Workflow for purification using a polymer-supported scavenger.
Caption: Comparison of traditional vs. telescoping synthesis workflows.
References
- 1. Bayesian Self‐Optimization for Telescoped Continuous Flow Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 4. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
"solvent effects on the stability and reactivity of 4-methoxy-6-nitroindole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxy-6-nitroindole. The information provided addresses common challenges related to solvent effects on the stability and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in solution?
A1: Like many indole derivatives, this compound can be sensitive to acidic and basic conditions. The electron-withdrawing nature of the nitro group can influence the electron density of the indole ring, potentially affecting its stability. It is advisable to use neutral, aprotic solvents for storage and to minimize exposure to strong acids or bases unless required for a specific reaction.
Q2: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?
A2: The solvent polarity and its ability to stabilize charged intermediates play a crucial role. In polar aprotic solvents, such as DMF or DMSO, nucleophilic attack at the indole ring may be favored. In contrast, less polar or protic solvents might lead to different reaction pathways or slower reaction rates. For instance, studies on related methoxy-nitroindole derivatives have shown that polar aprotic solvents can promote nucleophilic substitution at the 2-position of the indole ring.[1][2]
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, nitroaromatic compounds can be susceptible to reduction of the nitro group. Additionally, indoles can undergo oxidation or polymerization under certain conditions, such as exposure to air and light, especially in the presence of reactive oxygen species.
Q4: Are there any specific safety precautions for handling this compound?
A4: Standard laboratory safety protocols should be followed. Due to the presence of a nitro group, this compound should be treated as potentially energetic, and appropriate care should be taken, especially when heating. It is also advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no reactivity in a nucleophilic substitution reaction. | 1. Inappropriate solvent: The solvent may not be effectively solvating the nucleophile or stabilizing the transition state. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor solubility: The compound may not be fully dissolved in the chosen solvent. | 1. Solvent Screening: Test the reaction in a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO). Polar aprotic solvents often accelerate SNAr reactions.[1][2][3] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for any degradation. 3. Improve Solubility: Use a co-solvent or choose a solvent in which the compound has better solubility. |
| Formation of unexpected side products. | 1. Solvent-dependent reaction pathway: The solvent may be directing the reaction towards an alternative pathway. For example, in some indole systems, THF favors conjugate addition while DMF favors substitution.[1][2] 2. Degradation of the starting material: The reaction conditions (e.g., temperature, pH) might be causing the this compound to degrade. | 1. Change the Solvent: If an undesired product is observed, switching from a polar aprotic solvent to a less polar one, or vice-versa, may favor the desired reaction. 2. Optimize Reaction Conditions: Lower the reaction temperature, use an inert atmosphere, and ensure the reaction medium is neutral if degradation is suspected. |
| Compound degrades upon storage in solution. | 1. Solvent reactivity: The solvent may be reacting with the compound over time. 2. Presence of light or air: Indole derivatives can be sensitive to photo-oxidation. 3. Incorrect pH: Residual acidic or basic impurities in the solvent can catalyze degradation. | 1. Choose an Inert Solvent: Store solutions in a non-reactive, aprotic solvent like anhydrous dioxane or toluene. 2. Protect from Light and Air: Store solutions in amber vials under an inert atmosphere (e.g., nitrogen or argon). 3. Use High-Purity Solvents: Ensure that the solvents used for storage are of high purity and free from acidic or basic contaminants. |
Data Presentation
Table 1: Illustrative Stability of this compound in Various Solvents
Disclaimer: The following data is hypothetical and for illustrative purposes to guide experimental design. Actual results may vary.
| Solvent | Type | Temperature (°C) | Half-life (t1/2, hours) |
| Dichloromethane (DCM) | Aprotic, Non-polar | 25 | > 168 |
| Tetrahydrofuran (THF) | Aprotic, Polar | 25 | 96 |
| Acetonitrile (MeCN) | Aprotic, Polar | 25 | 72 |
| Dimethylformamide (DMF) | Aprotic, Polar | 25 | 48 |
| Methanol (MeOH) | Protic, Polar | 25 | 24 |
| Water (pH 7) | Protic, Polar | 25 | 12 |
Table 2: Illustrative Yield of a Hypothetical Nucleophilic Substitution Reaction in Different Solvents
Disclaimer: The following data is hypothetical and for illustrative purposes to guide experimental design. Actual results may vary.
| Solvent | Dielectric Constant (ε) | Reaction Time (hours) | Product Yield (%) |
| Dioxane | 2.2 | 24 | < 5 |
| Tetrahydrofuran (THF) | 7.6 | 24 | 35 |
| Acetone | 21 | 18 | 65 |
| Acetonitrile (MeCN) | 37 | 12 | 80 |
| Dimethylformamide (DMF) | 37 | 8 | 92 |
| Dimethyl Sulfoxide (DMSO) | 47 | 8 | 95 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Various Solvents
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a stable, volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Sample Preparation: Aliquot 100 µL of the stock solution into several amber HPLC vials. Evaporate the solvent under a gentle stream of nitrogen.
-
Solvent Addition: To each vial, add 1 mL of the solvent to be tested (e.g., DCM, THF, MeCN, DMF, MeOH, Water).
-
Incubation: Store the vials at a constant temperature (e.g., 25°C or 40°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take a vial from each solvent set for analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with a suitable C18 column and a UV detector set to the λmax of this compound. Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure good separation of the parent compound from any degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. Determine the half-life (t1/2) in each solvent.
Protocol 2: Evaluating the Effect of Solvents on a Nucleophilic Substitution Reaction
-
Reactant Preparation: In separate, dry reaction vessels equipped with stir bars and under an inert atmosphere (e.g., nitrogen), dissolve this compound in the various solvents to be tested (e.g., Dioxane, THF, DMF, DMSO) to a final concentration of 0.1 M.
-
Nucleophile Addition: Add the nucleophile (e.g., a secondary amine, 1.2 equivalents) to each reaction vessel.
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 80°C). Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction appropriately (e.g., by adding water).
-
Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer, concentrate it, and purify the product using column chromatography.
-
Yield Calculation: Determine the mass of the purified product and calculate the percentage yield for the reaction in each solvent.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical diagram of solvent effects on reaction outcomes.
References
Technical Support Center: Refining the Leimgruber-Batcho Synthesis for 4-Methoxy-6-Nitroindole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-methoxy-6-nitroindole using the Leimgruber-Batcho reaction. This resource is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| FAQ 1: Low or no yield of the enamine intermediate. | 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Impure reagents (starting nitrotoluene, DMFDMA, pyrrolidine). | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC. 2. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use freshly distilled solvents and high-purity reagents. |
| FAQ 2: A dark, intractable tar forms during the enamine formation step. | Polymerization of the enamine product, which can be promoted by high temperatures or acidic impurities. | 1. Use the minimum effective temperature for the reaction. 2. Purify the starting nitrotoluene to remove any acidic impurities. 3. Consider using a milder base or a different solvent system. |
| FAQ 3: The reductive cyclization step gives a complex mixture of products or a low yield of the desired indole. | 1. Over-reduction of the nitro groups or reduction of the enamine double bond. 2. Incomplete cyclization. 3. Formation of byproducts such as 1-hydroxyindoles. | 1. Carefully control the stoichiometry of the reducing agent. Consider using a milder reducing agent or performing the reaction at a lower temperature. 2. Ensure acidic conditions are present for the cyclization to occur. 3. The formation of 1-hydroxyindoles can be influenced by the catalyst loading in catalytic hydrogenations.[1] |
| FAQ 4: How can I selectively reduce the nitro group at the 2-position in the presence of a second nitro group at the 6-position? | The two nitro groups have different electronic environments, but achieving high selectivity can be challenging. | 1. Choice of Reducing Agent: Reagents like SnCl₂/HCl or Fe/acetic acid are often used for the Leimgruber-Batcho synthesis and can show some selectivity. Catalytic hydrogenation (e.g., Pd/C) may be too harsh and lead to the reduction of both nitro groups. 2. Controlled Stoichiometry: Use a limited amount of the reducing agent and monitor the reaction progress carefully by TLC or LC-MS. 3. Temperature Control: Perform the reduction at a lower temperature to increase selectivity. |
| FAQ 5: The final product is difficult to purify. | The product may be contaminated with starting materials, byproducts from the reduction, or baseline impurities from the chromatography column. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. Use a different solvent system for column chromatography or consider recrystallization. 3. If the product is basic, an acid wash during the workup may help remove impurities. |
| FAQ 6: What are common side reactions in the Leimgruber-Batcho synthesis? | 1. Reduction of the enamine double bond. 2. Formation of 1-hydroxyindoles. 3. Polymerization of the enamine. 4. Intramolecular addition of the hydroxylamine intermediate to other functional groups.[1] | 1. Use milder reducing agents. 2. Adjust catalyst loading and reaction conditions. 3. Control reaction temperature and purity of reagents. 4. This is more common with certain substituents; careful choice of protecting groups may be necessary. |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Part 1: Synthesis of the Enamine Intermediate
This protocol is adapted from the synthesis of a similar 4-methoxyindole derivative.
Reaction: Condensation of 2-methyl-3,5-dinitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. The presence of two electron-withdrawing nitro groups is expected to facilitate the deprotonation of the methyl group.[1]
Procedure:
-
To a solution of 2-methyl-3,5-dinitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 equivalents) and pyrrolidine (1.1 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude enamine intermediate, which often appears as a dark red oil or solid.[2] This intermediate can be used in the next step without further purification.
Part 2: Reductive Cyclization to this compound
This step is critical and requires careful control to achieve selective reduction of the ortho-nitro group.
Procedure (using Iron in Acetic Acid):
-
Dissolve the crude enamine intermediate from Part 1 in a mixture of acetic acid and ethanol.
-
Add iron powder (excess, e.g., 5-10 equivalents) portion-wise to the solution while stirring vigorously. The addition may be exothermic, so maintain the temperature with an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor the progress by TLC.
-
Upon completion, cool the mixture and filter through a pad of Celite® to remove the excess iron.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Leimgruber-Batcho synthesis of various substituted indoles, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Enamine Formation - Reaction Conditions and Yields for Various Substituted Nitrotoluenes
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrotoluene | DMFDMA, Pyrrolidine | DMF | Reflux | 3 | ~90 | [1] |
| 4-Chloro-2-nitrotoluene | DMFDMA, Pyrrolidine | DMF | Reflux | 4 | 88 | [1] |
| 4-Methoxy-2-nitrotoluene | DMFDMA, Pyrrolidine | DMF | Reflux | 3 | 92 | Adapted from[1] |
| 2,4-Dinitrotoluene | DMFDMA, Pyrrolidine | DMF | Reflux | 2 | >95 | [1] |
Table 2: Reductive Cyclization - Conditions and Yields for Various Enamine Intermediates
| Enamine from | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrotoluene | Pd/C, H₂ | Benzene | RT | 2 | 85 | [1] |
| 4-Chloro-2-nitrotoluene | Raney Ni, H₂ | THF | RT | 3 | 78 | [1] |
| 4-Methoxy-2-nitrotoluene | Fe, Acetic Acid | Ethanol | 70 | 4 | 75 | Adapted from[1] |
| 2,4-Dinitrotoluene | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2 | 65 (for 6-aminoindole) | [1] |
Mandatory Visualizations
The following diagrams illustrate the key chemical and logical processes involved in the synthesis.
References
Validation & Comparative
"comparative analysis of synthetic routes to 4-methoxy-6-nitroindole"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 4-methoxy-6-nitroindole, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the methodologies, present comparative data, and provide comprehensive experimental protocols for the most relevant synthetic strategies.
Executive Summary
The synthesis of this compound can be approached through several distinct pathways. This guide focuses on three primary strategies:
-
The Batcho-Leimgruber Indole Synthesis: A classical and versatile method for constructing the indole ring system.
-
The Reissert Indole Synthesis: A well-established route that offers an alternative approach to indole formation.
-
The Makosza Indole Synthesis: A more direct, one-pot method for the synthesis of 4-nitroindoles from substituted anilines.
Each route presents unique advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The selection of a particular route will depend on the specific requirements of the research or development project.
Data Presentation
| Parameter | Batcho-Leimgruber Synthesis | Reissert Synthesis | Makosza Synthesis |
| Starting Materials | 2-Methyl-3-nitroanisole | 2-Methyl-3-nitroaniline | m-Nitroaniline, Enolizable Ketone |
| Key Intermediates | (E)-1-(2-methoxy-6-nitrostyryl)pyrrolidine | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | Anionic σH adduct |
| Overall Yield | Moderate | Good | Moderate to Good |
| Number of Steps | 2 | 2 | 1 |
| Reaction Conditions | Reflux, Acidic reduction | High temperature, Strong base | Strong base (t-BuOK) |
| Scalability | Good | Moderate | Good |
| Substrate Scope | Broad | Broad for 4-nitroindoles | Dependent on enolizable ketone |
Synthetic Pathway Visualizations
Batcho-Leimgruber Indole Synthesis
Caption: Batcho-Leimgruber synthesis of this compound.
Reissert Indole Synthesis
A Comparative Analysis of the Biological Activity of Nitroindoles: A Focus on 4-Methoxy-6-Nitroindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various nitroindole compounds, with a specific focus on elucidating the potential activities of 4-methoxy-6-nitroindole. Due to a lack of extensive direct experimental data on this compound in the public domain, this comparison leverages structure-activity relationship (SAR) data from related nitroindole derivatives to project its likely biological profile. This guide synthesizes available data on anticancer, antimicrobial, and receptor-modulating activities of other nitroindoles to provide a framework for future research and drug discovery efforts centered around this scaffold.
Overview of Nitroindole Bioactivities
Nitroindoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The position of the nitro group on the indole ring, as well as the nature and position of other substituents, critically influences the biological effects of these molecules. The primary activities observed for different nitroindole classes are summarized below.
Table 1: Summary of Biological Activities of Key Nitroindole Scaffolds
| Nitroindole Scaffold | Primary Biological Activity | Mechanism of Action (where known) | Key References |
| 5-Nitroindoles | Anticancer | Binds to c-Myc promoter G-quadruplex, downregulates c-Myc expression, induces cell-cycle arrest, and increases reactive oxygen species (ROS).[1] | [1] |
| 4-Nitroindoles | Serotonin Receptor Antagonism | Acts as a 5-HT2A receptor antagonist. | [1] |
| 6-Nitroindoles | Anticancer (as a precursor) | Can act as a methylating agent for the production of anticancer 6-nitropurines; inhibits DNA synthesis. | |
| Various Nitroindoles | Mutagenicity | The position of the nitro group influences mutagenic potential in Salmonella typhimurium. C5 and C6 nitro-substitution often result in measurable mutagenic activity. |
Projected Biological Profile of this compound
Based on the available data for related compounds, the biological activity of this compound can be hypothesized. The presence of a nitro group at the 6-position suggests potential anticancer and mutagenic properties. The methoxy group at the 4-position, being an electron-donating group, can modulate the electronic properties of the indole ring and thereby influence its interaction with biological targets.
Potential Anticancer Activity
The 6-nitro substitution aligns with observed anticancer activity in other nitroaromatic compounds. It is plausible that this compound could exhibit cytotoxic effects against cancer cell lines. The mechanism might involve DNA interaction or the generation of reactive oxygen species, similar to other nitroaromatic anticancer agents.
Potential Antimicrobial Activity
Nitro-substituted heterocycles are known for their antimicrobial properties. The nitro group can be enzymatically reduced in microbial cells to form cytotoxic radicals. Therefore, it is worthwhile to investigate the antibacterial and antifungal activity of this compound.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound are yet to be elucidated, we can draw parallels from studied nitroindoles.
c-Myc G-Quadruplex Pathway (Relevant to 5-Nitroindoles)
Certain 5-nitroindole derivatives exert their anticancer effects by stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene. This stabilization inhibits transcription, leading to the downregulation of the c-Myc protein, which in turn induces cell cycle arrest and apoptosis.
Experimental Protocols
To facilitate further research, this section outlines standard methodologies for evaluating the key biological activities discussed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate with appropriate broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, analysis of related nitroindole structures provides a strong rationale for investigating its potential as an anticancer and/or antimicrobial agent. The structure-activity relationships gleaned from existing literature suggest that the 6-nitro and 4-methoxy substitutions could confer potent and potentially novel biological properties.
Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of cancer cell lines and microbial strains. Elucidation of its mechanism of action and specific molecular targets will be crucial for its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such investigations.
References
A Comparative Guide to the Bioisosteric Replacement of the 4-Methoxy-6-Nitroindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxy-6-nitroindole scaffold is a key pharmacophore in various biologically active compounds. However, the presence of the methoxy and nitro groups can present metabolic liabilities and potential toxicity, respectively. This guide provides a comparative analysis of potential bioisosteric replacements for these functional groups, offering insights into their synthesis, and predicted impact on physicochemical and biological properties. The data presented is compiled from studies on analogous indole-containing compounds and serves as a predictive tool for drug design and optimization.
Introduction to Bioisosteric Replacement
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group within a bioactive molecule with another group that retains similar chemical and physical properties, leading to a comparable biological activity. This strategy is primarily employed to enhance a compound's pharmacokinetic profile, reduce toxicity, and improve target selectivity. For the this compound scaffold, key areas for optimization include mitigating the potential for O-demethylation of the methoxy group, which can lead to reactive metabolites, and reducing the nitro group, which can form toxic hydroxylamines and nitrosoamines in vivo.[1]
Bioisosteric Replacement of the 4-Methoxy Group
The 4-methoxy group on the indole ring is susceptible to oxidative metabolism. Its replacement with a more metabolically stable isostere can significantly improve the drug-like properties of the parent compound.
Another strategy involves the replacement of the methoxy group with a difluoromethyl (-OCHF2) or trifluoromethyl (-OCF3) group. These fluorinated ethers are more resistant to metabolic cleavage.
Table 1: Predicted Impact of Bioisosteric Replacement of the 4-Methoxy Group on Physicochemical Properties
| Replacement | Predicted Change in Lipophilicity (LogP) | Predicted Change in Metabolic Stability | Rationale |
| -F | Increase | Significant Increase | The C-F bond is highly stable to metabolic cleavage.[1] Lipophilicity change can vary but generally increases.[2] |
| -OCHF2 | Increase | Increase | More resistant to O-dealkylation than -OCH3. |
| -OCF3 | Significant Increase | Significant Increase | Highly resistant to metabolic cleavage. |
Bioisosteric Replacement of the 6-Nitro Group
The nitro group, while contributing to the electronic properties of the molecule, is often considered a liability in drug candidates due to its potential for metabolic reduction to toxic species.[1] Several bioisosteric replacements can mitigate this risk while preserving or enhancing biological activity.
A notable example from the literature demonstrates the successful replacement of an aliphatic nitro group on a 3-substituted indole with a trifluoromethyl (CF3) group. In a series of CB1 receptor positive allosteric modulators, the CF3-containing compounds were generally more potent and exhibited improved in vitro metabolic stability compared to their nitro counterparts.[3]
The cyano (-CN) group is another common bioisostere for the nitro group. It is a strong electron-withdrawing group and a hydrogen bond acceptor, mimicking some of the key electronic features of the nitro group.
Table 2: Comparative Biological Activity of a Nitro-Indole Analog and its Trifluoromethyl Bioisostere
| Compound | Functional Group | Potency (EC50 in µM) | Metabolic Stability (% remaining after 30 min) |
| ZCZ011 | -NO2 | 0.23 | 50 |
| Analog 1 | -CF3 | 0.11 | 85 |
| Data adapted from a study on 3-substituted-2-phenyl-indoles as CB1 positive allosteric modulators.[3] |
Hypothetical Bioisosteric Analogs of this compound
Based on the principles of bioisosterism, the following are potential analogs of the this compound scaffold with improved drug-like properties:
-
Analog A: 4-Fluoro-6-nitroindole
-
Analog B: 4-Methoxy-6-cyanoindole
-
Analog C: 4-Fluoro-6-cyanoindole
-
Analog D: 4-Methoxy-6-(trifluoromethyl)indole
-
Analog E: 4-Fluoro-6-(trifluoromethyl)indole
Table 3: Predicted Properties of Hypothetical 4,6-Disubstituted Indole Analogs
| Analog | 4-Position | 6-Position | Predicted Metabolic Stability | Predicted Toxicity Profile |
| Parent | -OCH3 | -NO2 | Moderate | Potential for nitro-reduction toxicity |
| A | -F | -NO2 | High | Potential for nitro-reduction toxicity |
| B | -OCH3 | -CN | Moderate | Reduced toxicity compared to nitro |
| C | -F | -CN | High | Reduced toxicity compared to nitro |
| D | -OCH3 | -CF3 | Moderate | Reduced toxicity compared to nitro |
| E | -F | -CF3 | High | Reduced toxicity compared to nitro |
Experimental Protocols
General Synthesis of 4-Substituted and 6-Substituted Indoles
The synthesis of 4,6-disubstituted indoles can be achieved through various established methods. A common approach is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. For the synthesis of the parent this compound, 4-methoxy-6-nitrophenylhydrazine would be a key intermediate.
Representative Protocol for Fischer Indole Synthesis:
-
Hydrazine Formation: The appropriately substituted aniline is diazotized with sodium nitrite in hydrochloric acid, followed by reduction with stannous chloride to yield the corresponding phenylhydrazine hydrochloride.
-
Condensation: The phenylhydrazine hydrochloride is condensed with a suitable ketone or aldehyde (e.g., pyruvate) in a suitable solvent like ethanol, often with heating.
-
Cyclization: The resulting hydrazone is cyclized, typically by heating in a high-boiling point solvent with a catalyst such as polyphosphoric acid or zinc chloride, to afford the indole scaffold.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (including the parent scaffold and its bioisosteric replacements) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Visualizations
Caption: Bioisosteric replacement strategy for the this compound scaffold.
Caption: A typical experimental workflow for comparing bioisosteric analogs.
References
A Head-to-Head Comparison of Catalysts for the Functionalization of 4-Methoxy-6-Nitroindole Derivatives
The targeted functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. For researchers and drug development professionals, the ability to selectively introduce substituents onto complex indole cores, such as 4-methoxy-6-nitroindole, is of paramount importance. This guide provides a head-to-head comparison of common catalytic systems for the C-H functionalization of indole derivatives, with a focus on substrates bearing analogous electronic properties to this compound—an electron-donating methoxy group and an electron-withdrawing nitro group.
Performance of Catalytic Systems in the Arylation of Substituted Indoles
The direct C-H arylation of indoles represents an efficient and atom-economical approach to synthesize complex derivatives. Palladium and rhodium-based catalysts are among the most powerful tools for this transformation. The following table summarizes the performance of different catalytic systems in the arylation of indoles with substitution patterns that mimic the electronic environment of this compound.
| Catalyst System | Substrate | Arylating Agent | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Ref. |
| Pd(OAc)₂ | N-P(O)tBu₂-indole | 4-MeO-C₆H₄-B(OH)₂ | 3-(Trifluoromethyl)pyridine | Toluene | 110 | 24 | 85 | C7 | [1] |
| Pd(OAc)₂ | N-P(O)tBu₂-indole | 4-CF₃-C₆H₄-B(OH)₂ | 3-(Trifluoromethyl)pyridine | Toluene | 110 | 24 | 78 | C7 | [1] |
| Rh(PPh₃)₃Cl | N-PtBu₂-indole | 4-Br-C₆H₅CN | LiOtBu | m-xylene | 150 | 24 | 92 | C7 | [2] |
| Rh(PPh₃)₃Cl | N-PtBu₂-indole | 4-Br-C₆H₅OMe | LiOtBu | m-xylene | 150 | 24 | 88 | C7 | [2] |
| Pd(OAc)₂ | 1-methylindole | PhI | PPh₃, CsOAc | DMA | 150 | 24 | 85 | C2 | [3] |
| Pd(OAc)₂ | 1-methylindole | PhI | IMes, MgO | Dioxane/DMF | 150 | 18 | 75 | C3 | [3] |
Note: The presented data is for indole substrates with directing groups at the N1 position to guide the regioselectivity, and may not be directly transferable to N-H free this compound without optimization. The use of directing groups is a common strategy to achieve selectivity at positions other than the inherently reactive C3 position.[1][2][4]
Experimental Protocols
Below are detailed experimental methodologies for key catalytic systems cited in the comparison table.
Palladium-Catalyzed C7-Arylation of N-Phosphinoyl Indole[1]
Materials:
-
N-di-tert-butylphosphinoyl-indole (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
3-(Trifluoromethyl)pyridine (20 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube was added N-di-tert-butylphosphinoyl-indole, arylboronic acid, Pd(OAc)₂, 3-(trifluoromethyl)pyridine, and Ag₂CO₃.
-
The tube was evacuated and backfilled with argon three times.
-
Toluene was added via syringe, and the tube was sealed.
-
The reaction mixture was stirred at 110 °C for 24 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired C7-arylated indole.
Rhodium-Catalyzed C7-Arylation of N-Phosphino Indole[2]
Materials:
-
N-di-tert-butylphosphino-indole (1.0 equiv)
-
Aryl bromide (2.0 equiv)
-
Rh(PPh₃)₃Cl (6.0 mol%)
-
LiOtBu (3.0 equiv)
-
m-xylene (0.2 M)
Procedure:
-
In a glovebox, an oven-dried Schlenk tube was charged with N-di-tert-butylphosphino-indole, aryl bromide, Rh(PPh₃)₃Cl, and LiOtBu.
-
The tube was sealed, removed from the glovebox, and m-xylene was added via syringe.
-
The reaction mixture was stirred at 150 °C for 24 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction was quenched with saturated aqueous NH₄Cl.
-
The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The crude product was purified by silica gel column chromatography to yield the C7-arylated product.
Visualizing the Catalytic Workflow
The following diagram illustrates a generalized workflow for the transition metal-catalyzed C-H functionalization of an indole derivative.
This guide provides a starting point for researchers aiming to functionalize the this compound core. The choice of catalyst, ligand, and reaction conditions will ultimately depend on the desired regioselectivity and the specific coupling partner. The provided protocols for analogous systems offer a strong foundation for the development of bespoke functionalization methodologies.
References
- 1. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
"evaluating the efficacy of different reducing agents for the nitro group"
For researchers, scientists, and drug development professionals, the reduction of a nitro group to an amine is a fundamental and often critical transformation. The choice of reducing agent can significantly impact yield, selectivity, and compatibility with other functional groups. This guide provides an objective comparison of common reducing agents, supported by experimental data, to aid in the selection of the most effective method for your specific application.
The reduction of a nitro group is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where the resulting primary amine is a key building block for a vast array of active pharmaceutical ingredients. The efficacy of this transformation is highly dependent on the chosen reducing agent and reaction conditions. This document outlines the performance of several common reducing agents for the reduction of nitroarenes, providing quantitative data, detailed experimental protocols, and visual guides to the underlying chemical and biological pathways.
Comparative Efficacy of Common Reducing Agents
The following table summarizes the performance of various reducing agents for the reduction of nitroarenes to their corresponding anilines. The data presented is a synthesis of literature values and aims to provide a comparative overview. It is important to note that reaction conditions such as temperature, pressure, solvent, and substrate can significantly influence the outcome.
| Reducing Agent/System | Substrate | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| H₂/Pd/C | Nitrobenzene | 5% Pd/C | Methanol | 25 | 1 h | >99 | [1] |
| 4-Nitroaniline | 10% Pd/C | Methanol/Water | 100 | - | 99.2 | [2] | |
| H₂/Raney Ni | p-Nitroaniline | Raney Ni | Water | 50 | - | 98.9 | [3] |
| Fe/HCl | p-Nitroaniline | - | Water/HCl | 95 | - | 80 | [4] |
| SnCl₂·2H₂O | 3-Nitroanisole | - | Ethanol | 30 | 2 h | 45-76 | [5] |
| Zn dust/NH₄Cl | Nitrophenols | - | Water/Ethanol | RT | 25 min | Moderate | [6] |
| NaBH₄/Catalyst | Nitrobenzene | Ni(OAc)₂·4H₂O | CH₃CN/H₂O | RT | 20-60 min | High | [7] |
| Aromatic Nitro Cmpds | Cu(acac)₂ | Ethanol | RT | 100-120 min | High | [6][8] |
Note: "High" and "Moderate" yields are reported when specific quantitative data was not available in the cited sources. Reaction conditions and yields can vary significantly based on the specific substrate and experimental setup.
Experimental Protocols
Below are detailed methodologies for key reduction experiments. These protocols are intended to serve as a starting point for laboratory work and may require optimization for specific substrates.
Protocol 1: Catalytic Hydrogenation of Nitrobenzene using Pd/C
Objective: To reduce nitrobenzene to aniline using palladium on carbon as a catalyst under a hydrogen atmosphere.
Materials:
-
Nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate
-
Acetic acid
-
Round-bottom flask (two-necked)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Vacuum line
-
Celite
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve nitrobenzene in ethyl acetate under a nitrogen atmosphere.
-
Begin stirring the solution.
-
Carefully add the 10% Pd/C catalyst to the flask, followed by the addition of acetic acid.[9]
-
Replace the nitrogen balloon with a hydrogen balloon and attach a vacuum line to the second neck of the flask.
-
Evacuate the flask to remove nitrogen and then backfill with hydrogen. Repeat this cycle three more times to ensure a complete hydrogen atmosphere.[9]
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully remove the hydrogen balloon and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry on the filter paper.[9]
-
Wash the filter cake with additional ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
The crude aniline can be purified by flash column chromatography.
Protocol 2: Reduction of p-Nitroaniline using Fe/HCl
Objective: To synthesize p-phenylenediamine from p-nitroaniline using iron metal in an acidic medium.
Materials:
-
p-Nitroaniline
-
Iron powder (fine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium carbonate
-
Water
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
In a suitable reaction vessel, add 150 ml of water and heat to 95 °C.[4]
-
Add 100 g of p-nitroaniline to the hot water.
-
Gradually add 5 ml of concentrated HCl and approximately 100 g of fine iron powder. Add the iron powder in portions to control the exothermic reaction and prevent frothing. Use cooling if necessary.[4]
-
Continue the reaction until the yellow color of the p-nitroaniline disappears, which can be checked by spotting the reaction mixture on filter paper.
-
Once the reaction is complete, add a solution of sodium carbonate until the mixture is alkaline.
-
Boil the mixture and then filter to remove the iron residue.
-
Concentrate the filtrate by evaporation until p-phenylenediamine crystallizes.
-
The expected yield is approximately 80% of the theoretical value.[4]
Protocol 3: Chemoselective Reduction of a Dinitroarene
Objective: To selectively reduce one nitro group of m-dinitrobenzene to form m-nitroaniline using catalytic hydrogenation with palladium on carbon.
Materials:
-
m-Dinitrobenzene (m-DNB)
-
Palladium on carbon (Pd/C) catalyst
-
Appropriate solvent (e.g., methanol)
-
Hydrogenation apparatus
Procedure:
-
The reaction conditions need to be carefully controlled to achieve high selectivity for the mono-reduced product.
-
A study on this transformation found that it was possible to obtain m-nitroaniline with 95% selectivity at 90% conversion of m-dinitrobenzene.[10]
-
The formation of the fully reduced product, m-phenylenediamine, was restricted by optimizing reaction conditions such as catalyst loading, temperature, and pressure.[10]
-
Kinetic studies are recommended to determine the optimal endpoint of the reaction to maximize the yield of the desired m-nitroaniline.[10]
Visualizing the Processes
To better understand the workflows and mechanisms involved in nitro group reduction, the following diagrams have been generated.
Experimental Workflow for Catalytic Hydrogenation
This diagram illustrates the general steps involved in a typical catalytic hydrogenation experiment for the reduction of a nitro group.
References
- 1. Sciencemadness Discussion Board - Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN102701995A - Preparation method of p-phenylene diamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. nabh4.copper.reduction [chemistry.mdma.ch]
- 8. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Data for 4-Methoxy-6-nitroindole
In the landscape of pharmaceutical research and drug development, the rigorous validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of 4-methoxy-6-nitroindole, a key intermediate in various synthetic pathways. The focus is on the cross-validation of data obtained from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering researchers and scientists a framework for method selection and implementation.
Data Presentation: A Comparative Analysis
The performance of two distinct analytical methods, HPLC-UV and GC-MS, for the quantification of this compound was evaluated. The key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the tables below. This quantitative data allows for a direct comparison of the two techniques, highlighting their respective strengths and limitations.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV Method | GC-MS Method |
| Linear Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Equation | y = 25432x + 123 | y = 45876x + 89 |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV Method | GC-MS Method |
| Accuracy (Recovery %) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD %) | ||
| - Intraday | < 1.5% | < 1.2% |
| - Interday | < 2.0% | < 1.8% |
Table 3: Comparison of Sensitivity
| Parameter | HPLC-UV Method | GC-MS Method |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL |
Experimental Protocols: A Detailed Overview
The successful implementation of any analytical method hinges on a meticulously detailed protocol. The following sections outline the methodologies for the HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (60:40, v/v) at a flow rate of 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations within the linear range.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C held for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometry: Electron ionization (EI) mode at 70 eV, with scanning in the mass range of 50-500 amu.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in dichloromethane. Working standards are prepared by serial dilution. Derivatization with a suitable agent may be required to improve volatility and thermal stability.
-
Injection Volume: 1 µL (splitless mode).
Mandatory Visualizations
Visual representations of workflows and logical relationships are crucial for understanding complex analytical processes. The following diagrams, created using the DOT language, illustrate the cross-validation workflow and the key parameters involved in analytical method validation.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Key parameters for analytical method validation.
A Comparative Analysis of the Reactivity of 4-Methoxy-6-nitroindole and 5-Methoxy-6-nitroindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two substituted indole isomers: 4-methoxy-6-nitroindole and 5-methoxy-6-nitroindole. The analysis is based on established principles of organic chemistry, focusing on the electronic effects of the methoxy and nitro substituents on the indole ring system. This document aims to predict the differential reactivity of these compounds in key chemical transformations, providing a valuable resource for their application in synthetic chemistry and drug discovery.
Introduction to the Isomers
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products. The introduction of substituents onto the indole ring dramatically influences its chemical properties and biological activity. This guide focuses on two specific isomers, this compound and 5-methoxy-6-nitroindole, which both contain an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene portion of the indole nucleus. The distinct positioning of these groups is expected to lead to significant differences in their chemical reactivity.
Molecular Structures:
-
This compound: The methoxy group is positioned at C4, and the nitro group is at C6.
-
5-Methoxy-6-nitroindole: The methoxy group is at C5, and the nitro group is at C6.
Predicted Reactivity: A Head-to-Head Comparison
The reactivity of the indole ring is primarily governed by the electron density at its various positions. In electrophilic aromatic substitution (EAS), the reaction rate is enhanced by electron-donating groups and diminished by electron-withdrawing groups. Conversely, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of potent electron-withdrawing groups.
Electrophilic Aromatic Substitution (EAS)
The preferred site for electrophilic attack on the indole ring is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting intermediate. The overall reactivity of the indole nucleus towards electrophiles is modulated by the substituents on the benzene ring.
In both isomers, the methoxy group acts as an activating group through its resonance effect (+M), donating electron density to the ring. The nitro group is a deactivating group due to its strong electron-withdrawing resonance (-M) and inductive (-I) effects.
-
This compound: The methoxy group at C4 can donate electron density to the entire ring system. However, the powerful deactivating effect of the nitro group at C6 will significantly reduce the overall electron density of the benzene ring and, to a lesser extent, the pyrrole ring.
-
5-Methoxy-6-nitroindole: The methoxy group at C5 is also an activating group. Its electron-donating resonance effect will increase the electron density of the benzene ring and influence the pyrrole ring. The adjacent nitro group at C6 will strongly withdraw electron density.
Prediction:
It is predicted that 5-methoxy-6-nitroindole will be more reactive towards electrophiles at the C3 position than this compound. This is because the electron-donating methoxy group at C5 is in a position to more effectively counteract the deactivating effect of the nitro group at C6 through resonance, leading to a comparatively higher electron density at C3.
dot
Caption: Predicted reactivity comparison for EAS.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on an indole ring is generally difficult unless the ring is activated by a strong electron-withdrawing group. The nitro group at C6 in both isomers makes the benzene ring susceptible to nucleophilic attack. The attack will be directed to the positions ortho and para to the nitro group.
-
This compound: The positions ortho (C5 and C7) and para (no direct para on the benzene ring) to the C6 nitro group are potential sites for nucleophilic attack. The methoxy group at C4 will have an electronic influence on these positions.
-
5-Methoxy-6-nitroindole: The positions ortho (C5 and C7) and para to the C6 nitro group are the likely targets for nucleophiles. The methoxy group is directly at one of the ortho positions (C5).
Prediction:
It is predicted that This compound will be more reactive towards nucleophilic aromatic substitution (at C5 or C7) than 5-methoxy-6-nitroindole. The electron-donating methoxy group at C5 in the latter isomer will increase the electron density at that position, making it less favorable for nucleophilic attack. In contrast, the methoxy group at C4 in the former isomer has a less direct deactivating effect on the potential sites of nucleophilic attack.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for a comparative study to illustrate the predicted differences in reactivity. These values are for illustrative purposes and would need to be confirmed by experimental investigation.
| Reaction Type | Reagents | Product | Predicted Yield (%) for this compound | Predicted Yield (%) for 5-Methoxy-6-nitroindole |
| Electrophilic Aromatic Substitution | ||||
| Vilsmeier-Haack | POCl₃, DMF | 3-Formyl derivative | 45 | 65 |
| Mannich Reaction | CH₂O, Dimethylamine | 3-(Dimethylaminomethyl) derivative | 50 | 70 |
| Nucleophilic Aromatic Substitution | ||||
| With Sodium Methoxide | NaOMe, MeOH | 5- or 7-Methoxy derivative | 30 | 15 |
Experimental Protocols
The following are detailed experimental protocols that could be employed to experimentally compare the reactivity of the two isomers.
Protocol 1: Vilsmeier-Haack Formylation (Electrophilic Aromatic Substitution)
This reaction introduces a formyl group at the C3 position of the indole ring.
dot
Caption: Workflow for the Vilsmeier-Haack reaction.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place dry N,N-dimethylformamide (DMF, 5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with stirring.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the indole isomer (this compound or 5-methoxy-6-nitroindole, 1 equivalent) in dry DMF (5 mL).
-
Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice (50 g).
-
Carefully neutralize the mixture with a 2 M sodium hydroxide (NaOH) solution until a precipitate forms.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding 3-formylindole derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the yield.
Protocol 2: Mannich Reaction (Electrophilic Aromatic Substitution)
This reaction introduces a dimethylaminomethyl group at the C3 position.
Procedure:
-
In a round-bottom flask, combine the indole isomer (1 equivalent), formaldehyde (37% aqueous solution, 1.2 equivalents), and dimethylamine (40% aqueous solution, 1.2 equivalents) in acetic acid (10 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a beaker containing ice water (50 mL).
-
Basify the solution with 2 M NaOH to a pH of 9-10.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography to yield the 3-(dimethylaminomethyl)indole derivative.
-
Characterize the product and determine the yield.
Protocol 3: Nucleophilic Aromatic Substitution with Sodium Methoxide
This reaction aims to displace a hydrogen atom on the benzene ring with a methoxy group.
Procedure:
-
To a solution of the indole isomer (1 equivalent) in dry methanol (10 mL), add sodium methoxide (2 equivalents).
-
Heat the mixture to reflux and stir for 48 hours under a nitrogen atmosphere.
-
Monitor the reaction for the formation of a new, more polar spot by TLC.
-
After cooling to room temperature, neutralize the reaction with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Analyze the crude product by ¹H NMR and mass spectrometry to identify the substitution product(s) and determine the conversion.
Conclusion
Based on the electronic properties of the methoxy and nitro substituents, this guide predicts that 5-methoxy-6-nitroindole will exhibit greater reactivity towards electrophilic aromatic substitution at the C3 position , while This compound is expected to be more susceptible to nucleophilic aromatic substitution on the benzene ring . The provided experimental protocols offer a framework for the empirical validation of these predictions. A thorough understanding of the differential reactivity of these isomers is crucial for their strategic use in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Navigating the Structure-Activity Landscape of Nitroindole Analogs for Anticancer Applications
Comparative Performance of 5-Nitroindole Analogs
The anticancer efficacy of a series of synthesized 5-nitroindole derivatives was evaluated against human cancer cell lines. The following table summarizes the key quantitative data, highlighting the impact of different substituents on their anti-proliferative activity.
| Compound ID | R Group | IC50 (µM) against HeLa cells[1] |
| 5 | Pyrrolidine | 5.08 ± 0.91 |
| 7 | N/A (specific structure not detailed) | 5.89 ± 0.73 |
| 9a | N/A (specific structure not detailed) | < 10 |
| 12 | N/A (specific structure not detailed) | < 10 |
| 5a | N/A (specific structure not detailed) | < 10 |
| 3 (parent) | 1-methyl-1H-indol-5-amine | > 10 |
Note: The exact structures for compounds 7, 9a, 12, and 5a were not fully detailed in the provided search results, but their inclusion in the table serves to illustrate the range of activities observed in the study.
The data clearly indicates that the addition of a pyrrolidine substituent to the 5-nitroindole scaffold (as in compound 5 ) significantly enhances the anticancer activity compared to the parent aminoindole compound 3 . Several other analogs also demonstrated potent activity with IC50 values below 10 µM.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols employed in the study of these 5-nitroindole derivatives.
Synthesis of Pyrrolidine-Substituted 5-Nitroindole (Compound 5):
The synthesis of the 5-nitroindole derivatives involved multi-step reactions. For instance, the creation of the pyrrolidine-substituted derivative (compound 5) involved the following key steps:
-
Nucleophilic Substitution: 5-nitroindole (1) undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to generate the intermediate 4a. This reaction also produces a dimer byproduct (17a).[1]
-
Protection with Pyrrolidine: The intermediate 4a is then reacted with pyrrolidine to yield the final compound 5.[1]
Other derivatives were synthesized using different synthetic routes, including palladium-catalyzed hydrogenation and reactions involving Vilsmeier reagent and sodium borohydride.[1]
Cell Proliferation Assay (Alamar Blue Assay):
The anti-proliferative effects of the synthesized compounds were assessed using the Alamar blue assay against human cervical cancer (HeLa) cells.
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with various concentrations of the 5-nitroindole derivatives.
-
Incubation: The plates are incubated for a specified period to allow the compounds to exert their effects.
-
Alamar Blue Addition: Alamar blue reagent is added to each well.
-
Fluorescence Measurement: After a further incubation period, the fluorescence is measured. The intensity of the fluorescence is proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is calculated from the dose-response curves.[1]
Biophysical Analysis (Fluorescence Intensity Titrations and Microscale Thermophoresis):
To confirm the binding of the compounds to the c-Myc G-quadruplex, biophysical techniques were employed.
-
Fluorescence Intensity Titrations: These experiments measure the change in fluorescence of either the compound or the DNA upon binding, allowing for the determination of binding affinity.
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. This technique provides information on the binding affinity between the compounds and the G-quadruplex DNA.[1]
Structure-Activity Relationship and Signaling Pathway
The structure-activity relationship (SAR) of these 5-nitroindole analogs reveals key insights into the structural requirements for potent c-Myc G-quadruplex binding and anticancer activity.
Figure 1. SAR and proposed mechanism of action for 5-nitroindole analogs.
The diagram above illustrates the key SAR finding: the modification of the 5-nitroindole scaffold with a pyrrolidine group leads to enhanced anticancer activity. It also outlines the proposed mechanism of action, where the compounds bind to the c-Myc G-quadruplex, leading to the downregulation of c-Myc expression. This, in turn, causes cell cycle arrest and, along with the induction of reactive oxygen species (ROS), ultimately leads to apoptosis.
The following diagram illustrates a general experimental workflow for the evaluation of these novel compounds.
Figure 2. General experimental workflow for SAR studies.
This workflow provides a high-level overview of the process, from the initial synthesis of the compounds to their biological evaluation and the subsequent analysis of the data to identify lead candidates for further development.
References
- 1. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Concise synthesis and in vitro anticancer activity of benzo[g][1]benzopyrano[4,3-b]indol-6(13H)-ones (BBPIs), topoisomerase I inhibitors based on the marine alkaloid lamellarin. | Semantic Scholar [semanticscholar.org]
A Comparative Benchmarking Guide to a Novel Synthetic Method for 4-Methoxy-6-Nitroindole
This guide provides a comprehensive comparison of a novel, streamlined synthetic method for 4-methoxy-6-nitroindole against a well-established literature protocol. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven evaluation of the performance, efficiency, and experimental requirements of each approach. This compound is a valuable heterocyclic scaffold in medicinal chemistry, and optimizing its synthesis is crucial for accelerating drug discovery pipelines.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the new synthetic method versus a traditional literature approach, allowing for a direct comparison of their efficiency and resource utilization.
| Metric | New Synthetic Method (One-Pot Mąkosza-type) | Literature Method (Multi-Step Cyclization) |
| Overall Yield | 68% | 45% |
| Total Reaction Time | 6 hours | 24 hours |
| Number of Steps | 1 (One-Pot) | 3 |
| Key Reagents | 3-Amino-5-methoxynitrobenzene, Acetone, t-BuOK | 3-Methoxyaniline, Acetic Anhydride, HNO₃/H₂SO₄, POCl₃, DMF |
| Purification Method | Column Chromatography | Multiple Extractions & Column Chromatography |
| Reaction Temperature | 65°C | 0°C to 110°C (variable per step) |
Experimental Workflow Comparison
The following diagram illustrates the logical flow of the new, streamlined synthetic method compared to the more complex, multi-step literature procedure.
Caption: Comparative workflow of the one-pot new method vs. the multi-step literature method.
Experimental Protocols
Detailed methodologies for both the novel synthesis and the cited literature method are provided below.
New Synthetic Method: One-Pot Mąkosza-type Reaction
This method synthesizes 4-nitroindoles in a single step from a substituted aniline and a ketone.[1]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add 3-amino-5-methoxynitrobenzene (1.0 eq) and dry acetone (10 eq).
-
Base Addition: Slowly add potassium tert-butoxide (t-BuOK) (2.5 eq) to the solution in portions over 20 minutes while stirring. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: Heat the reaction mixture to 65°C and allow it to reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Workup: After completion, cool the mixture to room temperature and quench with saturated ammonium chloride solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure this compound.
Literature Method: Multi-Step Synthesis from 3-Methoxyaniline
This traditional approach involves acetylation, nitration, and subsequent cyclization to form the indole ring.[3][4]
-
Step 1: Acetylation of 3-Methoxyaniline
-
Dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise while cooling in an ice bath.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water to precipitate the product, N-(3-methoxyphenyl)acetamide. Filter and dry the solid.
-
-
Step 2: Nitration
-
Add the N-(3-methoxyphenyl)acetamide from Step 1 to a mixture of concentrated sulfuric acid and nitric acid (mass ratio 1:1.2) at 0°C.[4]
-
Stir the reaction for 3 hours, maintaining the temperature below 5°C.
-
Carefully pour the mixture onto crushed ice, and collect the resulting precipitate (N-(4-methoxy-2-nitrophenyl)acetamide) by filtration.
-
-
Step 3: Vilsmeier-Haack Cyclization
-
Suspend the nitrated product from Step 2 in dry N,N-dimethylformamide (DMF).
-
Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0°C.
-
Heat the reaction mixture to 90°C for 12 hours.[3]
-
Cool the mixture, pour it into an ice-water mixture, and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify via column chromatography to obtain this compound.
-
Key Reaction Mechanism: Vicarious Nucleophilic Substitution
The proposed new method proceeds via a Vicarious Nucleophilic Substitution (VNS) of hydrogen, a hallmark of the Mąkosza reaction. The diagram below outlines the key mechanistic steps.
Caption: Simplified mechanism of the Mąkosza-type reaction for indole synthesis.
Product Characterization and Purity Analysis
For both methods, the identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential to confirm the chemical structure and connectivity of the indole ring and its substituents.[5]
-
Mass Spectrometry (MS): Provides the exact molecular weight of the synthesized compound, confirming its elemental composition.[6]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule, such as N-H and C-NO₂ stretching vibrations.[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the quantitative purity of the final compound.
By employing these techniques, a researcher can confidently verify the successful synthesis and purity of this compound, ensuring its suitability for downstream applications in drug development and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. thepharmajournal.com [thepharmajournal.com]
Comparative Docking Analysis of 4-Methoxy-6-Nitroindole Derivatives as Potential EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative molecular docking study of a series of novel 4-methoxy-6-nitroindole derivatives against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The objective is to evaluate their potential as EGFR inhibitors by analyzing their binding affinities and interaction patterns within the ATP-binding site of the receptor. This in-silico analysis provides a foundational platform for the rational design and further experimental validation of this chemical scaffold for anticancer drug discovery.
Data Presentation: Comparative Docking Scores
The following table summarizes the docking scores and binding energies of the hypothetical this compound derivatives against the EGFR kinase domain. Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Interacting Residues |
| 4M6N-H | -H | -7.8 | -8.5 | Met793, Leu718, Gly796 |
| 4M6N-Cl | -Cl | -8.5 | -9.2 | Met793, Leu718, Cys797, Leu844 |
| 4M6N-F | -F | -8.2 | -8.9 | Met793, Leu718, Cys797 |
| 4M6N-CH3 | -CH3 | -8.0 | -8.7 | Met793, Leu718, Val726 |
| 4M6N-OH | -OH | -9.1 | -9.8 | Met793, Leu718, Cys797, Asp855 |
| Gefitinib | (Reference Drug) | -9.5 | -10.2 | Met793, Leu718, Cys797, Thr790 |
Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis and is based on typical values observed in molecular docking studies.
Experimental Protocols
The following is a generalized methodology for the molecular docking studies cited in this guide, based on standard practices using widely accepted software.
Ligand Preparation
The three-dimensional structures of the this compound derivatives were generated using molecular modeling software. The structures were then energetically minimized using a suitable force field (e.g., OPLS_2005). All possible tautomers and ionization states at a physiological pH of 7.4 ± 0.5 were generated to ensure the most stable and relevant conformations were used for docking.
Protein Preparation
The X-ray crystal structure of the target protein, the kinase domain of EGFR (PDB ID: 1M17), was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and any missing side chains or loops were filled in using protein preparation tools. The structure was then subjected to energy minimization to relieve any steric clashes and optimize the geometry.
Receptor Grid Generation
A receptor grid was generated around the active site of the EGFR kinase domain. The grid box was centered on the co-crystallized inhibitor to define the binding pocket for the docking simulations. The size of the grid box was set to be large enough to accommodate ligands of various sizes and to allow for rotational and translational movement during docking.
Molecular Docking
Molecular docking was performed using a standard precision (SP) or extra precision (XP) docking protocol. The prepared ligands were docked into the generated receptor grid. The docking algorithm explores a wide range of ligand conformations and orientations within the active site. The resulting poses were scored based on their predicted binding affinity, which is calculated from various energy terms including van der Waals, electrostatic, and solvation energies. The top-ranked poses for each ligand were saved for further analysis.
Analysis of Docking Results
The docking results were analyzed to identify the best-scoring pose for each ligand. The binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site were visualized and examined. A comparative analysis of the docking scores and interaction patterns was performed to understand the structure-activity relationships within the series of derivatives.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow
Caption: A typical workflow for a molecular docking study.
Assessing the Metabolic Stability of 4-Methoxy-6-Nitroindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For novel scaffolds such as 4-methoxy-6-nitroindole derivatives, which hold potential in various therapeutic areas including oncology and neuroscience, a thorough assessment of their metabolic fate is paramount. This guide provides a comparative overview of the metabolic stability of indole derivatives, outlines key experimental protocols, and visualizes relevant biological pathways to aid in the early-stage evaluation of these compounds.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its in vivo half-life, oral bioavailability, and potential for drug-drug interactions. Compounds with low metabolic stability are rapidly cleared from the body, often failing to achieve therapeutic concentrations, while excessively stable compounds may accumulate and lead to toxicity. Therefore, early in vitro assessment of metabolic stability is a crucial step in the drug discovery pipeline to identify and optimize promising lead candidates.
Comparative Metabolic Stability of Indole Derivatives and Alternatives
| Compound Class | Specific Compound/Derivative | Assay System | Incubation Time (min) | % Compound Remaining | Half-Life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Benzoyl Indole Derivatives | Compound 2 (a bisbenzoyl indole) | HLM | 60 | 56% | - | - | [1] |
| Compound 8 (a monobenzoyl indole) | HLM | 60 | 78% | - | - | [1] | |
| Ko143 (ABCG2 Inhibitor) | HLM | 60 | 23% | - | - | [1] | |
| 5-HT2A Receptor Antagonist | A 6-fluorobenzo[d]isoxazole derivative | HLM | 0-60 | - | >60 | <115.5 | [2] |
| Verapamil (Control) | HLM | 0-60 | - | 26 | 267 | [2] | |
| c-Myc Inhibitor (indirect) | A carbazole derivative (Cz-1) | - | - | - | - | - | [3] |
Note: The absence of specific data for this compound derivatives highlights a current knowledge gap and underscores the importance of conducting the experimental assays described below for any novel compound series.
Experimental Protocols for Assessing Metabolic Stability
To generate the quantitative data necessary for a robust assessment, standardized in vitro assays are employed. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput and cost-effective method to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Internal standard solution in a quenching solvent (e.g., acetonitrile or methanol).
-
-
Incubation:
-
Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the mixture (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the internal standard/quenching solution to precipitate proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg of microsomal protein/mL).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, offering a closer representation of the in vivo environment.
Protocol:
-
Preparation of Reagents:
-
Cryopreserved human hepatocytes.
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Test compound stock solution.
-
Internal standard in a quenching solvent.
-
-
Incubation:
-
Thaw and suspend hepatocytes in the incubation medium to a desired cell density (e.g., 1 x 106 cells/mL).
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.
-
Add the test compound to the hepatocyte suspension.
-
-
Sampling and Quenching:
-
At various time points, collect aliquots of the cell suspension.
-
Quench the reaction by adding the aliquot to the internal standard/quenching solution.
-
-
Analysis:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.
-
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine the half-life and intrinsic clearance.
-
Visualizing Experimental and Biological Pathways
Understanding the experimental workflow and the potential biological targets of this compound derivatives is crucial. The following diagrams, generated using the DOT language, illustrate a typical metabolic stability assay workflow and the signaling pathways these compounds might modulate.
Caption: Workflow for a typical in vitro metabolic stability assay.
Many indole derivatives are investigated for their effects on signaling pathways relevant to cancer and neurological disorders. For instance, some indole-based compounds are known to interact with the 5-HT2A receptor or modulate the activity of the c-Myc oncogene, often through stabilization of G-quadruplex structures in its promoter region.
Caption: Potential signaling pathways modulated by indole derivatives.
Conclusion
The assessment of metabolic stability is a non-negotiable step in the journey of a drug candidate from the bench to the clinic. For novel this compound derivatives, a systematic evaluation using in vitro tools like liver microsomal and hepatocyte stability assays is essential to understand their pharmacokinetic potential. While direct comparative data is currently limited, the provided protocols and the context of related indole derivatives offer a solid framework for researchers to generate the necessary data. By integrating metabolic stability assessment early in the discovery process, scientists can make more informed decisions, optimize lead compounds, and ultimately increase the probability of developing safe and effective medicines.
References
"validation of a high-throughput screening assay using a 4-methoxy-6-nitroindole derivative"
Comparative Guide to High-Throughput Screening Assays for Kinase Inhibitors
Disclaimer: Extensive searches of scientific literature and public databases did not yield specific information on a validated high-throughput screening (HTS) assay utilizing a "4-methoxy-6-nitroindole derivative." The following guide is therefore presented as a template to illustrate how such an assay would be validated and compared against alternatives. This guide uses a hypothetical scenario of screening for kinase inhibitors, a common application for indole-based compounds, to demonstrate the required data presentation, experimental protocols, and visualizations.
Performance Comparison of HTS Assay Formats
The selection of an appropriate assay format is critical for the success of a high-throughput screening campaign. Key performance parameters for two common kinase assay formats—a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a Luminescence-based ATP depletion assay—are compared below. Both are homogeneous "mix-and-read" assays suitable for HTS.
| Parameter | Assay Type A: TR-FRET Kinase Assay | Assay Type B: Luminescence ATP-Depletion Assay | Justification |
| Principle | Measures phosphorylation of a substrate via FRET between a lanthanide donor and a fluorescent acceptor. | Measures remaining ATP after the kinase reaction; lower light output indicates higher kinase activity. | Different detection methods offer distinct advantages and disadvantages. |
| Z'-factor | 0.78 ± 0.05 | 0.85 ± 0.04 | A measure of assay robustness; values > 0.5 are considered excellent for HTS.[1][2] |
| Signal-to-Background (S/B) Ratio | 8 | 12 | Higher S/B ratios provide a larger window to detect inhibition. |
| Coefficient of Variation (CV%) | < 10% | < 8% | Indicates the precision and reproducibility of the assay.[3] |
| Compound Interference | Potential for fluorescent compounds to interfere. Time-resolved format mitigates some of this. | Fewer interferences from colored or fluorescent compounds. Potential for luciferase inhibitors. | Understanding potential artifacts is crucial for hit validation. |
| Throughput (384-well plates/day) | ~100 plates | ~120 plates | Luminescence assays often have shorter read times, allowing for slightly higher throughput. |
| Reagent Cost per Well | $0.35 | $0.25 | Cost is a significant factor in large-scale screening campaigns. |
| ATP Concentration | Can be run at or below ATP Km. | Requires low ATP concentrations (near Km) for optimal signal. | Affects the ability to detect non-ATP-competitive inhibitors.[4] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. Below is a representative protocol for a generic TR-FRET based kinase assay for screening an indole derivative library.
Protocol: TR-FRET Kinase Activity Assay in 384-Well Format
Objective: To identify inhibitors of a target kinase (e.g., a MAP Kinase) from a library of compounds, including indole derivatives.
Materials:
-
Kinase: Recombinant target kinase (e.g., ERK2).
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
Antibody: Europium (Eu³⁺)-labeled anti-phospho-substrate antibody.
-
Acceptor: Streptavidin-conjugated Allophycocyanin (SA-APC).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
ATP: Adenosine triphosphate, stock solution in water.
-
Stop/Detection Buffer: Assay buffer containing EDTA to stop the reaction and the detection reagents.
-
Plates: Low-volume, 384-well black polypropylene assay plates.
-
Test Compounds: Compound library (including the hypothetical this compound derivative) dissolved in 100% DMSO.
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds from the library source plates into the assay plates using an acoustic liquid handler.
-
For controls, dispense 50 nL of 100% DMSO (negative control, 0% inhibition) and 50 nL of a known potent inhibitor (positive control, 100% inhibition) into designated wells.
-
-
Kinase Reaction:
-
Prepare a "Kinase/Substrate Mix" in assay buffer containing the target kinase and its biotinylated peptide substrate at 2X the final desired concentration.
-
Dispense 5 µL of the Kinase/Substrate Mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Prepare an "ATP Mix" in assay buffer at 2X the final concentration (e.g., at the Km for ATP).
-
Initiate the kinase reaction by adding 5 µL of the ATP Mix to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare a "Stop/Detection Mix" containing EDTA, Eu³⁺-labeled anti-phospho-antibody, and SA-APC at 2X the final concentration in assay buffer.
-
Add 10 µL of the Stop/Detection Mix to each well to terminate the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader.
-
Excite at 340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 615 nm (donor).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Data Analysis:
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
-
Hit Identification:
-
Primary hits are identified as compounds exhibiting inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean).
-
Mandatory Visualizations
Signaling Pathway Diagram
Indole derivatives are common scaffolds for kinase inhibitors. The diagram below illustrates the generic Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, a frequent target in cancer drug discovery.[5][6][7][8]
Caption: Simplified MAPK/ERK signaling cascade, a common target for kinase inhibitor drugs.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical high-throughput screening campaign, from initial assay development to the confirmation of validated "hit" compounds.[9][10][11]
References
- 1. A generic high-throughput screening assay for kinases: protein kinase a as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
Safety Operating Guide
Navigating the Disposal of 4-Methoxy-6-nitroindole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 4-Methoxy-6-nitroindole, a compound frequently utilized in synthetic chemistry and pharmaceutical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds, such as 6-Nitroindole and other organic nitro compounds, as well as general hazardous waste disposal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]
Spill Management: In the event of a spill, avoid generating dust.[4] The spilled solid should be carefully swept up using appropriate tools and placed into a suitable, labeled container for disposal.[1][2][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
-
Waste Identification and Classification:
-
Treat this compound as a hazardous waste. Based on data for related nitroaromatic compounds, it may be classified as harmful if swallowed and may have other toxicological properties.[3]
-
Consult your institution's Environmental Health and Safety (EH&S) office for specific guidance on waste classification in your jurisdiction.
-
-
Container Selection and Labeling:
-
Use a dedicated, compatible, and properly sealed waste container. The container must be in good condition and not leaking.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Waste Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Crucially, segregate this compound waste from incompatible materials. Organic nitro compounds can be incompatible with strong oxidizing agents and reducing agents.[5] Mixing with incompatible substances can lead to vigorous or explosive reactions.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EH&S office to arrange for a pickup.
-
Complete any necessary waste disposal forms accurately and completely.
-
Quantitative Data Summary
| Property | Value |
| Physical State | Solid[6] |
| Appearance | White[6] |
| Melting Point/Range | 69 - 71 °C / 156.2 - 159.8 °F[6] |
| Boiling Point/Range | 181 - 183 °C / 357.8 - 361.4 °F[6] |
Note: This data is for 4-Methoxyindole and should be used for reference purposes only.
Experimental Protocols
The disposal procedures outlined above are based on established protocols for managing hazardous chemical waste in a laboratory setting. For detailed institutional procedures, always refer to your organization's Chemical Hygiene Plan and consult with your EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
